molecular formula C4H12Cl2N2 B3030814 1-Methylazetidin-3-amine dihydrochloride CAS No. 959918-41-3

1-Methylazetidin-3-amine dihydrochloride

Cat. No.: B3030814
CAS No.: 959918-41-3
M. Wt: 159.05
InChI Key: VVNBEYKDTSEYRZ-UHFFFAOYSA-N
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Description

1-Methylazetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C4H12Cl2N2 and its molecular weight is 159.05. The purity is usually 95%.
The exact mass of the compound 1-Methylazetidin-3-amine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methylazetidin-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylazetidin-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylazetidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c1-6-2-4(5)3-6;;/h4H,2-3,5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNBEYKDTSEYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660688
Record name 1-Methylazetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959918-41-3, 1139634-75-5
Record name 1-Methylazetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1-N-methyl-azetidine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-methylazetidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Methylazetidin-3-amine dihydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methylazetidin-3-amine Dihydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 1-Methylazetidin-3-amine dihydrochloride, a key building block for researchers, chemists, and professionals in drug development. Its purpose is to go beyond simple data recitation, offering insights into its synthesis, applications, and handling, grounded in established chemical principles.

Core Compound Identification and Properties

1-Methylazetidin-3-amine dihydrochloride is a small, saturated heterocyclic compound valued in medicinal chemistry for its role as a versatile scaffold. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a desirable motif in drug design. It can serve as a bioisosteric replacement for other groups, improving physicochemical properties such as solubility and metabolic stability while providing a three-dimensional vector for substituent exploration.

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for use in various synthetic protocols.

Table 1: Physicochemical and Identification Data

Property Value Source
CAS Number 1139634-75-5 [1][2]
IUPAC Name 1-methylazetidin-3-amine;dihydrochloride [2]
Synonyms 3-Azetidinamine, 1-methyl-, Hydrochloride (1:2) [1]
Molecular Formula C₄H₁₂Cl₂N₂ [1]
Molecular Weight 159.06 g/mol [2]
Appearance White to off-white powder/solid [2][3]
Purity Typically ≥95% [2]
Solubility Soluble in water [3]

| Storage | Store at room temperature in a dry, well-ventilated place |[2][3] |

Plausible Synthetic Pathway and Mechanistic Rationale

While specific proprietary synthesis methods may vary between suppliers, a chemically sound and logical pathway can be constructed based on established organic chemistry principles for azetidine formation. A common strategy involves the cyclization of a suitably functionalized propane backbone.

The following proposed workflow begins with readily available starting materials and proceeds through key transformations. The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions, such as polymerization.

G A Epichlorohydrin + Methylamine B Step 1: Ring Opening (Nucleophilic attack) A->B Reaction C 1-Chloro-3-(methylamino)propan-2-ol B->C Intermediate D Step 2: Intramolecular Cyclization (Base-mediated, SN2) C->D Reaction E 1-Methylazetidin-3-ol D->E Intermediate F Step 3: Conversion to Amine (e.g., Mitsunobu or Mesylation/Azide Reduction) E->F Reaction G Protected 1-Methylazetidin-3-amine F->G Intermediate H Step 4: Deprotection & Salt Formation (Acidic conditions, e.g., HCl in Ether) G->H Reaction I 1-Methylazetidin-3-amine Dihydrochloride H->I Final Product

Caption: Proposed Synthetic Workflow for 1-Methylazetidin-3-amine Dihydrochloride.

Step-by-Step Methodological Explanation:
  • Step 1: Nucleophilic Ring-Opening: The synthesis begins with the reaction of methylamine and epichlorohydrin. Methylamine acts as a nucleophile, attacking one of the epoxide carbons. This is a standard method for creating a 3-carbon backbone with amino and chloro functionalities, essential for the subsequent cyclization.

  • Step 2: Intramolecular Cyclization: The intermediate, 1-chloro-3-(methylamino)propan-2-ol, is treated with a base. The base deprotonates the secondary amine, which then acts as an intramolecular nucleophile, displacing the chloride in an SN2 reaction to form the strained four-membered azetidine ring. This step is often the most challenging, requiring careful control of concentration and temperature to favor cyclization over intermolecular polymerization.

  • Step 3: Conversion of Hydroxyl to Amine: The resulting 1-methylazetidin-3-ol must be converted to the corresponding amine. This can be achieved through several multi-step methods. A common approach involves activating the hydroxyl group (e.g., by converting it to a mesylate or tosylate), followed by displacement with an azide (e.g., sodium azide) and subsequent reduction (e.g., via hydrogenation or Staudinger reaction) to the primary amine. Often, the amine is protected (e.g., as a Boc-carbamate) during this sequence.

  • Step 4: Deprotection and Salt Formation: If a protecting group was used, it is removed under appropriate conditions (e.g., acidic treatment for a Boc group). The final step involves treating the free base with hydrochloric acid (typically as a solution in an organic solvent like ether or isopropanol) to precipitate the stable dihydrochloride salt.

Applications in Medicinal Chemistry and Drug Discovery

The 1-methylazetidin-3-amine scaffold is a valuable building block in drug discovery for several reasons:

  • Improved Physicochemical Properties: The azetidine ring is less lipophilic than larger cyclic amines (like piperidine) or acyclic analogues. Its incorporation can enhance aqueous solubility and reduce metabolic liability.

  • Vectorial Exit Point: The amine at the 3-position provides a well-defined point for further chemical elaboration, allowing chemists to explore the surrounding chemical space to optimize binding to a biological target.

  • Scaffold Hopping and Bioisosterism: It can act as a bioisostere for other functionalities, maintaining or improving biological activity while altering other properties like cell permeability or toxicity. For example, related 3-aminoazetidine cores have been used in the development of orally active antibacterial agents, specifically fluoroquinolones.[4]

G Core 1-Methylazetidin-3-amine (Scaffold) Amide Amide Coupling Core->Amide Reacts with Carboxylic Acid Reductive Reductive Amination Core->Reductive Reacts with Aldehyde/Ketone Sulfonamide Sulfonamide Formation Core->Sulfonamide Reacts with Sulfonyl Chloride Drug Drug Candidate (Pharmacophore + Scaffold) Amide->Drug Reductive->Drug Sulfonamide->Drug

Caption: Common Synthetic Applications of the 1-Methylazetidin-3-amine Scaffold.

Analytical and Quality Control Workflow

Ensuring the identity, purity, and quality of 1-Methylazetidin-3-amine dihydrochloride is paramount for its successful use in research. A multi-pronged analytical approach is required.

Step-by-Step Analytical Protocol:
  • Identity Confirmation (1H NMR & 13C NMR):

    • Objective: To confirm the chemical structure.

    • Procedure: Dissolve a sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire 1H and 13C NMR spectra.

    • Validation: The observed chemical shifts, coupling constants, and integration values in the 1H spectrum, along with the number and position of signals in the 13C spectrum, must match the expected structure of 1-methylazetidin-3-amine.

  • Purity Assessment (HPLC-UV/ELSD):

    • Objective: To quantify the purity of the compound and detect any non-volatile impurities.

    • Procedure: Develop a suitable HPLC method, typically using a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent or buffer. Since the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or derivatization may be necessary for sensitive detection.[5]

    • Validation: Purity is determined by the area percentage of the main peak relative to all other peaks. The standard is typically ≥95%.

  • Mass Verification (LC-MS):

    • Objective: To confirm the molecular weight of the free base.

    • Procedure: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode.

    • Validation: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the free base (C₄H₁₀N₂), which has a monoisotopic mass of approximately 87.09 Da.

  • Residual Solvent Analysis (GC-HS):

    • Objective: To quantify any residual organic solvents from the synthesis and purification process.

    • Procedure: Use Gas Chromatography with a Headspace sampler (GC-HS) and a Flame Ionization Detector (FID).

    • Validation: The concentration of any detected solvents must be below the limits specified by ICH guidelines for pharmaceutical intermediates.

G Sample Incoming Sample Batch QC Quality Control Analysis Sample->QC NMR NMR Spectroscopy (Structure ID) QC->NMR HPLC HPLC (Purity) QC->HPLC MS Mass Spectrometry (MW Verification) QC->MS Pass Batch Release NMR->Pass Pass Fail Batch Rejection NMR->Fail Fail HPLC->Pass Pass HPLC->Fail Fail MS->Pass Pass MS->Fail Fail

Caption: Quality Control Workflow for 1-Methylazetidin-3-amine Dihydrochloride.

Safety, Handling, and Storage

Proper handling of 1-Methylazetidin-3-amine dihydrochloride is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.

Table 2: GHS Hazard Information

Hazard Class Code Statement Source
Acute Toxicity, Oral H302 Harmful if swallowed [3][6]
Skin Irritation H315 Causes skin irritation [2][3][7]
Eye Irritation H319 Causes serious eye irritation [2][3][7]

| STOT SE 3 | H335 | May cause respiratory irritation |[2][3] |

Safe Handling Protocol:
  • Engineering Controls: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]

    • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[7][8]

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[6]

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[3] Wash hands thoroughly after handling.[8]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][7]

    • On Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[3][7]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[3][7]

    • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[3][8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] The material is hygroscopic.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][8]

Conclusion

1-Methylazetidin-3-amine dihydrochloride (CAS: 1139634-75-5) is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique four-membered heterocyclic structure offers a favorable combination of properties that can be leveraged to design and synthesize novel drug candidates with improved pharmacological profiles. Understanding its synthesis, handling requirements, and analytical validation is crucial for its effective and safe application in the laboratory.

References

  • Pharmaffiliates. 1-Methylazetidin-3-amine Dihydrochloride | CAS No : 1139634-75-5. [Link]

  • SynZeal. Safety Data Sheet. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Methylamine hydrochloride. [Link]

  • Xie, J., et al. Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Analytical Methods. [Link]

Sources

1-Methylazetidin-3-amine dihydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methylazetidin-3-amine Dihydrochloride: A Key Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 1-Methylazetidin-3-amine dihydrochloride, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explain the causality behind its synthesis, characterization, and application, grounding our discussion in established chemical principles and field-proven insights.

Core Compound Profile and Physicochemical Properties

1-Methylazetidin-3-amine dihydrochloride is a small, saturated nitrogen heterocycle. Its value in medicinal chemistry stems from the rigid, three-dimensional structure of the azetidine ring, which can serve as a bioisostere for other functional groups and provide a unique vector for exploring chemical space. The presence of a primary amine and a tertiary amine within a compact framework allows for diverse downstream chemical modifications.

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for handling and for use in various reaction conditions.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
Molecular Weight 159.05 g/mol [1]
Molecular Formula C₄H₁₂Cl₂N₂[1][2]
CAS Number 1139634-75-5[1][2][3]
IUPAC Name 1-methylazetidin-3-amine;dihydrochloride[2]
Synonyms 3-Azetidinamine, 1-methyl-, Hydrochloride (1:2)[1]
Appearance White powder[2]
SMILES CN1CC(N)C1.Cl.Cl[2]
Purity (Typical) ≥95%[2]
Storage 2-8°C, Refrigerator, under inert atmosphere[1]

Synthesis and Purification: A Validating Workflow

The synthesis of azetidine derivatives often involves the cyclization of a linear precursor containing appropriately placed functional groups. The following protocol is a representative, multi-step synthesis adapted from established methodologies for creating substituted azetidines, ensuring a logical and verifiable pathway from starting materials to the final product.[4][5][6][7]

Experimental Workflow Diagram

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Cyclization via Tosylation cluster_2 Step 3: Reductive Amination & Deprotection A 1,3-Diaminopropane C tert-butyl (3-aminopropyl)carbamate A->C  (Boc)₂O, Solvent (e.g., DCM) B Di-tert-butyl dicarbonate (Boc)₂O D tert-butyl (3-hydroxypropyl)carbamate (from Step 1 product via diazotization) C->D  Intermediate Steps F tert-butyl (3-(tosyloxy)propyl)carbamate D->F  Tos-Cl, Pyridine E Tos-Cl, Pyridine G N-Boc-azetidine F->G  Base (e.g., NaH) H 3-Amino-N-Boc-azetidine (from N-Boc-azetidin-3-one) G->H  Intermediate Steps J N-Boc-1-methylazetidin-3-amine H->J  Reductive Amination I Formaldehyde, NaBH(OAc)₃ K 1-Methylazetidin-3-amine J->K  Acid (e.g., TFA or HCl) L 1-Methylazetidin-3-amine dihydrochloride K->L  2 eq. HCl in Ether G A 1-Methylazetidin-3-amine (Core Scaffold) B Primary Amine (C3) (Vector for Derivatization) A->B C Tertiary Amine (N1) (Modulates Basicity & PK) A->C D Amide Coupling B->D  R-COOH E Reductive Amination B->E  R-CHO F Sulfonamide Formation B->F  R-SO₂Cl G Compound Library Generation D->G E->G F->G H Lead Optimization G->H I Improved PK/PD Properties (Solubility, Metabolic Stability) H->I

Sources

An In-depth Technical Guide to 1-Methylazetidin-3-amine Dihydrochloride: Properties, Handling, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-Methylazetidin-3-amine dihydrochloride, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's core physicochemical properties, spectroscopic signature, reactivity profile, and established safety and handling protocols. By synthesizing data from established chemical suppliers and databases, this guide serves as an essential resource for scientists leveraging this scaffold in the design and synthesis of novel therapeutic agents.

Core Compound Identification and Physicochemical Properties

1-Methylazetidin-3-amine dihydrochloride is a small, saturated heterocyclic compound featuring a four-membered azetidine ring. This strained ring system, combined with a primary amine at the 3-position and a tertiary amine at the 1-position (N-methyl group), imparts unique conformational and reactivity characteristics that make it a valuable synthon. The dihydrochloride salt form enhances its stability and shelf-life as a solid.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
IUPAC Name 1-methylazetidin-3-amine;dihydrochloride [1][2]
CAS Number 1139634-75-5 [2][3]
Molecular Formula C₄H₁₂Cl₂N₂ [3]
Molecular Weight 159.05 g/mol [3][4]
Appearance Off-white to white solid powder [2][5]
Purity Commonly available at ≥95% [2]
SMILES CN1CC(N)C1.[H]Cl.[H]Cl [2]

| InChIKey (Free Base) | BIWZYRJXBPPLLA-UHFFFAOYSA-N |[1] |

Table 2: Physical and Handling Properties

Property Value / Comment Source(s)
Physical State Solid [5][6]
Solubility Soluble in water. [5]
Hygroscopicity The compound is hygroscopic and should be protected from moisture. [5]
Storage Store at room temperature in a dry, cool, and well-ventilated area. Keep container tightly sealed. [2][5][6]

| Shipping Conditions | Typically shipped at ambient temperature. |[2] |

Spectroscopic Characterization

Definitive structural confirmation and purity assessment of 1-Methylazetidin-3-amine dihydrochloride rely on standard analytical techniques. While specific spectra are proprietary to suppliers, a foundational understanding of the expected signals is crucial for experimental validation.

Expected ¹H NMR and ¹³C NMR Signatures

The proton NMR spectrum of the dihydrochloride salt in a solvent like D₂O would exhibit distinct signals corresponding to the non-equivalent protons of the azetidine ring and the N-methyl group. The hydrochloric acid salts protonate the amine groups, which can influence chemical shifts and coupling patterns compared to the free base.

  • N-CH₃: A singlet in the ~2.5-3.0 ppm region.

  • Ring CH₂'s: The two methylene groups on the azetidine ring are diastereotopic, leading to complex multiplets, likely in the ~3.5-4.5 ppm range.

  • Ring CH: The methine proton adjacent to the primary amine will appear as a multiplet, likely further downfield in the ~4.0-5.0 ppm range.

  • Amine Protons (NH₃⁺ and NH⁺): These may appear as broad signals or may exchange with the solvent, depending on the conditions.

The carbon NMR would similarly show four distinct signals for the four carbon atoms in the molecule.

Caption: Structure of 1-Methylazetidin-3-amine dihydrochloride.

Synthesis and Reactivity Profile

General Synthetic Approach

While specific industrial syntheses are proprietary, a plausible laboratory-scale synthesis can be inferred from standard organic chemistry principles. The process generally involves constructing the N-methylated azetidine core, introducing a functional group at the 3-position that can be converted to an amine, and finally forming the dihydrochloride salt.

SynthesisWorkflow start Azetidine Precursor step1 N-Methylation start->step1 intermediate1 1-Methylazetidine Derivative step1->intermediate1 step2 Functionalization at C3 (e.g., Ketone formation) intermediate1->step2 intermediate2 1-Methylazetidin-3-one step2->intermediate2 step3 Reductive Amination intermediate2->step3 product_freebase 1-Methylazetidin-3-amine (Free Base) step3->product_freebase step4 Salt Formation (+ 2 eq. HCl) product_freebase->step4 final_product 1-Methylazetidin-3-amine Dihydrochloride step4->final_product

Caption: Generalized workflow for the synthesis of the target compound.

Reactivity Insights

The chemical behavior is dominated by its two amine functionalities.

  • Nucleophilicity: In its free base form (after neutralization), both the primary and tertiary amines can act as nucleophiles. The primary amine is generally more sterically accessible and is the primary site for reactions like acylation, sulfonylation, and alkylation.

  • Basicity: The tertiary amine within the strained ring and the primary amine have different pKa values. As a dihydrochloride salt, both amines are protonated, rendering the molecule non-nucleophilic and stable. Controlled deprotonation with a suitable base is required to unmask its reactivity for subsequent synthetic steps.

  • Building Block Potential: This dual functionality makes it a powerful scaffold. One amine can be protected or engaged in a reaction, allowing for selective functionalization of the other, leading to complex molecular architectures.

Applications in Research and Drug Development

Substituted azetidines are highly sought-after motifs in medicinal chemistry. They are often used as bioisosteric replacements for less stable or less soluble groups and can impart favorable pharmacokinetic properties.

  • Scaffold for Antibacterial Agents: Related 3-aminoazetidine derivatives are key intermediates in the synthesis of modern fluoroquinolone antibiotics, where the azetidine moiety modulates the drug's activity and safety profile.[7][8]

  • CNS and Oncology Research: The rigid azetidine core is valuable for positioning substituents in a defined three-dimensional space, which is critical for optimizing interactions with biological targets like enzymes and receptors. This has led to its incorporation into candidates for various therapeutic areas. For instance, related heterocyclic structures are integral to the design of potent inhibitors for targets like Indoleamine 2,3-dioxygenase 1 (IDO1), an attractive target for cancer immunotherapy.[9]

ApplicationScaffold cluster_derivatives Potential Synthetic Vectors core 1-Methylazetidin-3-amine Primary Amine Tertiary Amine acylation Acylation / Sulfonylation (at NH₂) core:f1->acylation alkylation Reductive Amination (at NH₂) core:f1->alkylation quat Quaternization (at N-Me) core:f2->quat

Caption: Role as a versatile scaffold for chemical diversification.

Safety, Handling, and Storage

Ensuring the safe handling of 1-Methylazetidin-3-amine dihydrochloride is paramount in a research setting. The compound presents several hazards that require appropriate engineering controls and personal protective equipment.[6]

Table 3: GHS Hazard Information

Code Hazard Statement Pictogram Signal Word Source(s)
H302 Harmful if swallowed. GHS07 (Exclamation Mark) Warning [5][6]
H315 Causes skin irritation. GHS07 (Exclamation Mark) Warning [5][6]
H319 Causes serious eye irritation. GHS07 (Exclamation Mark) Warning [5][6]

| H335 | May cause respiratory irritation. | GHS07 (Exclamation Mark) | Warning |[2][6] |

Standard Laboratory Handling Protocol

This protocol is a mandatory minimum for handling the compound.

  • Engineering Controls: All manipulations of the solid compound must be performed within a certified laboratory fume hood or a glove box to avoid inhalation of dust.[6][10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or chemical goggles conforming to NIOSH (US) or EN 166 (EU) standards.[6]

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[10]

    • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[10]

  • Dispensing and Weighing:

    • Avoid creating dust.[6] If possible, weigh directly into the reaction vessel inside the fume hood.

    • Use appropriate tools (spatulas) and clean them thoroughly after use.

  • Spill Management:

    • In case of a spill, secure the area and prevent dust from spreading.

    • Wearing full PPE, gently cover the spill with an inert absorbent material.

    • Collect the material into a suitable container for hazardous waste disposal. Ventilate the area and wash the spill site after cleanup is complete.[10]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][10]

    • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[5][10]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][10]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Conclusion

1-Methylazetidin-3-amine dihydrochloride is a high-value chemical intermediate with a well-defined property and safety profile. Its unique structural features—a strained azetidine ring and dual amine functionalities—make it an attractive starting point for synthesizing complex molecules, particularly in the field of drug discovery. Understanding its reactivity, handling requirements, and spectroscopic characteristics, as detailed in this guide, is critical for its effective and safe utilization in research and development.

References

  • Safety Data Sheet for 1-Methylazetidin-3-amine dihydrochloride. (URL not specified, but content derived from generic MSDS for similar compounds).
  • PubChem. (n.d.). 1-Methylazetidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Methylazetidin-3-amine Dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation methods of methyl-D3-amine and salts thereof.
  • Google Patents. (n.d.). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).
  • PubChem. (n.d.). N-methylazetidin-2-amine;dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Methylazetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylazetidin-3-amine dihydrochloride is a key building block in contemporary medicinal chemistry. Its strained four-membered ring and functional handles make it a valuable scaffold for the synthesis of novel therapeutic agents. Azetidine-containing compounds have shown promise in a range of applications, including as kinase inhibitors and antibacterial agents, owing to their ability to impart favorable physicochemical properties such as improved metabolic stability and aqueous solubility.[1] This guide provides a comprehensive overview of a robust and well-documented synthetic route to 1-Methylazetidin-3-amine dihydrochloride, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and supported by literature precedents, ensuring a reliable and reproducible process.

Strategic Approach to Synthesis

The synthesis of 1-Methylazetidin-3-amine dihydrochloride is most effectively approached through a multi-step sequence commencing with a commercially available, protected azetidine precursor. This strategy allows for selective functionalization at the 3-position and subsequent manipulation of the ring nitrogen. The chosen route emphasizes the use of the tert-butoxycarbonyl (Boc) protecting group for the exocyclic amine, a widely used and versatile protecting group in organic synthesis.[2]

The overall synthetic transformation can be logically divided into three key stages:

  • N-Methylation of a Protected Azetidine Intermediate: Introduction of the methyl group onto the azetidine ring nitrogen.

  • Deprotection: Removal of the Boc protecting group to unveil the primary amine.

  • Salt Formation: Conversion of the free base to the more stable dihydrochloride salt.

This guide will focus on a common and reliable pathway starting from 1-Boc-azetidin-3-amine.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from 1-Boc-azetidin-3-amine to the target compound.

Synthesis of 1-Methylazetidin-3-amine dihydrochloride start 1-Boc-azetidin-3-amine intermediate1 1-Methyl-3-(Boc-amino)azetidine start->intermediate1 Reductive Amination (HCHO, NaBH(OAc)3) intermediate2 1-Methylazetidin-3-amine (Free Base) intermediate1->intermediate2 Boc Deprotection (HCl in Dioxane) product 1-Methylazetidin-3-amine dihydrochloride intermediate2->product Salt Formation (Excess HCl)

Caption: Synthetic route to 1-Methylazetidin-3-amine dihydrochloride.

Detailed Experimental Protocols

Part 1: Synthesis of 1-Methyl-3-(tert-butoxycarbonylamino)azetidine

The N-methylation of the azetidine ring is efficiently achieved via reductive amination. This classic transformation involves the reaction of the secondary amine with an aldehyde (formaldehyde in this case) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This method is favored for its high selectivity and mild reaction conditions.

Protocol:

  • To a stirred solution of 1-Boc-azetidin-3-amine (1.0 eq) in dichloromethane (DCM, 10 volumes), add a 37% aqueous solution of formaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 25 °C.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 1-Methyl-3-(tert-butoxycarbonylamino)azetidine as a clear oil.

ReagentMolar Eq.Molecular WeightQuantity
1-Boc-azetidin-3-amine1.0172.24 g/mol Variable
Formaldehyde (37% aq.)1.230.03 g/mol Variable
Sodium triacetoxyborohydride1.5211.94 g/mol Variable
Dichloromethane-84.93 g/mol 10 volumes
Part 2: Synthesis of 1-Methylazetidin-3-amine (Free Base)

The removal of the Boc protecting group is typically accomplished under acidic conditions.[2] A solution of hydrogen chloride in an organic solvent like dioxane or methanol is commonly employed to effect a clean and efficient deprotection.[3][4]

Protocol:

  • Dissolve the 1-Methyl-3-(tert-butoxycarbonylamino)azetidine (1.0 eq) obtained from the previous step in a 4 M solution of HCl in 1,4-dioxane (5-10 volumes).

  • Stir the solution at room temperature for 2-4 hours. The reaction progress can be monitored by the evolution of carbon dioxide and confirmed by TLC or LC-MS.

  • Upon complete deprotection, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting residue is the crude dihydrochloride salt. To obtain the free base for characterization or subsequent steps if desired, the residue can be dissolved in water and basified with a strong base (e.g., NaOH) to a pH > 12, followed by extraction with an organic solvent like ethyl acetate. However, for the synthesis of the final product, the crude dihydrochloride salt is carried forward.

Part 3: Formation of 1-Methylazetidin-3-amine dihydrochloride

The final step involves ensuring the complete formation of the dihydrochloride salt and its purification. This is crucial for the stability and handling of the final product.

Protocol:

  • Take the crude product from the deprotection step and dissolve it in a minimal amount of methanol.

  • To this solution, add a 4 M solution of HCl in 1,4-dioxane until the solution is strongly acidic (pH < 2).

  • Add diethyl ether to the methanolic solution to precipitate the dihydrochloride salt.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 1-Methylazetidin-3-amine dihydrochloride as a white to off-white solid.[5]

PropertyValue
CAS Number 1139634-75-5[6]
Molecular Formula C4H12Cl2N2[6]
Molecular Weight 159.06 g/mol [5]
Appearance White to off-white powder[5]
Storage 2-8°C Refrigerator[6]

Safety and Handling

  • 1-Boc-azetidin-3-amine: Handle in a well-ventilated area. Avoid contact with skin and eyes.

  • Formaldehyde: Toxic and a known carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.

  • Hydrogen Chloride (in Dioxane): Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • 1-Methylazetidin-3-amine dihydrochloride: May cause skin, eye, and respiratory irritation.[5] Avoid breathing dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 1-Methylazetidin-3-amine dihydrochloride. By employing a protected azetidine starting material and utilizing well-established synthetic transformations, researchers can confidently produce this valuable building block for applications in drug discovery and development. The provided protocols, coupled with an understanding of the underlying chemical principles, will enable the successful synthesis of this important compound.

References

  • A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. (2016). [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. (2014). [Link]

  • 1-Methylazetidin-3-amine. PubChem. [Link]

  • 1-Methylazetidin-3-amine Dihydrochloride. Pharmaffiliates. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017). [Link]

  • Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Arkat USA. [Link]

  • Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. (2023). [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. National Library of Medicine. (2012). [Link]

  • Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. PubMed. [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Library of Medicine. (2020). [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.. (2023). [Link]

  • The synthesis of azetidines with cyclization of N‐α‐methylbenzyl imines. ResearchGate. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Azetidine, N-methyl-. PubChem. [Link]

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology (RSC Publishing). [Link]

  • Dynamic Phenomena and Complexation Effects in the -Lithiation and Asymmetric Functionalization of Azetidines. UniBa. (2022). [Link]

  • Method for preparing azetidine derivatives.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]

  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. National Library of Medicine. (2022). [Link]

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Semantic Scholar. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. PubMed. (2020). [Link]

  • Oxidative Allene Amination for the Synthesis of azetidin-3-ones. PubMed. [Link]

  • Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).
  • Pharmaceutical compositions containing 3-amino-azetidine derivatives, novel derivatives and preparation thereof.
  • A Single-Step Synthesis of Azetidine-3-amines. PubMed. (2020). [Link]

  • Product containing epichlorohydrin, its preparation and its use in various applications.
  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. [Link]

  • Process of preparation of halohydroxypropyltrialkylammonium halides.
  • Preparation methods of methyl-D3-amine and salts thereof.
  • Process for making quaternary amines of epichlorohydrin.

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-Methylazetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 1-Methylazetidin-3-amine dihydrochloride. As a Senior Application Scientist, the following content is synthesized from available safety data and established best practices for handling heterocyclic amines and their hydrochloride salts. The causality behind each recommendation is explained to ensure a thorough understanding and foster a culture of safety in the laboratory.

Chemical and Physical Identity

1-Methylazetidin-3-amine dihydrochloride is a heterocyclic amine salt. Understanding its fundamental properties is the first step in safe handling. While comprehensive experimental data for this specific compound is not uniformly available across all physical metrics, the table below summarizes key identification and property information.

PropertyValueSource
Chemical Name 1-methylazetidin-3-amine dihydrochloride[1]
CAS Number 1139634-75-5[1]
Molecular Formula C₄H₁₂Cl₂N₂[1]
Molecular Weight 159.06 g/mol [1]
Appearance White to off-white solid/powder[1][2]
Purity Typically ≥95%[1]
Storage Temperature Room Temperature or 2-8°C[3][4]

Hazard Identification and Risk Assessment

This compound is classified as an irritant and should be handled with care. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

GHS Hazard Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[5]

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[5]

Signal Word: Warning[5]

Pictogram: [1]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. The causality is clear: understanding the potential for irritation dictates the required level of personal protective equipment and the necessity of controlled handling environments like a fume hood.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks of exposure, a multi-layered approach to safety is essential, combining engineering controls and appropriate PPE.

Engineering Controls:

  • Ventilation: Always handle 1-Methylazetidin-3-amine dihydrochloride in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory to prevent inhalation of the substance.[6]

Personal Protective Equipment (PPE):

The selection of PPE is critical to prevent direct contact with the chemical.

PPE CategorySpecificationRationale for Use
Eye Protection Chemical safety goggles and/or a face shield.To protect against dust particles and potential splashes causing serious eye irritation.[7]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which can cause irritation. Always inspect gloves before use.[8]
Body Protection A laboratory coat.To protect skin and clothing from accidental spills.
Respiratory Protection Not typically required if handled in a fume hood. If dust generation is unavoidable and engineering controls are insufficient, use a NIOSH-approved respirator.To prevent inhalation of dust that may cause respiratory irritation.
Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid breathing dust.[1]

  • Wash hands thoroughly after handling.[7]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[7]

Storage:

  • Keep the container tightly closed.[9]

  • Store in a cool, dry, and well-ventilated place.[9]

  • Some suppliers recommend storage at 2-8°C or in an inert atmosphere for long-term stability.[4][10]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[9] The hydrochloride salt can react with strong bases to liberate the free amine.

Emergency Procedures

In the event of an emergency, a clear and practiced response is crucial.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride gas.[9]

  • Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures: Spill Cleanup Protocol

A systematic approach to spill cleanup is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation and eliminate all ignition sources.

  • Don PPE: Wear appropriate PPE as outlined in Section 3.

  • Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place into a suitable, labeled disposal container. For a liquid spill, cover with a non-combustible absorbent material like sand or vermiculite.[8]

  • Cleanup: Once absorbed, scoop the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect all cleanup materials and place them in the hazardous waste container.

  • Disposal: Dispose of the waste according to institutional and local regulations.[9]

Decision Tree for Spill Response

Spill_Response Start Spill Occurs IsMajor Is the spill major? (>1L, unknown substance, highly toxic) Start->IsMajor Evacuate Evacuate Area Call Emergency Services IsMajor->Evacuate Yes IsMinor Is the spill minor? IsMajor->IsMinor No Report Report Incident Evacuate->Report IsMinor->Evacuate No Trained Are you trained and equipped to clean it up? IsMinor->Trained Yes Trained->Evacuate No Cleanup Follow Spill Cleanup Protocol (Section 6) Trained->Cleanup Yes Cleanup->Report

Caption: A decision-making workflow for responding to a chemical spill.

Disposal Considerations

Proper disposal of 1-Methylazetidin-3-amine dihydrochloride and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11] Do not dispose of it down the drain.

  • Contaminated Packaging: Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4] After decontamination, the container can be disposed of according to institutional guidelines.[4]

Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[12]

Toxicological and Ecological Information

  • Ecology: Data on the environmental impact of this compound is limited. It is crucial to prevent its release into the environment. Do not let the product enter drains, waterways, or soil.[9]

References

  • Pharmaffiliates. 1-Methylazetidin-3-amine Dihydrochloride. [Link]

  • Kent State University. Cleaning up a spill. [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

  • PubChem. 1-Methylazetidin-3-amine. [Link]

  • J&K Scientific LLC. Chemical spill cleanup procedures. [Link]

Sources

A Technical Guide to 1-Methylazetidin-3-amine dihydrochloride for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the sourcing, handling, and strategic application of 1-Methylazetidin-3-amine dihydrochloride (CAS: 1139634-75-5), a valuable building block in modern synthetic chemistry.

Introduction: The Strategic Value of the Azetidine Scaffold

Saturated heterocycles are foundational motifs in drug discovery, and among them, the four-membered azetidine ring has emerged as a particularly valuable scaffold.[1][2] The inherent ring strain of approximately 25.4 kcal/mol endows azetidines with a unique reactivity profile, balancing stability for handling with sufficient reactivity for controlled functionalization.[3] This makes them attractive bioisosteres for larger, more flexible rings or gem-dimethyl groups, often leading to improved physicochemical properties, metabolic stability, and target engagement.

1-Methylazetidin-3-amine, in its dihydrochloride salt form, is a bifunctional building block offering a secondary amine within the strained ring and a primary amine for diverse downstream reactions. The N-methyl group prevents undesired N-H reactivity on the ring itself, directing synthetic transformations to the primary amine at the 3-position. This specific substitution pattern makes it an ideal component for introducing a compact, rigid, and basic moiety into a lead molecule, which can be crucial for establishing key interactions with biological targets or enhancing aqueous solubility.

Commercial Availability and Sourcing

1-Methylazetidin-3-amine dihydrochloride is readily available from a range of specialized chemical suppliers. For research and development purposes, it is crucial to consider not only the price but also the purity, available analytical data (such as NMR and HPLC), and lead times. Below is a comparative table of prominent suppliers.

SupplierCatalog Number (Example)PurityAvailable QuantitiesAdditional Information
AChemBlock O28765≥95%Bulk quantities available upon requestProvides HNMR, HPLC, and CoA documents for download.[4]
Pharmaffiliates PA 27 0031763Not specifiedCustom quantitiesListed as a miscellaneous compound.[1]
LGC Standards TRC-M288718Neat100 mg, 500 mg, 1 gOffers exact weight packaging.[5]
BLD Pharm BD115368≥97% (Free Base)VariesOffers both the dihydrochloride salt and the free base (CAS 959957-92-7).[6][7]
Chemenu CM283841Not specifiedInquiry-basedMarketed for R&D use only.[8]

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Core Application: Amide Bond Formation in the Synthesis of Bioactive Molecules

A primary and highly effective application of 1-Methylazetidin-3-amine dihydrochloride is in the formation of amide bonds. This reaction is a cornerstone of medicinal chemistry, allowing for the coupling of this azetidine building block to a carboxylic acid-containing fragment. The resulting amide often serves as a key structural linker in molecules targeting a wide range of biological pathways, including kinase and bromodomain inhibition.[8][9]

Visualizing the Workflow: Amide Coupling Strategy

The following diagram illustrates a generalized workflow for the coupling of 1-Methylazetidin-3-amine with a generic carboxylic acid, a common step in the synthesis of complex molecular scaffolds.

AmideCouplingWorkflow cluster_reactants Reactants & Pre-activation cluster_reaction Reaction cluster_products Workup & Product Amine 1-Methylazetidin-3-amine dihydrochloride ReactionVessel Reaction in Aprotic Solvent (e.g., DMF) Amine->ReactionVessel Free-basing Base Non-nucleophilic Base (e.g., DIPEA) Base->ReactionVessel Neutralization Acid Carboxylic Acid (R-COOH) Acid->ReactionVessel Activation CouplingAgent Coupling Reagent (e.g., HATU) CouplingAgent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Quenching Product Final Amide Product Workup->Product Purification

Sources

1-Methylazetidin-3-amine dihydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 1-Methylazetidin-3-amine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1-Methylazetidin-3-amine dihydrochloride (CAS No: 1139634-75-5).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties influencing the solubility of this compound. It outlines authoritative, field-proven methodologies for accurately determining its solubility in various solvent systems. While specific quantitative solubility data for this compound is not publicly available, this guide establishes the theoretical framework for its solubility behavior and provides detailed, self-validating experimental protocols to enable researchers to generate precise and reliable data.

Introduction: The Significance of Solubility in Drug Discovery

1-Methylazetidin-3-amine dihydrochloride is a small, nitrogen-containing heterocyclic compound.[1][2] Such scaffolds are of significant interest in medicinal chemistry due to their ability to introduce three-dimensional character into drug candidates, potentially improving properties like metabolic stability and target engagement. The dihydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent amine.[3]

A thorough understanding of a compound's solubility is paramount in the drug development pipeline. It directly impacts bioavailability, formulation strategies, and the design of in-vitro and in-vivo assays. This guide serves as a foundational resource for characterizing the solubility of 1-Methylazetidin-3-amine dihydrochloride, providing the necessary theoretical background and practical experimental frameworks.

Physicochemical Properties

A compound's solubility is intrinsically linked to its molecular structure and resulting physical properties.

PropertyValueSource
CAS Number 1139634-75-5[1][4]
Molecular Formula C₄H₁₂Cl₂N₂[1][4]
Molecular Weight 159.05 g/mol [1]
Appearance White Powder[4]
Storage 2-8°C Refrigerator or Room Temperature[1][4][5]
Purity (Typical) ≥95%[4]
SMILES CN1CC(N)C1.[H]Cl.[H]Cl[4]

The structure features a four-membered azetidine ring, a primary amine, and a tertiary amine. As a dihydrochloride salt, both nitrogen atoms are protonated, forming ammonium cations with chloride counter-ions. This salt form is the key determinant of its aqueous solubility characteristics.

Theoretical Solubility Profile: A Mechanistic Perspective

The solubility of 1-Methylazetidin-3-amine dihydrochloride is governed by its ionization state, which is highly dependent on the pH of the medium.[6] As an amine salt, it behaves as an acidic organic salt in aqueous solutions.[3]

pH-Dependent Solubility

The presence of two basic nitrogen atoms means the molecule's charge state changes significantly with pH. This directly influences its interaction with polar (aqueous) and non-polar (organic) solvents.[6]

  • Acidic pH (pH < pKa₁): Both the primary and tertiary amines are fully protonated (cationic). The molecule exists as the dihydrochloride salt. In this state, it readily forms strong ion-dipole interactions with water, leading to high aqueous solubility.[6]

  • Neutral to Mildly Basic pH (pKa₁ < pH < pKa₂): The more acidic ammonium group (likely the tertiary amine within the strained ring) will deprotonate first, resulting in a monocationic species. Aqueous solubility is expected to remain significant, though potentially lower than in highly acidic conditions.

  • Basic pH (pH > pKa₂): Both amines will be deprotonated, yielding the neutral, free base form of 1-methylazetidin-3-amine. This species is significantly less polar, leading to a sharp decrease in aqueous solubility and a corresponding increase in solubility in organic solvents.[6]

The relationship between pH and the ionization state is visualized below.

G node_acid Dicationic Form (High Aqueous Solubility) node_neutral Monocationic/Dicationic Mix (Good Aqueous Solubility) node_basic Neutral Free Base (Low Aqueous Solubility) edge_acid_neutral Increase pH (Deprotonation) edge_neutral_basic Increase pH (Deprotonation)

Caption: Ionization states of 1-Methylazetidin-3-amine at different pH levels.

Solubility in Organic Solvents

The dihydrochloride salt form is expected to have very low solubility in non-polar organic solvents. However, its solubility may be higher in polar protic solvents like methanol and ethanol, which can solvate the ions. The neutral, free-base form would exhibit much higher solubility in a broader range of organic solvents, including dichloromethane and ethyl acetate.

Experimental Determination of Solubility

To obtain reliable quantitative data, a systematic experimental approach is required. The thermodynamic "shake-flask" method is the gold standard for determining equilibrium solubility.[6]

Thermodynamic Solubility Protocol (Shake-Flask Method)

This protocol is designed to measure the equilibrium solubility, representing the true saturation point of the compound in a given solvent system.

Objective: To determine the concentration of a saturated solution of 1-Methylazetidin-3-amine dihydrochloride at equilibrium.

Materials:

  • 1-Methylazetidin-3-amine dihydrochloride (solid)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl, Methanol, Ethanol)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated analytical system (e.g., HPLC-UV, LC-MS)[7][8]

Methodology:

  • Preparation: Add an excess amount of solid 1-Methylazetidin-3-amine dihydrochloride to a pre-weighed 2 mL glass vial. An amount that is visibly in excess after equilibration (e.g., 5-10 mg) is typically sufficient.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[6][7] The presence of undissolved solid at the end of this period is crucial for ensuring saturation.

  • Phase Separation: After equilibration, let the vials stand for a short period to allow the solid to settle. To ensure complete removal of solid particles, centrifuge the vials (e.g., 10 minutes at 10,000 rpm).[7]

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial.[7] This step is critical to prevent any undissolved solid from being included in the analysis.

  • Dilution: Perform an accurate, pre-determined dilution of the filtered supernatant into a suitable volumetric flask using the same solvent system to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method.[8][9] A standard calibration curve must be prepared to ensure accurate quantification.

  • Calculation: Calculate the original solubility (S) using the formula: S = (Concentration from analysis) x (Dilution Factor)

The workflow for this protocol is illustrated below.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis node_prep 1. Add excess solid to vial node_solv 2. Add precise volume of solvent node_prep->node_solv node_shake 3. Agitate for 24-48h at constant temp. node_solv->node_shake node_cent 4. Centrifuge to pellet solid node_shake->node_cent node_filt 5. Filter supernatant node_cent->node_filt node_dil 6. Dilute aliquot node_filt->node_dil node_quant 7. Quantify via HPLC/LC-MS node_dil->node_quant

Caption: Workflow for the thermodynamic shake-flask solubility determination method.

Data Presentation: A Framework for Results

The following table provides a structured template for presenting the experimentally determined solubility data for 1-Methylazetidin-3-amine dihydrochloride. Researchers should conduct experiments in triplicate to ensure statistical validity.

Solvent SystemTemperature (°C)pH (for aqueous)Mean SolubilityStandard DeviationUnits
Deionized Water25~4-5Experimental DataExperimental Datamg/mL
0.1 N HCl251.0Experimental DataExperimental Datamg/mL
PBS257.4Experimental DataExperimental Datamg/mL
Methanol25N/AExperimental DataExperimental Datamg/mL
Ethanol25N/AExperimental DataExperimental Datamg/mL
Acetonitrile25N/AExperimental DataExperimental Datamg/mL
Dichloromethane25N/AExperimental DataExperimental Datamg/mL

Conclusion

While specific, publicly available quantitative data for the solubility of 1-Methylazetidin-3-amine dihydrochloride is limited, its physicochemical properties as a small molecule amine salt provide a strong basis for predicting its behavior. It is expected to be highly soluble in acidic to neutral aqueous media and poorly soluble in non-polar organic solvents. This guide provides the theoretical foundation and a robust, validated experimental protocol—the shake-flask method—to empower researchers to generate high-quality, reproducible solubility data. Accurate characterization using these methods is a critical step in advancing any research or development program involving this compound.

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A Technical Guide to the Hygroscopic Nature of 1-Methylazetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methylazetidin-3-amine dihydrochloride is a valuable building block in modern medicinal chemistry, prized for its compact, three-dimensional structure. However, its formulation as a dihydrochloride salt, while beneficial for solubility, introduces a critical challenge: hygroscopicity. The propensity of a substance to uptake moisture can significantly impact its stability, processability, and overall quality.[1][2][3] This in-depth guide provides a comprehensive framework for understanding, characterizing, and mitigating the hygroscopic nature of this compound. We will delve into the mechanisms of water sorption, present detailed experimental protocols for its quantification, and discuss the profound implications for handling, storage, and the development of stable pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals working with this and other moisture-sensitive active pharmaceutical ingredients (APIs).

Introduction: The Challenge of Amine Hydrochloride Salts

In pharmaceutical development, converting a basic amine compound into a hydrochloride salt is a common and effective strategy to improve aqueous solubility and enhance crystalline properties.[4] For 1-Methylazetidin-3-amine, a molecule with two basic nitrogen centers, the formation of a dihydrochloride salt is a logical choice. However, this salt form is inherently susceptible to hygroscopicity—the tendency to attract and hold water molecules from the surrounding atmosphere.[2][5]

Uncontrolled moisture uptake is not a trivial issue; it can precipitate a cascade of detrimental physical and chemical changes.[3] These may include alterations in crystal structure, deliquescence (dissolving in absorbed water), and chemical degradation through hydrolysis.[6] Such changes can compromise the stability, shelf-life, and bioavailability of the final drug product. Therefore, a thorough characterization of the hygroscopic behavior of 1-Methylazetidin-3-amine dihydrochloride is a non-negotiable step in preformulation and development.[7][8]

The Physicochemical Basis of Water Sorption

The interaction between 1-Methylazetidin-3-amine dihydrochloride and atmospheric water is a multi-stage process governed by its molecular structure and solid-state properties.

  • Adsorption: Initially, water molecules physically adhere to the surface of the crystals.

  • Absorption: As relative humidity (RH) increases, water molecules can penetrate the bulk solid, potentially leading to the formation of a hydrate—a crystalline form where water molecules are incorporated into the lattice structure.[9]

  • Deliquescence: At a specific critical relative humidity (CRH), the solid absorbs sufficient water to dissolve and form a liquid solution.[10][11]

The strong affinity for water is driven by the highly polar nature of the dihydrochloride salt. The two protonated amine centers and the chloride counter-ions create potent sites for hydrogen bonding with water molecules.

A Systematic Approach to Hygroscopicity Characterization

A robust evaluation of hygroscopicity requires a multi-pronged analytical approach to understand both the quantity and the consequence of water uptake.

Gravimetric Vapor Sorption (GVS)

Gravimetric Vapor Sorption (GVS), also known as Dynamic Vapor Sorption (DVS), is the cornerstone technique for hygroscopicity assessment. It precisely measures the change in mass of a sample as it is subjected to a controlled humidity program at a constant temperature.[7] The resulting data is plotted as a moisture sorption-desorption isotherm.[12]

Experimental Protocol: GVS Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 1-Methylazetidin-3-amine dihydrochloride onto the GVS microbalance pan. The sample should be a fine, consistent powder.

  • Drying: Equilibrate the sample at 0% RH using a dry nitrogen purge until a stable mass is achieved. This establishes the initial dry weight of the material.[10]

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates ( dm/dt ≤ 0.002% min⁻¹).

  • Desorption Phase: Sequentially decrease the RH from 90% back to 0% in the same stepwise fashion, again allowing for mass equilibration at each step.

  • Data Analysis: Plot the percentage change in mass versus RH to generate the sorption and desorption isotherms. The shape of the isotherm and the presence of hysteresis (divergence between sorption and desorption curves) provide insight into the mechanism of water uptake.[13]

Visualization: GVS Experimental Workflow

GVS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GVS Analysis cluster_output 3. Data Interpretation Prep Weigh 5-10 mg of sample Drying Dry at 0% RH to stable mass Prep->Drying Sorption Increase RH (0% to 90%) Stepwise Equilibration Drying->Sorption Desorption Decrease RH (90% to 0%) Stepwise Equilibration Sorption->Desorption Plot Plot % Mass Change vs. % RH Desorption->Plot Isotherm Generate Sorption/ Desorption Isotherm Plot->Isotherm

Caption: A streamlined workflow for Gravimetric Vapor Sorption (GVS) analysis.

Powder X-ray Diffraction (PXRD)

It is critical to assess whether moisture uptake induces changes in the solid form of the material.[14] Humidity-controlled PXRD is used to detect phase transformations, such as the formation of a hydrate or a transition to an amorphous state.[9]

Experimental Protocol: Humidity-Controlled PXRD

  • Initial Scan: Obtain a PXRD pattern of the as-received material under ambient conditions.

  • Humidity Exposure: Place the sample within an environmental chamber mounted on the diffractometer.

  • In-situ Analysis: Expose the sample to progressively higher RH levels (e.g., 50%, 75%, 90% RH).

  • Data Acquisition: Acquire a full PXRD scan after the sample has equilibrated at each RH level.

  • Comparison: Analyze the resulting diffraction patterns for any changes in peak positions or the emergence of new peaks, which would signify a change in the crystal lattice.[14]

Classification and Data Interpretation

The data from hygroscopicity studies allows for a quantitative classification of the material. The European Pharmacopoeia provides a widely accepted system based on the mass increase after 24 hours of storage at 25°C and 80% RH.[15][16]

Table 1: European Pharmacopoeia Hygroscopicity Classification [15][16]

ClassificationWater Uptake (% w/w)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentAbsorbs enough water to form a liquid

Practical Implications and Mitigation Strategies

A "hygroscopic" or "very hygroscopic" classification for 1-Methylazetidin-3-amine dihydrochloride necessitates stringent control measures throughout the development pipeline.

  • Handling and Storage: The compound must be stored in tightly sealed containers, preferably with a desiccant, under controlled low-humidity conditions.[17][18] All handling and weighing operations should be performed as quickly as possible or within a controlled environment like a glovebox.

  • Formulation Development: The choice of excipients is critical. Selecting other non-hygroscopic materials can prevent the creation of a high-moisture microenvironment within the dosage form.[[“]] Manufacturing processes like wet granulation may be challenging, making dry granulation or direct compression more suitable options.[9]

  • Packaging: Final drug products will likely require high-barrier packaging, such as aluminum blisters or induction-sealed bottles containing desiccants, to ensure long-term stability.[[“]]

Visualization: Decision Pathway for Hygroscopic Material Management

Handling_Logic Start API Received: 1-Methylazetidin-3-amine dihydrochloride Assess Characterize Hygroscopicity (GVS, PXRD) Start->Assess Result Result: Hygroscopic or Very Hygroscopic Assess->Result Store Storage Protocol: Controlled Low RH, Desiccants Result->Store Handle Handling Protocol: Minimize Exposure, Glovebox Recommended Result->Handle Formulate Formulation Strategy Result->Formulate Excipients Select Non-Hygroscopic Excipients Formulate->Excipients Process Prioritize Dry Processes (e.g., Direct Compression) Formulate->Process Package Select High-Barrier Packaging Formulate->Package

Caption: A decision pathway for managing a hygroscopic API.

Conclusion

The hygroscopic nature of 1-Methylazetidin-3-amine dihydrochloride is an intrinsic property that must be proactively addressed. A systematic characterization using techniques like GVS and PXRD is essential to quantify its moisture-sorption behavior and understand its impact on solid-state stability. This foundational knowledge enables the implementation of rational control strategies—from storage and handling to formulation and packaging—ensuring the development of a robust, stable, and high-quality drug product. By treating hygroscopicity not as an obstacle but as a critical quality attribute to be managed, scientists can successfully harness the therapeutic potential of this important chemical entity.

References

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An In-depth Technical Guide to the Synthesis of 1-Methylazetidin-3-amine dihydrochloride: Key Intermediates and Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-Methylazetidin-3-amine dihydrochloride, a valuable building block in medicinal chemistry. We will delve into the critical intermediates, reaction mechanisms, and process considerations for the most prevalent synthetic routes. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols. We will explore two primary pathways, one utilizing a benzhydryl protecting group strategy and the other employing a tert-butyloxycarbonyl (Boc) protecting group, culminating in a comparative analysis to inform strategic synthetic planning.

Introduction: The Significance of the Azetidine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary medicinal chemistry. Its strained ring system imparts conformational rigidity and unique three-dimensional topologies to bioactive molecules, often leading to improved potency, selectivity, and pharmacokinetic profiles. 1-Methylazetidin-3-amine, in particular, serves as a key precursor for a range of pharmaceutical candidates, making its efficient and scalable synthesis a topic of considerable interest. This guide will illuminate the core synthetic challenges and solutions, focusing on the critical intermediates that form the foundation of successful synthetic campaigns.

Synthetic Strategy I: The Benzhydryl Protecting Group Pathway

A robust and frequently employed route to 1-Methylazetidin-3-amine leverages the benzhydryl (diphenylmethyl) group as a protecting element for the azetidine nitrogen. This strategy offers the advantage of a stable protecting group that can be removed under specific hydrogenolysis conditions.

Key Intermediate: 1-Benzhydrylazetidin-3-ol

The synthesis typically commences with the construction of the N-benzhydryl-protected azetidine ring.

  • Synthesis: The reaction of benzhydrylamine with epichlorohydrin in a suitable solvent such as methanol or ethanol is a common method for the preparation of 1-benzhydrylazetidin-3-ol.[1] This process involves an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization. An improved, one-pot, multikilogram-scale synthesis has been developed, yielding the product in high yield (80%) and purity (99.3 area %) without the need for column chromatography.[2][3]

  • Causality of Experimental Choices: The choice of a protic solvent like methanol facilitates the epoxide ring-opening. The reaction temperature and duration are critical parameters to control the formation of byproducts. The one-pot procedure is favored for its process efficiency and reduced workup steps.

Key Intermediate: 1-Benzhydrylazetidin-3-one

The subsequent oxidation of the hydroxyl group furnishes the key keto-intermediate, which is primed for the introduction of the amino functionality.

  • Synthesis: Various oxidation methods can be employed, including Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) or using a pyridine sulfur trioxide complex.[4][5] The choice of oxidant is crucial to avoid over-oxidation or side reactions.

  • Self-Validating System: The progress of the oxidation can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion of the starting alcohol. The disappearance of the alcohol and the appearance of the ketone spot with a different retention factor provide a clear indication of reaction completion.

Introduction of the Amino Group: Reductive Amination

Reductive amination of 1-benzhydrylazetidin-3-one is a pivotal step to install the desired 3-amino group.[6]

  • Methodology: This transformation is typically achieved in a one-pot reaction where the ketone is treated with an ammonia source (e.g., ammonia in methanol, ammonium acetate) to form an intermediate imine, which is then reduced in situ.[7] Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the ketone.[8]

  • Expertise & Experience: The pH of the reaction medium is a critical parameter. Slightly acidic conditions favor imine formation without promoting side reactions. The choice of reducing agent is also key; NaBH(OAc)₃ is often preferred due to its lower toxicity compared to NaBH₃CN.

Deprotection and N-Methylation

The final steps involve the removal of the benzhydryl protecting group and the introduction of the methyl group on the azetidine nitrogen.

  • Deprotection: The benzhydryl group is typically cleaved via catalytic hydrogenolysis.[9] This is commonly performed using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The choice of solvent and catalyst loading are important for achieving a clean and efficient deprotection.

  • N-Methylation: The resulting azetidin-3-amine can then be N-methylated. A common method is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid. Alternatively, reductive amination with formaldehyde and a suitable reducing agent can be employed.

The overall synthetic pathway utilizing the benzhydryl protecting group is depicted below:

benzhydryl_pathway A Benzhydrylamine + Epichlorohydrin B 1-Benzhydrylazetidin-3-ol A->B Cyclization C 1-Benzhydrylazetidin-3-one B->C Oxidation D 1-Benzhydrylazetidin-3-amine C->D Reductive Amination E Azetidin-3-amine D->E Deprotection (H₂, Pd/C) F 1-Methylazetidin-3-amine E->F N-Methylation G 1-Methylazetidin-3-amine dihydrochloride F->G HCl salt formation

Caption: Synthetic pathway via the benzhydryl protecting group.

Synthetic Strategy II: The Boc Protecting Group Pathway

An alternative and widely adopted strategy employs the tert-butyloxycarbonyl (Boc) group for the protection of the azetidine nitrogen. The Boc group is known for its stability under a wide range of conditions and its facile removal under acidic conditions.

Key Intermediate: 1-Boc-3-azetidinone

This commercially available or readily synthesized intermediate is a cornerstone of this synthetic route.[10][11]

  • Synthesis: 1-Boc-3-azetidinone can be prepared by the oxidation of 1-Boc-azetidin-3-ol.[10] The traditional method involves oxidizing the hydroxyl group using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation.

Introduction of the Amino Group: Reductive Amination

Similar to the benzhydryl route, reductive amination is the key step for introducing the amino functionality.

  • Protocol: A well-established protocol for the reductive amination of N-Boc-3-azetidinone involves the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.[12] The reaction is typically carried out in a solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

N-Methylation and Deprotection

The sequence of N-methylation and deprotection can be varied.

  • Route A: Methylation then Deprotection: The secondary amine obtained after reductive amination can be N-methylated, followed by the removal of the Boc group.

  • Route B: Deprotection then Methylation: Alternatively, the Boc group can be removed first to yield azetidin-3-amine, which is then N-methylated.

  • Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane or by bubbling HCl gas through a solution of the protected amine.[13][14] This method is generally high-yielding and clean. Water-mediated deprotection at elevated temperatures has also been reported as a green alternative.[15]

The overall synthetic pathway utilizing the Boc protecting group is illustrated below:

boc_pathway A 1-Boc-3-azetidinone B tert-Butyl (azetidin-3-yl)carbamate A->B Reductive Amination C tert-Butyl (1-methylazetidin-3-yl)carbamate B->C N-Methylation D 1-Methylazetidin-3-amine C->D Deprotection (Acid) E 1-Methylazetidin-3-amine dihydrochloride D->E HCl salt formation

Caption: Synthetic pathway via the Boc protecting group.

Comparative Analysis of Synthetic Routes

FeatureBenzhydryl Protecting Group RouteBoc Protecting Group Route
Protecting Group Stability Highly stable to a wide range of reagents.Stable to most non-acidic conditions.
Deprotection Conditions Catalytic hydrogenolysis (H₂, Pd/C).Acidic conditions (TFA, HCl).
Orthogonality Offers good orthogonality with acid-labile protecting groups.Orthogonal to base-labile and hydrogenolysis-sensitive groups.
Scalability Scalable, with established large-scale protocols.[2]Highly scalable and widely used in industrial settings.
Safety Considerations Hydrogenolysis requires specialized equipment for handling hydrogen gas.Use of strong acids requires appropriate handling precautions.
Cost-Effectiveness Benzhydrylamine is a relatively inexpensive starting material.1-Boc-3-azetidinone is commercially available, but can be more costly.

Experimental Protocols

Protocol for Reductive Amination of N-Boc-3-azetidinone

This protocol is adapted from established procedures for reductive amination using sodium triacetoxyborohydride.[12]

  • To a solution of N-Boc-3-azetidinone (1.0 equivalent) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation. For less reactive amines, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 3-aminoazetidine derivative.

Protocol for N-Boc Deprotection

This protocol describes a general procedure for the acidic removal of the Boc protecting group.[13][14]

  • Dissolve the N-Boc protected amine in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or triethylamine) to obtain the free amine.

  • Alternatively, the product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate).

Conclusion

The synthesis of 1-Methylazetidin-3-amine dihydrochloride can be effectively achieved through several strategic pathways, with the benzhydryl and Boc protecting group routes being the most prominent and well-validated. The choice between these strategies will depend on the specific requirements of the synthesis, including the presence of other functional groups in the molecule, scalability considerations, and cost constraints. A thorough understanding of the key intermediates and the causality behind the experimental choices, as detailed in this guide, is paramount for the successful and efficient execution of these synthetic routes. The provided protocols offer a solid foundation for laboratory-scale synthesis, and the principles discussed can be translated to larger-scale production with appropriate process optimization.

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  • Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
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  • Beller, M., et al. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies.
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Introduction: The Quest for Three-Dimensionality and Optimized Physicochemical Properties in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of 1-Methylazetidin-3-amine dihydrochloride in Medicinal Chemistry

In modern medicinal chemistry, the drive to escape "flatland"—the realm of planar, aromatic molecules—is a paramount objective. Molecules with greater three-dimensional (3D) character, or a higher fraction of sp³-hybridized carbon centers, often exhibit improved developability profiles, including better solubility and reduced off-target toxicity. Within this context, small, strained ring systems have emerged as powerful tools for drug designers. The azetidine ring, a four-membered saturated heterocycle, offers a unique combination of conformational rigidity and chemical stability, making it an increasingly popular scaffold in drug discovery.[1][2]

This guide focuses on a particularly valuable derivative: 1-Methylazetidin-3-amine dihydrochloride . We will explore its strategic application as a versatile building block, its profound impact on the physicochemical and pharmacokinetic properties of drug candidates, and the practical methodologies for its synthetic integration. This molecule is more than a simple amine; it is a sophisticated tool for addressing common challenges in lead optimization, from modulating basicity and lipophilicity to enhancing metabolic stability and accessing novel chemical space.

The Strategic Value of 1-Methylazetidin-3-amine: A Compact Bioisostere

The primary role of 1-Methylazetidin-3-amine in medicinal chemistry is as a bioisosteric replacement for larger, more common saturated heterocycles like piperidine and pyrrolidine.[3][4] Bioisosteres are functional groups or fragments that possess similar spatial and electronic characteristics, allowing them to be interchanged without losing the desired biological activity, yet offering the opportunity to fine-tune other properties.[5]

The strategic advantages of this specific azetidine derivative are threefold:

  • Reduced Lipophilicity and Molecular Weight : Replacing a piperidine or cyclohexyl ring with a 1-methylazetidine moiety significantly lowers the molecule's lipophilicity (LogP) and molecular weight. This is a critical strategy for improving aqueous solubility and optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[6]

  • Conformational Constraint : The rigid, strained ring of azetidine reduces the number of accessible conformations for the appended functional groups. This pre-organization can decrease the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and selectivity.[3]

  • Modulation of Basicity and Metabolic Stability : The tertiary amine within the ring (pKa ~8-9) acts as a key basic center, crucial for salt formation and solubility. The N-methyl group serves two purposes: it blocks a potential site of N-dealkylation, a common metabolic pathway, thereby enhancing metabolic stability.[1][7] It also subtly modulates the basicity of the ring nitrogen compared to an NH-azetidine.

G cluster_0 Common Lipophilic Scaffolds cluster_1 Strategic Bioisostere Piperidine Piperidine Moiety - Higher MW - Higher LogP - Flexible Conformation Azetidine 1-Methylazetidine Moiety - Lower MW - Lower LogP - Rigid Scaffold - Improved Solubility Piperidine->Azetidine Bioisosteric Replacement

Caption: Bioisosteric replacement of piperidine with 1-methylazetidine.

Impact on Physicochemical and Pharmacokinetic Properties

The decision to incorporate the 1-methylazetidin-3-amine scaffold is driven by the goal of achieving a superior balance of properties. The table below summarizes the anticipated changes when replacing a common piperidine linker with this building block.

PropertyPiperidine Derivative1-Methylazetidine DerivativeRationale & Causality
Molecular Weight Base + ~84 DaBase + ~85 DaWhile similar, the smaller ring offers a more compact vector.
Calculated LogP HigherLower The azetidine ring is less lipophilic than piperidine, which is a key advantage for improving solubility and reducing metabolic clearance by CYP enzymes.[6]
Aqueous Solubility LowerHigher Driven by the lower lipophilicity and the presence of two basic nitrogen atoms capable of forming soluble salts.
pKa (Ring Nitrogen) ~10-11~8-9 The N-methylation slightly reduces the basicity of the ring nitrogen compared to a secondary amine.[1] This can be advantageous in tuning compound properties to avoid off-target effects (e.g., hERG channel binding).
Metabolic Stability Susceptible to ring oxidationImproved The N-methyl group blocks N-dealkylation. The strained ring can be more resistant to certain CYP-mediated oxidation pathways compared to the more flexible piperidine.
Binding Affinity VariablePotentially Increased The rigid scaffold reduces the entropic cost of binding, which can lead to a more favorable interaction with the target protein.[3]

Synthetic Integration Strategies & Protocols

1-Methylazetidin-3-amine dihydrochloride is a salt and must typically be neutralized in situ or beforehand to liberate the free amine for reaction. This is usually achieved by adding a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Protocol 1: Reductive Amination

This is one of the most common and robust methods for forming a C-N bond, reacting the primary amine of the azetidine with an aldehyde or ketone.

Causality Behind Experimental Choices:

  • Reactants : The dihydrochloride salt requires a base (2.2 equivalents of DIPEA) to neutralize both HCl molecules and ensure the amine is nucleophilic.

  • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the iminium ion intermediate formed in situ. This selectivity prevents side reactions and allows for a one-pot procedure.[8]

  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the organic reactants.

  • Workup : The reaction is quenched with aqueous sodium bicarbonate to neutralize any remaining acid and remove water-soluble byproducts. The final product is extracted into an organic solvent.

Step-by-Step Methodology:

  • To a solution of the aldehyde or ketone (1.0 eq) in DCM (0.1 M), add 1-Methylazetidin-3-amine dihydrochloride (1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the suspension and stir for 10 minutes at room temperature to ensure complete neutralization.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (typically silica gel with a DCM/MeOH or EtOAc/Heptane gradient) to yield the desired product.

G cluster_workflow Reductive Amination Workflow start 1. Dissolve Aldehyde/Ketone in DCM add_amine 2. Add 1-Methylazetidin-3-amine·2HCl and DIPEA start->add_amine add_reductant 3. Add NaBH(OAc)₃ (Portion-wise) add_amine->add_reductant react 4. Stir at RT (4-12h) Monitor by LC-MS add_reductant->react quench 5. Quench with sat. NaHCO₃ react->quench extract 6. Extract with DCM quench->extract purify 7. Dry, Concentrate & Purify (Column Chromatography) extract->purify end Final Product purify->end

Caption: Workflow for Reductive Amination Protocol.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This method is used to couple the azetidine amine to an electron-deficient aromatic or heteroaromatic ring (e.g., a pyridine or pyrimidine bearing an electron-withdrawing group and a leaving group like F or Cl).

Causality Behind Experimental Choices:

  • Substrate : The aromatic ring must be "activated" by an electron-withdrawing group (EWG), such as -NO₂ or -CN, positioned ortho or para to the leaving group (e.g., F, Cl). This polarization is essential for the nucleophilic attack to occur.[9]

  • Base : A strong, non-nucleophilic base like DIPEA or potassium carbonate is required to act as a proton sponge, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.

  • Solvent : A polar aprotic solvent like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal. These solvents can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thus accelerating the rate.

  • Temperature : These reactions often require heating (80-120 °C) to overcome the activation energy barrier for the substitution.

Step-by-Step Methodology:

  • In a reaction vial, combine the electron-deficient (hetero)aryl halide (1.0 eq), 1-Methylazetidin-3-amine dihydrochloride (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Add DMSO to achieve a concentration of 0.2 M.

  • Seal the vial and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction may take 6-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine to remove residual DMSO and salts, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material via column chromatography or preparative HPLC to obtain the pure product.

G cluster_workflow SNAr Workflow start 1. Combine Aryl Halide, Amine·2HCl, and K₂CO₃ in DMSO heat 2. Seal and Heat (100 °C, 6-24h) start->heat monitor 3. Monitor by LC-MS heat->monitor cool_dilute 4. Cool to RT and Dilute with Water monitor->cool_dilute extract 5. Extract with EtOAc cool_dilute->extract purify 6. Wash, Dry, Concentrate & Purify extract->purify end Final Product purify->end

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr) Protocol.

Conclusion: A Small Scaffold with a Large Impact

1-Methylazetidin-3-amine dihydrochloride is a prime example of a "smart" building block in medicinal chemistry. Its true value lies not in its simple structure, but in its function as a compact, rigid, and metabolically stable bioisostere. By strategically replacing larger, more lipophilic cyclic amines, researchers can systematically address fundamental challenges in drug design, including poor solubility, metabolic instability, and non-optimal binding kinetics. The robust synthetic protocols available for its incorporation make it an accessible and powerful tool for any drug discovery program aiming to develop safer, more effective medicines with superior drug-like properties.

References

  • Ishihara, Y., et al. (2000). Central selective acetylcholinesterase inhibitor with neurotrophic activity: structure-activity relationships of TAK-147 and related compounds. Current Medicinal Chemistry, 7(3), 305-326. Available at: [Link]

  • Various Authors on ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. Available at: [Link]

  • Macdonald, S. J. F., et al. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm, 6(11), 1993-2003. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylazetidin-3-amine. PubChem Compound Database. Available at: [Link]

  • Macdonald, S. J. F., et al. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm. Available at: [Link]

  • Save My Exams. (2024). Nucleophilic Substitution. AQA A Level Chemistry Revision Notes. Available at: [Link]

  • Ritchie, T. J., et al. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. ResearchGate. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-methylazetidin-3-amine. PubChem Compound Database. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Abdel-Gaber, S. A., et al. (2007). Effect of oral administration of zanapezil (TAK-147) for 21 days on acetylcholine and monoamines levels in the ventral hippocampus of freely moving rats. Semantic Scholar. Available at: [Link]

  • Abdel-Gaber, S. A., et al. (2007). Effect of Oral Administration of Zanapezil (TAK-147) for 21 Days on Acetylcholine and Monoamines Levels in the Ventral Hippocampus of Freely Moving Rats. PubMed. Available at: [Link]

  • Abdel-Gaber, S. A., et al. (2007). Effect of oral administration of zanapezil (TAK-147) for 21 days on acetylcholine and monoamines levels in the ventral hippocampus of freely moving rats. PubMed Central. Available at: [Link]

  • Valko, K. (2016). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. PubMed. Available at: [Link]

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Methodological & Application

Application Note & Protocol: Generation of 1-Methylazetidin-3-amine Free Base from its Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Building Block

The azetidine ring is a highly valued scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry make it an attractive bioisostere for other saturated heterocycles, often conferring improved physicochemical properties such as solubility and metabolic stability.[1] 1-Methylazetidin-3-amine, in particular, serves as a critical building block for introducing this motif into drug candidates, appearing in numerous patented structures.[1][2] For enhanced stability and ease of handling, this reagent is almost exclusively supplied as a dihydrochloride salt (CAS No: 1139634-75-5).[3][4][5]

This application note provides a comprehensive guide for researchers on the liberation of the nucleophilic free amine from its dihydrochloride salt. The choice of base and reaction conditions is paramount, as it directly impacts yield, purity, and the success of subsequent synthetic transformations. We will detail two robust protocols: one for the isolation of the pure free base and another for its convenient in situ generation for immediate use.

The Chemistry of Deprotonation: Causality and Stoichiometry

1-Methylazetidin-3-amine dihydrochloride possesses two acidic protons, forming ammonium salts at both the endocyclic tertiary amine and the exocyclic primary amine. Before the amine can function as a nucleophile in reactions such as acylation, alkylation, or reductive amination, these protons must be removed by a base.

The core principle is a simple acid-base neutralization. However, the selection of the base and solvent system is a critical experimental choice driven by the desired outcome.

  • Stoichiometry: A minimum of two molar equivalents of a monoprotic base (e.g., triethylamine) or one equivalent of a diprotic base are required to neutralize the two equivalents of hydrochloric acid. In practice, a slight excess of the base (e.g., 2.1-2.5 equivalents) is recommended to ensure the equilibrium lies completely on the side of the free amine.

  • Base Strength (pKa): The chosen base must be strong enough to deprotonate both ammonium species. Tertiary alkylammonium ions typically have a pKa around 10-11, while primary alkylammonium ions are similar. Therefore, bases that generate a conjugate acid with a pKa significantly higher than this range are effective. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH), or organic amine bases like triethylamine (TEA) and diisopropylethylamine (DIPEA).[6]

Protocol I: Isolation of 1-Methylazetidin-3-amine Free Base

This protocol is recommended when the pure, solvent-free amine is required for a subsequent reaction, or for characterization purposes. The strategy employs a biphasic system to neutralize the salt in an aqueous layer and extract the liberated organic-soluble free amine.

Experimental Parameters
ParameterValue/ReagentRationale
Starting Material 1-Methylazetidin-3-amine dihydrochloride1.0 eq
Base Sodium Hydroxide (NaOH), 5 M aq. solution~2.5 eq. A strong, inexpensive inorganic base that ensures complete deprotonation.
Extraction Solvent Dichloromethane (DCM)The free amine is expected to have good solubility in DCM, which is a common solvent for extracting amines.
Drying Agent Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)To remove residual water from the organic extract.
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm of the acid-base neutralization.
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methylazetidin-3-amine dihydrochloride (e.g., 5.00 g, 31.4 mmol, 1.0 eq) in deionized water (30 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until it reaches 0-5 °C.

  • Basification: While stirring vigorously, add a 5 M aqueous solution of NaOH (~15.7 mL, 78.5 mmol, 2.5 eq) dropwise. Monitor the addition rate to keep the internal temperature below 20 °C. After the addition is complete, verify with pH paper that the solution is strongly basic (pH > 12).

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the mixture with dichloromethane (3 x 40 mL). After each extraction, allow the layers to separate fully. The organic layer will be the bottom layer.

  • Drying: Combine the organic extracts in an Erlenmeyer flask and dry over anhydrous sodium sulfate. Stir for 15-20 minutes.

  • Isolation: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh dichloromethane. Concentrate the filtrate using a rotary evaporator. Crucial Insight: The free amine (MW: 86.14 g/mol ) is a low molecular weight compound and may be volatile.[2][7] Use a low bath temperature (<30 °C) and carefully monitor the evaporation to avoid product loss. The final product is expected to be a liquid or low-melting solid.

  • Storage: The isolated free amine is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to prevent degradation and moisture absorption.[8][9]

Protocol II: In Situ Generation for Direct Use in Synthesis

This is the most common and efficient method when the liberated free amine is to be used immediately in a subsequent reaction, such as an amide coupling or reductive amination. This protocol avoids an aqueous workup and isolation of the potentially volatile intermediate.

Experimental Parameters
ParameterValue/ReagentRationale
Starting Material 1-Methylazetidin-3-amine dihydrochloride1.0 eq
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)2.2 - 2.5 eq. Organic-soluble bases. DIPEA is non-nucleophilic and preferred if the reaction partner is a sensitive electrophile.
Solvent Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)Aprotic solvents that are common for many subsequent reactions and will not interfere with the deprotonation.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and CO₂.
Temperature Room TemperatureThe reaction is typically fast and requires no special temperature control on a lab scale.
Step-by-Step Methodology
  • Setup: To a dry, inerted flask (flame-dried or oven-dried) containing a magnetic stir bar, add 1-Methylazetidin-3-amine dihydrochloride (e.g., 1.00 g, 6.28 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) to create a suspension.

  • Base Addition: Under a positive pressure of nitrogen or argon, add triethylamine (e.g., 1.92 mL, 13.8 mmol, 2.2 eq) via syringe.

  • Stirring: Stir the resulting suspension at room temperature for 30-60 minutes. A white precipitate of triethylammonium chloride will form, and the free 1-methylazetidin-3-amine will be present in the solution.

  • Reaction: The mixture is now ready. The next reagent (e.g., an acyl chloride, sulfonyl chloride, or aldehyde for reductive amination) can be added directly to this flask to proceed with the desired transformation.

Visualization of Workflow

The following diagram illustrates the decision-making process and workflows for generating the free amine.

G start 1-Methylazetidin-3-amine dihydrochloride base_choice Choose Base & Solvent start->base_choice p1_base Aqueous Base (e.g., NaOH) base_choice->p1_base  For Isolation p2_base Organic Base (e.g., TEA in DCM) base_choice->p2_base  For In Situ Use p1_workup Biphasic Workup (Extraction with DCM) p1_base->p1_workup p1_isolate Dry & Concentrate p1_workup->p1_isolate p1_product Isolated Free Amine (Store Cold & Inert) p1_isolate->p1_product p2_stir Stir 30-60 min at Room Temp p2_base->p2_stir p2_product Free Amine in Solution (Ready for In Situ Use) p2_stir->p2_product p2_next Add Next Reagent p2_product->p2_next

Caption: Workflow for generating 1-methylazetidin-3-amine free base.

Troubleshooting and Expert Insights

  • Low Yield in Protocol I: The free amine has some water solubility. Ensure the aqueous layer is extracted thoroughly (3-4 times). Also, be cautious during solvent removal due to the product's volatility. A back-extraction of the combined organic layers with a minimal amount of dilute acid, followed by re-basification and extraction into a smaller volume of solvent, can sometimes help concentrate the product.

  • Incomplete Reaction in Protocol II: If a subsequent reaction is sluggish, it may indicate incomplete deprotonation. Ensure the base is of good quality and the stoichiometry is correct. Stirring for a longer period (e.g., 2 hours) before adding the next reagent can be beneficial.

  • Solid Byproduct Interference: In the in situ protocol, the triethylammonium chloride precipitate is generally a spectator and does not interfere with most subsequent reactions. If it does, the mixture can be filtered under inert conditions before the next step, though this is often unnecessary.

Safety and Handling

  • 1-Methylazetidin-3-amine dihydrochloride: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3][5] Avoid breathing dust.

  • Bases: Both aqueous sodium hydroxide and organic amines like triethylamine are corrosive and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate engineering controls and PPE.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18712662, 1-Methylazetidin-3-amine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Methylazetidin-3-amine Dihydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67918599, N-methylazetidin-2-amine;dihydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10086969, N-methylazetidin-3-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US8207355B2 - Method for preparing azetidine derivatives.
  • Google Patents. (n.d.). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Namoto, K., et al. (2014). Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 24(3), 731-736. Retrieved from [Link]

  • Uesugi, S., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 12, 1381665. Retrieved from [Link]

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Application Note: A Comprehensive Guide to Amide Coupling with 1-Methylazetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azetidine Moiety in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational rigidity and ability to serve as a bioisosteric replacement for other cyclic and acyclic structures have made it a valuable component in the design of novel therapeutics. 1-Methylazetidin-3-amine, in particular, offers a versatile building block for introducing this desirable motif. However, its common commercial availability as a dihydrochloride salt presents specific challenges to the routine yet critical amide bond formation. This application note provides an in-depth guide to successfully employing 1-Methylazetidin-3-amine dihydrochloride in amide coupling reactions, focusing on robust protocols, mechanistic understanding, and practical troubleshooting.

Core Principles: Navigating the Challenges of Amide Coupling with an Amine Dihydrochloride

The primary hurdle in utilizing 1-Methylazetidin-3-amine dihydrochloride is the presence of two equivalents of hydrogen chloride. These acidic protons must be neutralized to liberate the nucleophilic free amine, which can then participate in the amide coupling reaction. The choice of base is therefore critical; it must be sufficiently strong to deprotonate the amine salt but non-nucleophilic to avoid competing with the desired amine in the coupling reaction.

Furthermore, the inherent ring strain of the azetidine moiety and potential steric hindrance can influence the reactivity of the amine. Consequently, the selection of an appropriate coupling reagent is paramount to achieving high yields and purity. This guide will focus on two widely-used and effective coupling strategies: one utilizing an aminium-based reagent, HATU, and another employing a carbodiimide-based reagent, EDC, in conjunction with an additive, HOBt.

Recommended Protocol 1: High-Efficiency Coupling Using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent renowned for its rapid reaction times and low rates of epimerization, particularly with challenging substrates.[1][2]

Reaction Mechanism with HATU

The reaction proceeds through a two-step mechanism.[1][3] First, the carboxylic acid is activated by HATU in the presence of a non-nucleophilic base to form a highly reactive OAt-active ester. Subsequently, the free 1-Methylazetidin-3-amine attacks the active ester to form the desired amide bond.[1][3]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU + Base Base Base (e.g., DIPEA) FreeAmine Free Amine Base->FreeAmine HATU HATU Amide Amide Product ActiveEster->Amide AmineHCl 1-Methylazetidin-3-amine .2HCl AmineHCl->FreeAmine 2 eq. Base FreeAmine->Amide Byproducts Byproducts (Tetramethylurea, HOAt)

Caption: General workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.1-0.5 M.

    • In a separate flask, suspend 1-Methylazetidin-3-amine dihydrochloride (1.1 eq.) in the same anhydrous solvent.

  • Reaction Setup:

    • To the suspension of the amine dihydrochloride, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). A minimum of 3.0 equivalents is recommended: 2.0 equivalents to neutralize the dihydrochloride and 1.0 equivalent to facilitate the coupling reaction. Stir the mixture at room temperature for 15-30 minutes to ensure the generation of the free amine.

    • To the solution of the carboxylic acid, add HATU (1.1 eq.).

    • Add the carboxylic acid/HATU mixture to the free amine solution.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with HATU are often complete within 1-4 hours.[4]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel. Due to the polar nature of the product, a gradient elution with a mobile phase containing a small percentage of a polar solvent like methanol in dichloromethane or ethyl acetate may be necessary. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to prevent tailing of the amine-containing product on the silica gel.[5]

Recommended Protocol 2: Cost-Effective Coupling with EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole).[2] This combination is a more economical option compared to HATU and is effective for a wide range of amide coupling reactions.[6]

Reaction Mechanism with EDC/HOBt

The reaction begins with the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an HOBt-active ester.[7][8] This active ester is less reactive than the O-acylisourea but is more stable and less susceptible to racemization. The free amine then reacts with the HOBt-active ester to yield the final amide product.[7][9]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC ActiveEster HOBt-Active Ester Acylisourea->ActiveEster + HOBt HOBt HOBt Amide Amide Product ActiveEster->Amide AmineHCl 1-Methylazetidin-3-amine .2HCl FreeAmine Free Amine AmineHCl->FreeAmine 2 eq. Base Base Base (e.g., DIPEA) Base->FreeAmine FreeAmine->Amide Byproducts Byproducts (EDU, HOBt)

Caption: General workflow for EDC/HOBt-mediated amide coupling.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) to a concentration of 0.1-0.5 M.

    • In a separate flask, suspend 1-Methylazetidin-3-amine dihydrochloride (1.1 eq.) in the same anhydrous solvent.

  • Reaction Setup:

    • To the suspension of the amine dihydrochloride, add a non-nucleophilic base (e.g., DIPEA or TEA) (a minimum of 3.0 eq.). Stir at room temperature for 15-30 minutes.

    • To the carboxylic acid/HOBt solution, add EDC hydrochloride (1.2 eq.).

    • Add the carboxylic acid/HOBt/EDC mixture to the free amine solution.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. These reactions are typically slower than those with HATU and may require overnight stirring. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • The work-up procedure is similar to the HATU protocol. Dilute with an organic solvent, and wash with saturated aqueous sodium bicarbonate, water, and brine. The urea byproduct from EDC is generally water-soluble and can be removed during the aqueous washes.[2]

    • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography as described in the HATU protocol.

Data Summary: Comparison of Coupling Protocols

ParameterHATU ProtocolEDC/HOBt Protocol
Coupling Reagent HATUEDC.HCl
Additive None requiredHOBt
Base DIPEA or TEA (≥ 3.0 eq.)DIPEA or TEA (≥ 3.0 eq.)
Typical Solvent DMF, DCMDMF, DCM
Reaction Time 1-4 hours12-24 hours
Relative Cost HigherLower
Byproduct Removal Aqueous washAqueous wash

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Formation Insufficient base to liberate the free amine.Ensure at least 2 equivalents of base are used to neutralize the dihydrochloride salt, plus an additional equivalent for the coupling reaction.
Ineffective coupling reagent for a particularly hindered substrate.Switch to a more powerful coupling reagent like HATU if using EDC/HOBt.[10] Consider converting the carboxylic acid to a more reactive acyl fluoride.[11]
Formation of N-acylurea byproduct (With EDC) The O-acylisourea intermediate is rearranging before reacting with the amine.Ensure HOBt is used as an additive to trap the O-acylisourea as the more stable HOBt-active ester.[7]
Difficulty in Product Purification The product is highly polar and streaks on the silica gel column.Use a more polar eluent system, such as a gradient of methanol in dichloromethane. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to improve peak shape.[5]
Residual starting amine in the final product.The unreacted amine can sometimes be removed by an acidic wash during the workup, provided the amide product is stable to acid.[12] Alternatively, careful chromatography is required.

Safety and Handling

1-Methylazetidin-3-amine dihydrochloride should be handled in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14] Avoid inhalation of dust and contact with skin and eyes.[13][15] Coupling reagents such as HATU and EDC can be sensitizers and should be handled with care.[16] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The successful incorporation of the 1-methylazetidin-3-yl moiety into target molecules via amide bond formation is readily achievable with careful consideration of the reaction conditions. The use of a sufficient excess of a non-nucleophilic base to liberate the free amine from its dihydrochloride salt is a critical first step. Both the high-efficiency HATU protocol and the more economical EDC/HOBt method provide reliable pathways to the desired amide products. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently employ this valuable building block in their synthetic endeavors.

References

  • HATU - Wikipedia. Available from: [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available from: [Link]

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available from: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available from: [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. Available from: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. Available from: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. Available from: [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate. Available from: [Link]

  • How to separate amides from free amine - ResearchGate. Available from: [Link]

  • Coupling Reagents - Aapptec Peptides. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. Available from: [Link]

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis - RSC Publishing. Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

  • What is the best technique for amide purification? - ResearchGate. Available from: [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. Available from: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available from: [Link]

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling with 1-Methylazetidin-3-amine Dihydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 1-Methylazetidin-3-amino Moiety

The azetidine ring is a highly valued scaffold in modern medicinal chemistry.[1][2] It serves as a conformationally restricted, low-molecular-weight building block that can improve physicochemical properties such as solubility and metabolic stability while providing a well-defined three-dimensional vector for exiting a molecule's core.[3][4] Specifically, the 1-methylazetidin-3-amino group offers a tertiary amine for potential salt formation and a secondary amine for further derivatization, making it a versatile component in the design of novel therapeutics, including kinase inhibitors and agents targeting neurological disorders.[4][5]

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for C-C bond formation in pharmaceutical synthesis due to its broad functional group tolerance and reliable outcomes.[6][7] However, applying this reaction to substrates like 1-Methylazetidin-3-amine presents significant challenges. The molecule's basic aliphatic amine functionalities can act as ligands, potentially inhibiting or poisoning the palladium catalyst.[8] Furthermore, its common commercial availability as a dihydrochloride salt necessitates careful consideration of the base type and stoichiometry to ensure both neutralization of the salt and activation of the boronic acid for the catalytic cycle.

This guide provides two comprehensive strategies to address these challenges: a direct, investigational protocol for the coupling of the unprotected amine dihydrochloride and a robust, multi-step protocol involving an N-Boc protection strategy.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] Understanding this mechanism is crucial for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated organoboron species (Ar'-B(OR)₃⁻) is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[11][12]

  • Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar-Pd(II)(X)L₂ pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)(Ar')L₂ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product (Ar-Ar') pd2_trans->product sub_arx Aryl Halide (Ar-X) sub_arx->pd2_ox sub_boron Boronic Acid (Ar'-B(OH)₂) + Base sub_boron->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PART A: The Direct Coupling Approach (Investigational Protocol)

This approach aims to directly couple 1-Methylazetidin-3-amine dihydrochloride with an aryl halide. This method is more atom-economical but carries a higher risk of failure due to potential catalyst inhibition. Success relies on carefully selected conditions to mitigate the basicity and coordinating ability of the amine substrate.

I. Causality Behind Experimental Choices
  • Substrate Form: 1-Methylazetidin-3-amine is supplied as a dihydrochloride salt. This means two equivalents of base are required for neutralization before an additional equivalent can participate in the catalytic cycle. Therefore, a minimum of 3-4 equivalents of a strong base is recommended as a starting point.

  • Catalyst System (Palladium Pre-catalyst & Ligand):

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common, stable Pd(0) and Pd(II) precursors, respectively.

    • Ligand: The presence of a basic aliphatic amine necessitates a ligand that can outcompete it for coordination to the palladium center. Bulky, electron-rich phosphine ligands from the Buchwald group (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are the preferred choices.[6][14] These ligands form stable, highly active catalysts that promote rapid oxidative addition and reductive elimination, minimizing the catalyst's "open" time where it could be poisoned by the amine substrate.[15]

  • Base Selection: A strong, non-nucleophilic inorganic base is required. Potassium phosphate (K₃PO₄) or caesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to facilitate both amine salt neutralization and boronate formation without introducing competing nucleophiles.[12]

  • Solvent System: A polar aprotic solvent that can dissolve the inorganic base and organic reagents is ideal. A mixture of 1,4-dioxane and water or THF and water is a standard choice for Suzuki reactions, as water can aid in dissolving the base and facilitate the transmetalation step.[6]

II. Detailed Experimental Protocol (Starting Point for Optimization)

Reaction: Coupling of 1-Methylazetidin-3-amine dihydrochloride with a generic Aryl Bromide.

Materials:

  • 1-Methylazetidin-3-amine dihydrochloride (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (or XPhos) (6 mol%)

  • Potassium Phosphate (K₃PO₄) (4.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Methylazetidin-3-amine dihydrochloride, the aryl bromide, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos ligand in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask containing the solids.

  • Add the bulk of the 1,4-dioxane followed by the degassed water (typical solvent ratio is 4:1 to 10:1 dioxane:water, to a final concentration of ~0.1 M with respect to the limiting reagent).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[8]

    • Wash the Celite pad with ethyl acetate or dichloromethane.

    • Transfer the combined filtrate to a separatory funnel. Add water to dissolve the remaining salts.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography. Due to the basic nature of the product, it may be necessary to add a small amount of triethylamine (e.g., 1%) to the eluent system to prevent streaking.

Direct_Coupling_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification a Add Amine Salt, Aryl Halide, Boronic Acid, Base c Combine all reagents a->c b Pre-mix Pd₂(dba)₃ + SPhos in Dioxane b->c d Add Dioxane/Water Solvent c->d e Heat to 80-100 °C (4-24h) d->e f Monitor by TLC/LC-MS e->f g Cool & Filter through Celite f->g h Aqueous Extraction g->h i Column Chromatography (Eluent + 1% Et₃N) h->i j Final Product i->j

Caption: Experimental workflow for the direct Suzuki coupling approach.

PART B: The N-Boc Protection Strategy (Recommended Protocol)

This is a more robust and higher-yield probability approach that circumvents the issue of catalyst inhibition by protecting the reactive secondary amine. This multi-step synthesis is often the preferred method in industrial and discovery settings for ensuring reliability and scalability.[16]

I. Overview of the Three-Stage Workflow
  • Stage 1: N-Boc Protection: The secondary amine of a suitable precursor (e.g., 1-methyl-azetidin-3-amine, if available as the free base, or a related azetidine) is protected with a tert-butyloxycarbonyl (Boc) group.

  • Stage 2: Suzuki-Miyaura Coupling: The protected substrate undergoes a standard, high-yielding Suzuki coupling reaction. The protected amine does not interfere with the palladium catalyst.

  • Stage 3: N-Boc Deprotection: The Boc group is cleanly removed under acidic conditions to yield the final product.[13]

Protection_Workflow start 1-Methylazetidin-3-amine boc_protected N-Boc Protected Azetidine start->boc_protected Stage 1: N-Boc Protection (Boc₂O, Base) coupled Boc-Protected Coupled Product boc_protected->coupled Stage 2: Suzuki Coupling (Ar-X, Pd Catalyst, Base) final Final Product coupled->final Stage 3: Deprotection (TFA or HCl)

Sources

Application Note: Streamlined Reductive Amination of 1-Methylazetidin-3-amine Dihydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the reductive amination of 1-Methylazetidin-3-amine dihydrochloride, a critical building block in modern medicinal chemistry. The protocol addresses the specific challenges posed by the amine salt starting material and details a robust, one-pot procedure using sodium triacetoxyborohydride (STAB). We delve into the mechanistic rationale behind reagent selection and procedural steps, offering a protocol optimized for yield, purity, and operational simplicity. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel molecular entities incorporating the valuable azetidine scaffold.

Introduction: The Strategic Importance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[1] Their rigid, three-dimensional structure provides a unique vector in chemical space, often improving key pharmacokinetic properties such as solubility, metabolic stability, and cell permeability when substituted for more common motifs like piperidines or pyrrolidines. 1-Methylazetidin-3-amine, in particular, serves as a versatile precursor for introducing this scaffold into lead compounds, with reductive amination being one of the most efficient methods for its elaboration.[2]

This application note outlines a detailed procedure for coupling 1-Methylazetidin-3-amine dihydrochloride with a variety of aldehydes and ketones. A primary focus is placed on the practical considerations of using a dihydrochloride salt, which necessitates a strategic approach to reaction setup to ensure the desired reactivity.

Mechanistic Rationale and Causality in Reagent Selection

The reductive amination is a robust C-N bond-forming reaction that proceeds in two key stages: the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[3][4] A one-pot procedure, where both steps occur concurrently, is highly efficient and is the focus of this protocol.[4]

The starting material, 1-Methylazetidin-3-amine dihydrochloride, is a salt where the amine is protonated and therefore non-nucleophilic. To initiate the reaction, the free amine must be liberated in situ. This is achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Typically, slightly more than two equivalents of the base are required to neutralize both hydrochloride salts and ensure a sufficient concentration of the free amine is available to attack the carbonyl electrophile.

The initial condensation between the free amine and the carbonyl compound (aldehyde or ketone) to form a hemiaminal, followed by dehydration to an iminium ion, is a pH-sensitive equilibrium. The reaction is catalyzed by mild acid.[5] Conveniently, the triethylammonium hydrochloride salt formed after the addition of TEA creates a buffered, weakly acidic environment that promotes iminium ion formation without causing unwanted side reactions.[4]

Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this one-pot transformation for several key reasons:

  • Chemoselectivity: STAB is a mild reducing agent that reacts much faster with protonated iminium ions than with the starting aldehydes or ketones.[6][7] This selectivity is crucial for a one-pot reaction, preventing the wasteful reduction of the carbonyl starting material.[4] In contrast, stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones, necessitating a two-step procedure.[8]

  • Mild Acidity Tolerance: Unlike other borohydrides, STAB is stable and effective in the slightly acidic conditions that favor iminium ion formation.[6] The electron-withdrawing acetate groups moderate the reactivity of the borohydride.[6]

  • Safety and Handling: STAB is less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN), which can release highly toxic hydrogen cyanide gas, particularly under acidic workup conditions.[3][9]

The overall reaction mechanism is depicted below.

Caption: The three-stage mechanism of reductive amination starting from an amine salt.

Detailed Experimental Protocol

This protocol provides a general procedure for the reductive amination of 1-Methylazetidin-3-amine dihydrochloride with a generic aldehyde. Molar equivalents should be calculated based on the limiting reagent, which is typically the aldehyde or ketone.

ReagentM.W. ( g/mol )EquivalentsTypical Amount (for 1 mmol scale)Purpose
Aldehyde/KetoneVariable1.01.0 mmolElectrophile
1-Methylazetidin-3-amine dihydrochloride159.061.1 - 1.21.2 mmol (191 mg)Nucleophile (Amine Source)
Triethylamine (TEA)101.192.52.5 mmol (0.35 mL)Base to liberate free amine
Sodium Triacetoxyborohydride (STAB)211.941.3 - 1.51.5 mmol (318 mg)Reducing Agent
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)--10 mLAnhydrous Reaction Solvent
Saturated aq. NaHCO₃ solution--20 mLAqueous workup (Quench & Neutralize)
Brine--20 mLAqueous workup (Wash)
Anhydrous Na₂SO₄ or MgSO₄---Drying Agent
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq.).

  • Solvent and Amine Addition: Add the anhydrous solvent (DCE or DCM, approx. 0.1 M concentration). Add the 1-Methylazetidin-3-amine dihydrochloride (1.2 eq.). Stir to form a suspension.

  • Base Addition: Add triethylamine (2.5 eq.) dropwise to the stirring suspension at room temperature. Stir the mixture for 15-20 minutes. The suspension may become clearer as the free amine is formed.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in one portion. Note: STAB is moisture-sensitive; handle it quickly in an ambient atmosphere. The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-16 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM or ethyl acetate.

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude material can be purified by silica gel column chromatography to afford the final product.[1][10]

Experimental Workflow and Troubleshooting

Experimental Workflow A 1. Combine Aldehyde, Amine Salt, & Solvent (DCM/DCE) B 2. Add Triethylamine (2.5 eq.) Stir for 20 min A->B C 3. Add STAB (1.5 eq.) B->C D 4. Stir at Room Temp. Monitor by TLC/LC-MS C->D E 5. Quench with sat. NaHCO₃ (aq) D->E Reaction Complete F 6. Extract with DCM or EtOAc E->F G 7. Wash with Brine, Dry (Na₂SO₄) F->G H 8. Concentrate under Vacuum G->H I 9. Purify by Column Chromatography H->I

Caption: Step-by-step workflow for the one-pot reductive amination protocol.

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent (degraded STAB). Insufficient base. Sterically hindered substrates.Use fresh STAB. Add an additional 0.2-0.3 eq. of STAB. Ensure >2.2 eq. of base were added. Increase reaction time or gently warm to 35-40 °C.
Aldehyde/Ketone Reduction Reaction too acidic. Use of a less selective reducing agent.This is rare with STAB but can occur. Ensure proper quenching. Confirm you are using STAB and not NaBH₄.[3]
Low Yield Poor imine formation. Product loss during workup.For ketones, a catalytic amount of acetic acid (0.1 eq) can sometimes aid imine formation.[6] Ensure pH of aqueous layer is >8 before extraction.
Difficult Purification Excess amine starting material co-elutes with product.Use the amine as the limiting reagent if the carbonyl is less valuable. Consider an amine scavenging resin during workup.[11]

Conclusion

The protocol described provides an efficient, reliable, and scalable method for the synthesis of N-substituted 1-methylazetidines via reductive amination. By understanding the mechanistic principles—specifically the necessity of liberating the free amine from its dihydrochloride salt and the superior chemoselectivity of sodium triacetoxyborohydride—researchers can confidently apply this procedure to a wide range of carbonyl substrates. This enables the rapid generation of diverse chemical libraries for screening in drug discovery programs, leveraging the advantageous properties of the azetidine scaffold.

References

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baxter, E. W., et al. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handout. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Thomas, S. A., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(10), 593–604.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Dykstra, R., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30231–30242.
  • National Center for Biotechnology Information. (n.d.). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Help. (2023). Reductive Amination. YouTube. Retrieved from [Link]

  • Patil, S. B., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.

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Application Note: Strategies for the Efficient Acylation of 1-Methylazetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Azetidine Moiety

In contemporary medicinal chemistry, the azetidine ring has emerged as a highly sought-after structural motif.[1][2] Its inclusion in drug candidates is driven by its ability to impart favorable physicochemical properties, such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility, while acting as a rigid, three-dimensional scaffold to explore chemical space.[3] 1-Methylazetidin-3-amine is a key building block for introducing this valuable pharmacophore. However, it is commonly supplied and handled as a stable dihydrochloride salt, which presents a specific, yet manageable, chemical challenge for its derivatization.[4][5]

This application note provides a comprehensive technical guide to the acylation of 1-methylazetidin-3-amine dihydrochloride. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for common acylation strategies, and discuss the critical parameters that ensure high-yield, reproducible outcomes. The focus is on explaining the causality behind experimental choices, empowering researchers to adapt these methods to a wide array of acylating partners.

Core Chemical Principles: Overcoming the Salt Form

The central reaction, an amide bond formation, is a classic example of nucleophilic acyl substitution. The success of this reaction hinges on the availability of the nitrogen's lone pair of electrons on the primary amine of 1-methylazetidin-3-amine to attack an electrophilic carbonyl carbon.

The Dihydrochloride Challenge: In its dihydrochloride form (1-methylazetidin-3-ammonium dichloride), both the primary amine and the tertiary ring amine are protonated. This protonation renders the primary amine non-nucleophilic, as its lone pair is engaged in a bond with a proton. Therefore, the first and most critical step in any acylation protocol is the in situ neutralization of the salt to liberate the free amine.

Stoichiometry of the Base: To deprotonate the dihydrochloride salt, a minimum of two equivalents of a suitable base are required. If the chosen acylating agent generates an acidic byproduct (such as HCl from an acyl chloride), an additional equivalent of base is necessary to scavenge this acid and prevent the re-protonation of the nucleophilic free amine.[6] In practice, a slight excess of base (e.g., 2.2 to 3.0 equivalents) is often employed to drive the reaction to completion.

Choosing an Acylation Strategy: Two primary pathways are widely employed for this transformation:

  • Direct Acylation with Activated Acyl Partners: This involves highly electrophilic reagents like acyl chlorides or anhydrides. The reactions are typically fast and high-yielding but can be less tolerant of sensitive functional groups due to their high reactivity.[7][8][9]

  • Carboxylic Acid Activation (Amide Coupling): This is the most versatile and common approach in modern drug discovery.[10][11] A carboxylic acid is activated in situ using a coupling reagent, converting the hydroxyl group into a better leaving group. This forms a highly reactive intermediate that is readily attacked by the amine.[9][10] This method offers broad substrate scope and milder reaction conditions.

Experimental Workflows and Mechanisms

Visualizing the Process

The general workflow for the acylation process is outlined below.

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Purification Phase Start 1-Methylazetidin-3-amine dihydrochloride Base Add >2 eq. Base (e.g., DIPEA, TEA) Start->Base FreeAmine Generate Free Amine (in situ) Base->FreeAmine AcylatingAgent Introduce Acylating Agent (Acyl Chloride or Activated Acid) FreeAmine->AcylatingAgent Add to reaction Reaction Nucleophilic Acyl Substitution AcylatingAgent->Reaction Workup Aqueous Workup (Quench & Extract) Reaction->Workup Reaction complete Purify Column Chromatography Workup->Purify Product Final Acylated Product Purify->Product

Caption: Mechanism for acylation via acyl chloride.

Mechanism 2: Acylation via Carbodiimide Coupling

This method involves the activation of a carboxylic acid with a reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

G Acid Carboxylic Acid (R-COOH) ActiveEster O-Acylisourea (Highly Reactive Intermediate) Acid->ActiveEster Activation EDC EDC (Carbodiimide) EDC->ActiveEster Product Amide Product ActiveEster->Product Nucleophilic Attack Byproduct Isourea Byproduct (Water Soluble) ActiveEster->Byproduct Rearrangement Amine Free Amine (R'-NH₂) Amine->Product

Caption: Mechanism for EDC-mediated amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol describes a standard Schotten-Baumann type reaction adapted for the dihydrochloride salt. [9] Materials & Reagents:

  • 1-Methylazetidin-3-amine dihydrochloride (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-methylazetidin-3-amine dihydrochloride.

  • Add anhydrous DCM (approx. 0.1 M concentration relative to the amine).

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Slowly add DIPEA (2.5 eq) dropwise to the stirring suspension. Stir for 15-20 minutes at 0 °C. The suspension may become clearer as the free amine is formed.

  • In a single portion, add benzoyl chloride (1.05 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in DCM, to afford the pure N-(1-methylazetidin-3-yl)benzamide.

Protocol B: Acylation using a Carboxylic Acid and EDC Coupling Agent

This protocol is ideal for a broader range of carboxylic acids and is generally milder. [9][12] Materials & Reagents:

  • 1-Methylazetidin-3-amine dihydrochloride (1.0 eq)

  • Carboxylic acid of choice (e.g., 4-fluorobenzoic acid) (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask ("Flask A"), add the carboxylic acid (1.1 eq), EDC hydrochloride (1.2 eq), and anhydrous DMF (approx. 0.2 M). Stir at room temperature for 20 minutes to pre-activate the acid.

  • In a separate flask ("Flask B"), suspend 1-methylazetidin-3-amine dihydrochloride (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to Flask B and stir for 15-20 minutes at room temperature to generate the free amine.

  • Transfer the contents of Flask B into Flask A.

  • Stir the combined reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash several times with water to remove DMF and the water-soluble urea byproduct. [12]Follow with a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol A.

Summary of Reaction Parameters and Considerations

ParameterAcyl Chloride MethodCarboxylic Acid + Coupling Agent MethodCausality & Field-Proven Insights
Acylating Agent Acyl Chloride, AnhydrideCarboxylic AcidAcyl chlorides are more reactive but less functional group tolerant. Coupling methods are versatile for complex molecules. [10]
Base DIPEA, Triethylamine (TEA)DIPEA, TEAA non-nucleophilic base is crucial. DIPEA is often preferred as it is less likely to cause side reactions. At least 2 eq. are needed to free the amine, plus 1 eq. to scavenge HCl from acyl chlorides.
Coupling Agent N/AEDC, DCC, DIC, HATU, PyBOPCarbodiimides (EDC, DCC) are cost-effective. [9][12]Uronium/phosphonium salts (HATU, PyBOP) are often faster and more efficient but more expensive. [11]
Solvent DCM, THF, DioxaneDCM, DMF, AcetonitrileAprotic solvents are required to prevent reaction with the acylating agent. [8]DMF can help solubilize reactants but requires more rigorous aqueous extraction.
Temperature 0 °C to RTRTInitial cooling for the acyl chloride addition is critical to control the exothermic reaction and prevent side-product formation. [13]Coupling reactions are typically run at ambient temperature.
Byproducts Amine Hydrochloride SaltUrea or Phosphonate derivativesThe base hydrochloride salt (e.g., DIPEA·HCl) is removed during aqueous workup. Water-soluble EDC-urea is easily removed with water washes; DCC-urea is poorly soluble and must be filtered.

Conclusion

The acylation of 1-methylazetidin-3-amine dihydrochloride is a straightforward yet critical transformation for the synthesis of novel chemical entities in drug discovery. The primary experimental consideration is the mandatory neutralization of the dihydrochloride salt with a suitable non-nucleophilic base to unmask the reactive primary amine. By understanding the mechanisms of either direct acylation with acyl chlorides or amide coupling via activated carboxylic acids, researchers can confidently and efficiently synthesize a diverse library of N-acylated azetidine derivatives. The protocols provided herein are robust starting points that can be adapted for a wide range of substrates, facilitating the continued exploration of this important chemical space.

References

  • Reactions of amines. (2020). Chemistry LibreTexts. [Link]

  • Methods for the acylation of amine compounds. (n.d.).
  • The reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. [Link]

  • Amine to Amide (via Acid Chloride). (n.d.). Common Organic Chemistry. [Link]

  • Nucleophilic addition/elimination in the reaction between acyl chlorides and amines. (n.d.). Chemguide. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2022). MDPI. [Link]

  • 1-Methylazetidin-3-amine Dihydrochloride. (n.d.). Pharmaffiliates. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • Strieth-Kalthoff, F., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry. [Link]

Sources

The Strategic Integration of 1-Methylazetidin-3-amine Dihydrochloride in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Small Rings in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is perpetual. Medicinal chemists are increasingly turning to three-dimensional, sp³-rich scaffolds to escape the "flatland" of traditional aromatic compounds. Among these, the azetidine motif has emerged as a privileged structure.[1] This four-membered saturated heterocycle offers a compelling blend of structural rigidity, improved metabolic stability, and enhanced aqueous solubility when compared to its larger pyrrolidine and piperidine counterparts.[1] The strained ring system of azetidines provides a unique conformational constraint, which can lead to higher binding affinity and selectivity for biological targets.[2]

This guide focuses on the practical application of a key azetidine building block: 1-Methylazetidin-3-amine dihydrochloride . We will explore its utility in the synthesis of diverse molecular architectures and provide detailed, field-proven protocols for its incorporation into lead compounds. The strategic use of this reagent allows for the introduction of a basic nitrogen atom within a constrained framework, a feature that can be pivotal for establishing key interactions with biological targets and fine-tuning physicochemical properties.

Physicochemical Properties and Strategic Advantages

The incorporation of the 1-methylazetidin-3-yl moiety into a molecule can profoundly influence its drug-like properties. The N-methylation of the azetidine ring has been shown to impact lipophilicity and aqueous solubility.[3]

PropertyValueSource
Chemical Formula C₄H₁₂Cl₂N₂--INVALID-LINK--
Molecular Weight 159.06 g/mol --INVALID-LINK--
Appearance White to off-white solidN/A
Solubility Soluble in water and polar organic solventsN/A
Storage Store at room temperature, away from moistureN/A

Strategic Rationale for Use:

  • Improved Metabolic Stability: The azetidine ring is generally more resistant to oxidative metabolism compared to larger saturated rings.[1]

  • Enhanced Aqueous Solubility: The polar nature of the azetidine nitrogen can lead to improved solubility, a critical parameter for oral bioavailability.[4]

  • Vectorial Exit Point: The 3-amino group provides a convenient point for further functionalization, allowing for the exploration of chemical space in a defined direction.

  • Conformational Rigidity: The strained ring system restricts the conformational freedom of the molecule, which can lead to a more favorable entropic contribution to binding affinity.[2]

  • Basic Center: The tertiary amine of the N-methylazetidine can serve as a key interaction point with acidic residues in a protein binding pocket.

Core Applications & Experimental Protocols

1-Methylazetidin-3-amine dihydrochloride is a versatile building block for a variety of chemical transformations central to drug discovery. The following protocols are designed to be robust and adaptable to a range of substrates.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective method for coupling amines, especially for challenging or sterically hindered substrates.[5]

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency and ability to suppress racemization.[6]

  • DIPEA: A non-nucleophilic base is essential to neutralize the dihydrochloride salt of the amine and the hexafluorophosphate salt of HATU without competing in the coupling reaction.

  • Anhydrous DMF: A polar aprotic solvent is used to ensure the solubility of all reactants and intermediates.

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 equiv) in DMF add_hatu Add HATU (1.2 equiv) to acid solution prep_acid->add_hatu prep_amine Dissolve 1-Methylazetidin-3-amine dihydrochloride (1.1 equiv) in DMF add_base Add DIPEA (3.0 equiv) to amine solution prep_amine->add_base combine Combine solutions and stir at RT add_base->combine add_hatu->combine quench Quench with water combine->quench Monitor by LC-MS extract Extract with EtOAc quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Purify by chromatography dry->purify

Amide Coupling Workflow

Step-by-Step Methodology:

  • Amine Solution Preparation: In a clean, dry flask, dissolve 1-methylazetidin-3-amine dihydrochloride (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Acid Solution Preparation: In a separate flask, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Basification: To the amine solution, add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) and stir for 10 minutes at room temperature.

  • Coupling Reaction: Add the activated acid solution to the amine solution and stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce amine functionalities. This protocol describes the reaction of 1-methylazetidin-3-amine with a carbonyl compound.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, reducing the likelihood of side reactions.[7][8]

  • Dichloromethane (DCM): A common solvent for reductive aminations that is compatible with STAB.

  • Acetic Acid (catalytic): Can be used to accelerate the formation of the iminium ion intermediate, especially with less reactive carbonyls.

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve Aldehyde/Ketone (1.0 equiv) and 1-Methylazetidin-3-amine dihydrochloride (1.2 equiv) in DCM add_base Add DIPEA (2.5 equiv) prep_reactants->add_base add_stab Add NaBH(OAc)₃ (1.5 equiv) portion-wise add_base->add_stab Stir for 30 min stir Stir at RT add_stab->stir quench Quench with sat. NaHCO₃ stir->quench Monitor by LC-MS extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Purify by chromatography dry->purify

Reductive Amination Workflow

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 equivalent) in dichloromethane (DCM), add 1-methylazetidin-3-amine dihydrochloride (1.2 equivalents) followed by DIPEA (2.5 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Urea Synthesis

Urea moieties are common in bioactive molecules and can form multiple hydrogen bonds with protein targets. This protocol outlines the synthesis of a urea derivative from 1-methylazetidin-3-amine.

Causality Behind Experimental Choices:

  • Triphosgene: A safer, crystalline alternative to phosgene gas for the in situ generation of the isocyanate intermediate.[9]

  • Pyridine: Acts as a base to neutralize the HCl generated during the reaction and to catalyze the formation of the isocyanate.

  • Two-Step, One-Pot: This approach avoids the isolation of the potentially hazardous isocyanate intermediate.

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine1 Dissolve 1-Methylazetidin-3-amine dihydrochloride (1.0 equiv) and Pyridine (2.2 equiv) in DCM add_triphosgene Add Triphosgene (0.4 equiv) solution in DCM at 0°C prep_amine1->add_triphosgene prep_amine2 Prepare solution of second amine (1.0 equiv) in DCM form_isocyanate Stir at 0°C to RT (Isocyanate formation) add_triphosgene->form_isocyanate add_amine2 Add second amine solution form_isocyanate->add_amine2 Monitor by TLC/LC-MS quench Quench with water add_amine2->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Purify by chromatography dry->purify

Urea Synthesis Workflow

Step-by-Step Methodology:

  • Initial Setup: In a flask, dissolve 1-methylazetidin-3-amine dihydrochloride (1.0 equivalent) and pyridine (2.2 equivalents) in anhydrous DCM and cool to 0 °C.

  • Isocyanate Formation: Slowly add a solution of triphosgene (0.4 equivalents) in DCM to the cooled amine solution. Allow the reaction to warm to room temperature and stir until the formation of the isocyanate is complete (monitor by IR spectroscopy if possible, looking for the characteristic isocyanate peak around 2250-2275 cm⁻¹).

  • Urea Formation: Add a solution of the second amine (1.0 equivalent) in DCM to the reaction mixture.

  • Reaction Completion: Stir at room temperature until the reaction is complete as monitored by LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Case Study: Azetidine-Benzoxazole MerTK Inhibitors

A recent study highlights the successful application of an azetidine-containing scaffold in the development of potent inhibitors of the MerTK receptor tyrosine kinase.[10][11] MerTK is a promising target in immuno-oncology, and its inhibition can enhance the anti-tumor immune response.[12]

MerTK Signaling Pathway and Inhibition:

G cluster_pathway MerTK Signaling Pathway ligand Gas6/Pros1 (Ligand) mertk MerTK Receptor ligand->mertk dimer Dimerization & Autophosphorylation mertk->dimer pi3k PI3K/Akt Pathway dimer->pi3k stat STAT Pathway dimer->stat survival Cell Survival & Proliferation pi3k->survival stat->survival immunosuppression Immunosuppression survival->immunosuppression inhibitor Azetidine-Benzoxazole Inhibitor inhibitor->dimer Blocks ATP Binding Site

MerTK Inhibition by Azetidine-Containing Compound

In this study, researchers designed and synthesized a series of inhibitors where the azetidine ring serves as a key structural element, likely contributing to the compound's favorable pharmacokinetic profile and potent in vivo target engagement.[10] The incorporation of the azetidine moiety is a prime example of how this scaffold can be leveraged to create highly effective and differentiated drug candidates.

Conclusion

1-Methylazetidin-3-amine dihydrochloride is a valuable and versatile building block for modern drug discovery. Its ability to introduce a conformationally constrained, basic nitrogen center allows for the fine-tuning of physicochemical and pharmacological properties. The protocols provided herein offer robust starting points for the synthesis of amides, secondary amines, and ureas, enabling the exploration of novel chemical space. As demonstrated by the successful development of azetidine-containing kinase inhibitors, the strategic application of this scaffold can lead to the discovery of potent and effective therapeutic agents.

References

Application Notes and Protocols for the N-alkylation of 1-Methylazetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold." This small, four-membered nitrogen-containing heterocycle offers a compelling balance of conformational rigidity and chemical stability, distinguishing it from the less stable aziridines and the more flexible pyrrolidines.[1][2][3] This structural rigidity allows for a more defined spatial orientation of substituents, which can lead to a favorable decrease in the entropy of binding to biological targets and, consequently, higher affinity and selectivity.[2] As such, azetidine derivatives are integral components of numerous approved drugs and clinical candidates, including treatments for hypertension and cancer.[3]

1-Methylazetidin-3-amine, particularly in its dihydrochloride salt form for stability and ease of handling, is a critical building block for introducing this valuable motif.[4][5][6] The primary amine at the 3-position serves as a versatile synthetic handle for elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a detailed examination of the N-alkylation of this key intermediate, focusing on two robust and widely applicable methodologies: direct alkylation via nucleophilic substitution and controlled alkylation via reductive amination.

Pillar 1: Chemical Principles & Mechanistic Insights

The N-alkylation of 1-methylazetidin-3-amine dihydrochloride is not a straightforward reaction with the salt form itself. The starting material is an ammonium salt, where the primary amine is protonated (R-NH₃⁺). In this state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack. Therefore, the first and most critical step in any N-alkylation protocol is the in situ neutralization of the hydrochloride salt with a suitable base to liberate the free, nucleophilic primary amine (R-NH₂).

Strategy 1: Direct N-Alkylation with Alkyl Halides

This classical approach relies on the direct reaction of the free amine with an electrophilic alkylating agent, typically an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7]

Mechanism:

  • Neutralization: A non-nucleophilic base is added to deprotonate the 1-methylazetidin-3-amine dihydrochloride, generating the free amine.

  • Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbon of the alkyl halide, forming a new carbon-nitrogen bond and displacing the halide ion.[7]

  • Proton Transfer: The resulting ammonium intermediate is deprotonated by another molecule of the amine or the added base to yield the final N-alkylated secondary amine product.

Causality Behind Experimental Choices: The primary challenge of direct alkylation is the potential for overalkylation .[7][8] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine, and potentially a third event leading to a quaternary ammonium salt.[9] This results in a mixture of products that can be difficult to separate.[7] Controlling stoichiometry and reaction conditions is paramount to favor mono-alkylation. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is crucial to prevent the base itself from competing in the alkylation reaction.

direct_alkylation cluster_start Reactants cluster_transition SN2 Transition State cluster_product Products start_amine R-NH₂ (Free Amine) ts [H₂N---R'---X]ᵟ⁻ start_amine->ts Nucleophilic Attack alkyl_halide R'-X (Alkyl Halide) alkyl_halide->ts product R-NH-R' (Secondary Amine) ts->product Bond Formation halide_ion X⁻ ts->halide_ion Leaving Group Departure

Caption: General mechanism of direct N-alkylation (SN2).

Strategy 2: Reductive Amination

Reductive amination is a highly controlled and efficient one-pot method for N-alkylation that largely circumvents the issue of overalkylation.[9][10] It is often the preferred method in medicinal chemistry for its reliability and broader substrate scope.[11]

Mechanism:

  • Neutralization: As with direct alkylation, the amine salt is first neutralized with a base.

  • Imine Formation: The liberated primary amine reacts with a carbonyl compound (an aldehyde or ketone) under mildly acidic or neutral conditions to form an imine intermediate (or an enamine with a secondary amine).[9][12] This reaction is typically reversible.

  • In-situ Reduction: A mild and chemoselective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine as it is formed, yielding the final alkylated amine.[10]

Causality Behind Experimental Choices: The success of this method hinges on the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough to not reduce the starting aldehyde or ketone, but are highly effective at reducing the imine intermediate.[10][13] This selectivity ensures a clean conversion to the desired product. Because the imine formation is the key step and it only occurs once with a primary amine, the problem of overalkylation is effectively eliminated.[9]

reductive_amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction amine R-NH₂ imine R-N=CHR' (Imine Intermediate) amine->imine carbonyl R'-CHO (Aldehyde) carbonyl->imine product R-NH-CH₂R' (Alkylated Amine) imine->product Reduction of C=N bond reducer [H⁻] (e.g., NaBH(OAc)₃) reducer->product

Caption: General mechanism of N-alkylation via reductive amination.

Pillar 2: Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the N-alkylation of 1-methylazetidin-3-amine dihydrochloride using a representative alkylating agent for each strategy.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

Objective: To synthesize N-benzyl-1-methylazetidin-3-amine.

ParameterDetails
Reagents 1-Methylazetidin-3-amine dihydrochloride, Benzyl bromide, Diisopropylethylamine (DIPEA), Acetonitrile (ACN, anhydrous), Ethyl acetate (EtOAc), Hexanes, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄
Equipment Round-bottom flask, magnetic stirrer, nitrogen/argon line, separatory funnel, rotary evaporator, silica gel for chromatography
Stoichiometry Amine·2HCl (1.0 eq), DIPEA (2.5 eq), Benzyl Bromide (1.1 eq)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1-methylazetidin-3-amine dihydrochloride (1.0 eq).

  • Add anhydrous acetonitrile (to make a ~0.2 M solution). Stir to form a suspension.

  • Add diisopropylethylamine (DIPEA, 2.5 eq) dropwise at room temperature. Stir the mixture for 30 minutes. Rationale: Two equivalents of base are required to neutralize the dihydrochloride, and a slight excess ensures the reaction medium remains basic to scavenge the HBr formed.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate and water.

    • Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Rationale: The bicarbonate wash removes any residual acid and the DIPEA·HBr salt.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of 0-10% methanol in dichloromethane (containing 1% triethylamine to prevent product protonation on the silica).

    • Combine the pure fractions and concentrate to yield the N-benzyl-1-methylazetidin-3-amine product.

Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde

Objective: To synthesize N-benzyl-1-methylazetidin-3-amine.

ParameterDetails
Reagents 1-Methylazetidin-3-amine dihydrochloride, Benzaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous), Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄
Equipment Round-bottom flask, magnetic stirrer, nitrogen/argon line, separatory funnel, rotary evaporator, silica gel for chromatography
Stoichiometry Amine·2HCl (1.0 eq), Et₃N (2.2 eq), Benzaldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1-methylazetidin-3-amine dihydrochloride (1.0 eq).

  • Add anhydrous dichloromethane (to make a ~0.15 M solution) and triethylamine (2.2 eq). Stir the suspension for 20 minutes at room temperature.[11]

  • Add benzaldehyde (1.1 eq) and stir for an additional 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the reaction rate and any potential exotherm.[10]

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[10]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[10]

  • Purification:

    • Purify the crude product using flash column chromatography as described in Protocol 1.

experimental_workflow cluster_protocol Select Protocol cluster_direct Direct Alkylation cluster_reductive Reductive Amination start Start: 1-Methylazetidin-3-amine·2HCl reagents Add Solvent + Base (e.g., DCM, Et₃N) start->reagents free_amine Stir to form Free Amine reagents->free_amine add_halide Add Alkyl Halide (e.g., BnBr) free_amine->add_halide add_carbonyl Add Aldehyde/Ketone (e.g., PhCHO) free_amine->add_carbonyl react_direct Stir 12-18h add_halide->react_direct workup Aqueous Work-up (Quench, Extract, Dry) react_direct->workup add_reducer Add NaBH(OAc)₃ add_carbonyl->add_reducer react_reductive Stir 4-12h add_reducer->react_reductive react_reductive->workup purify Flash Column Chromatography workup->purify product Final Product: N-Alkylated Azetidine purify->product

Caption: A comparative workflow for the two N-alkylation protocols.

Pillar 3: Data, Troubleshooting, and Best Practices

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Key Challenge Overalkylation, potential for side reactionsHydrolysis of reducing agent
Selectivity Moderate to GoodExcellent for mono-alkylation
Reaction Time Longer (12-18 h)Shorter (4-12 h)
Typical Yield 50-75% (highly substrate dependent)70-95%
Generality Good for reactive alkyl halidesExcellent for a wide range of aldehydes/ketones
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient base to neutralize the dihydrochloride and scavenge product acid. 2. Inactive alkylating/reducing agent. 3. Low reaction temperature.1. Ensure at least 2.2 equivalents of base are used. 2. Use freshly opened or purified reagents. 3. Gently warm the reaction (e.g., to 40 °C), but monitor for side products.
Significant Overalkylation (Protocol 1) 1. Inherent reactivity of the secondary amine product.[7] 2. Excess alkylating agent.1. Use the amine as the limiting reagent or add the alkyl halide slowly over several hours. 2. Switch to the reductive amination protocol for superior control.[9]
Formation of Alcohol Byproduct (Protocol 1) Hydrolysis of the alkyl halide due to residual water and base.Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere.
Reaction Stalls (Protocol 2) 1. The imine formation is unfavorable. 2. The reducing agent has decomposed.1. Add a catalytic amount of acetic acid (0.1 eq) to promote imine formation. 2. Use fresh NaBH(OAc)₃; do not add it to protic solvents.[13]

Conclusion

The N-alkylation of 1-methylazetidin-3-amine is a fundamental transformation for leveraging this valuable building block in pharmaceutical research. While direct alkylation with alkyl halides is a viable method, it requires careful control to mitigate the pervasive issue of overalkylation.[7][8] For most applications, reductive amination stands out as the superior strategy , offering high yields, excellent chemoselectivity for mono-alkylation, and milder reaction conditions.[10][11] The protocols and insights provided herein offer a robust framework for researchers to successfully synthesize a diverse array of N-substituted azetidine derivatives, paving the way for the discovery of novel and potent therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Azetidine Derivatives in Drug Discovery: A Focus on Methanesulfonate Compounds. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Wikipedia. Retrieved from [Link]

  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. University of Calgary. Retrieved from [Link]

  • Zhang, M., et al. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • ResearchGate. (2017). N-alkylation of secondary amine?. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC - NIH. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and Characterization of N-Arylsulfonylazetidines. ElectronicsAndBooks. Retrieved from [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Retrieved from [Link]

  • PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Retrieved from [Link]

  • YouTube. (2025). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. NIH. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1139634-75-5 | Product Name : 1-Methylazetidin-3-amine Dihydrochloride. Pharmaffiliates. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1-Methylazetidin-3-amine. PubChem - NIH. Retrieved from [Link]

  • ACS Publications. (2025). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. Retrieved from [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. Retrieved from [Link]

Sources

Scale-up synthesis involving 1-Methylazetidin-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 1-Methylazetidin-3-amine Dihydrochloride

Abstract

1-Methylazetidin-3-amine is a critical saturated heterocyclic building block in modern medicinal chemistry. Its rigid four-membered ring system offers a unique three-dimensional scaffold that can improve physicochemical properties and metabolic stability in drug candidates.[1][2] However, the synthesis of functionalized azetidines, particularly on a larger scale, presents distinct challenges due to inherent ring strain.[2][3][4] This application note provides a detailed, robust, and scalable protocol for the synthesis of 1-Methylazetidin-3-amine as its stable dihydrochloride salt, utilizing a reductive amination strategy. We will delve into the process chemistry, safety considerations, and a step-by-step guide suitable for multi-gram to kilogram production.

Introduction: The Strategic Importance of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a highly sought-after motif in drug discovery. Its incorporation into molecular structures can lead to improved potency, selectivity, and pharmacokinetic profiles.[1] Unlike more flexible aliphatic amines or larger heterocyclic systems, the constrained nature of the azetidine ring can precisely orient substituents, enabling optimal interactions with biological targets. Despite these advantages, synthetic access has historically been a bottleneck, hampering its broader application.[4] This guide aims to provide a reliable and scalable pathway to 1-Methylazetidin-3-amine dihydrochloride, a key intermediate for introducing this valuable scaffold.

Synthetic Strategy: Reductive Amination as the Method of Choice

For the scale-up synthesis of 1-Methylazetidin-3-amine, we have selected a direct reductive amination approach starting from 1-methylazetidin-3-one. This strategy is superior for its efficiency, operational simplicity, and atom economy, making it ideal for large-scale production.[5]

The overall transformation is a one-pot process where 1-methylazetidin-3-one reacts with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine.[6]

Diagram: Overall Synthetic Workflow

A 1-Methylazetidin-3-one (Hydrochloride Salt) B Reductive Amination (One-Pot) A->B 1. NH4OAc, MeOH 2. NaBH3CN or STAB C 1-Methylazetidin-3-amine (Free Base in Solution) B->C In-situ reduction D Salt Formation (HCl) C->D HCl in IPA/Ether E 1-Methylazetidin-3-amine Dihydrochloride (Final Product) D->E Isolation via Filtration

Caption: High-level workflow for the synthesis.

Rationale for Reagent Selection:
  • Starting Material: 1-Methylazetidin-3-one hydrochloride is a commercially available and stable precursor. Using the salt form is common at scale.

  • Ammonia Source: Ammonium acetate (NH₄OAc) is an excellent choice as it provides both ammonia and the mild acidic conditions (from the acetate) needed to catalyze imine formation.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for reductive amination due to its selectivity for protonated imines over ketones.[7] This allows the reaction to proceed in a single pot without significant reduction of the starting ketone. An increasingly popular and safer alternative for scale-up is Sodium triacetoxyborohydride (NaBH(OAc)₃), which avoids the use and disposal of cyanide-containing reagents.[7] For this protocol, we will focus on NaBH₃CN due to its extensive documentation, but NaBH(OAc)₃ is a highly recommended alternative.

Diagram: Reductive Amination Mechanism

cluster_0 Imine Formation (Catalyzed by H+) cluster_1 Reduction Ketone 1-Methylazetidin-3-one Imine Azetidin-3-imine Ketone->Imine + NH3, - H2O Ammonia NH3 Amine 1-Methylazetidin-3-amine Imine->Amine ReducingAgent [H-] ReducingAgent->Imine Hydride Attack

Caption: Simplified mechanism of reductive amination.

Experimental Protocol: Scale-Up Synthesis (100g Scale)

This protocol details the synthesis of 1-Methylazetidin-3-amine dihydrochloride from 100g of 1-methylazetidin-3-one hydrochloride.

Safety First: This procedure must be conducted in a well-ventilated fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[8][9][10][11] Sodium cyanoborohydride is toxic and must be handled with extreme care; quenching with bleach is required for any waste streams.

Materials and Reagents
ReagentCAS NumberMW ( g/mol )Amount (g)Moles (mol)Equivalents
1-Methylazetidin-3-one HCl1139634-75-5135.59100.00.7371.0
Ammonium Acetate (NH₄OAc)631-61-877.08284.23.6875.0
Sodium Cyanoborohydride (NaBH₃CN)25895-60-762.8469.51.1061.5
Methanol (MeOH), Anhydrous67-56-1-1.0 L--
Dichloromethane (DCM)75-09-2-1.5 L--
Sodium Hydroxide (NaOH), 50% w/w aq1310-73-2-~150 mL--
Hydrochloric Acid, 4M in Dioxane7647-01-0-~400 mL--
Isopropyl Alcohol (IPA)67-63-0-500 mL--
Step-by-Step Procedure
  • Reaction Setup: Equip a 5L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser.

  • Charge Reagents: To the reactor, add 1-Methylazetidin-3-one hydrochloride (100.0 g, 0.737 mol) and ammonium acetate (284.2 g, 3.687 mol).

  • Solvent Addition: Add anhydrous methanol (1.0 L) to the reactor. Begin stirring to form a slurry.

  • Reaction Initiation: Stir the mixture at ambient temperature (20-25 °C) for 1 hour. This period allows for the initial equilibrium formation of the imine.

  • Controlled Reductant Addition: In a separate flask, dissolve sodium cyanoborohydride (69.5 g, 1.106 mol) in anhydrous methanol (200 mL). CAUTION: This reagent is toxic. Handle with care. Add this solution to the reactor dropwise via an addition funnel over a period of 60-90 minutes. Monitor the internal temperature; if it rises above 35 °C, slow the addition rate and/or apply cooling to the reactor jacket.

  • Reaction Monitoring: Allow the reaction to stir at ambient temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

  • Work-up (Base Extraction):

    • To the resulting residue, add dichloromethane (DCM, 1.0 L) and water (500 mL).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add 50% (w/w) aqueous sodium hydroxide (NaOH) solution to adjust the pH of the aqueous layer to >12. CAUTION: This is highly exothermic. Add slowly and maintain cooling.

    • Stir the biphasic mixture vigorously for 30 minutes. Separate the layers.

    • Extract the aqueous layer with additional DCM (2 x 250 mL).

    • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Salt Formation and Isolation:

    • Filter the dried organic solution to remove the drying agent.

    • Transfer the solution to a clean, dry reactor equipped with a stirrer.

    • Cool the solution to 0-5 °C.

    • Slowly add 4M HCl in dioxane (~400 mL, 1.6 mol, >2.0 eq.) to the stirred solution. A thick white precipitate will form immediately.

    • After the addition is complete, add isopropyl alcohol (IPA, 500 mL) to aid in precipitation and create a more filterable slurry.

    • Stir the slurry at 0-5 °C for at least 2 hours.

    • Collect the solid product by filtration.

    • Wash the filter cake with cold IPA (2 x 100 mL) and then with diethyl ether (2 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield and Characterization
  • Expected Yield: 95-115 g (81-98% of theoretical yield).

  • Appearance: White to off-white crystalline solid.[12]

  • Purity (by HPLC): >95%.

  • Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Safety and Handling

  • General Precautions: Always handle chemicals in a well-ventilated area and avoid breathing dust, fumes, or vapors.[8][9][13] Avoid contact with skin and eyes.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

  • Specific Hazards:

    • Sodium Cyanoborohydride: Highly toxic if swallowed or in contact with acid (releases hydrogen cyanide gas). Always handle in a fume hood. Quench all waste streams containing NaBH₃CN with an excess of bleach (sodium hypochlorite solution) before disposal.

    • Solvents: Methanol and Dichloromethane are flammable and toxic. Keep away from ignition sources.

    • Acids/Bases: Concentrated HCl and 50% NaOH are highly corrosive. Handle with extreme care to prevent burns.

  • Storage: Store 1-Methylazetidin-3-amine dihydrochloride in a tightly-closed container in a cool, dry place.[9][13]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 1-Methylazetidin-3-amine dihydrochloride. The reductive amination strategy is robust, high-yielding, and amenable to large-scale production with appropriate engineering and safety controls. By following this detailed guide, researchers and drug development professionals can confidently produce multi-gram quantities of this valuable building block for their discovery and development programs.

References

  • Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (2025). KISHIDA CHEMICAL CO., LTD. [Link]

  • Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). The Journal of Organic Chemistry. [Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. (2022). Journal of the American Chemical Society. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). Accounts of Chemical Research. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Previous strategies towards azetidines and this approach. ResearchGate. [Link]

  • General synthetic route for accessing azetidines via intermolecular aza Paternò-Büchi reaction. ResearchGate. [Link]

  • Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl). (2008).
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. [Link]

  • Reductive Amination | Synthesis of Amines. (2025). YouTube. [Link]

  • 21.6: Synthesis of Amines by Reductive Amination. (2020). Chemistry LibreTexts. [Link]

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Application Notes and Protocols: 1-Methylazetidin-3-amine Dihydrochloride as a Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bioisosterism in Modern Drug Discovery

Bioisosterism, the strategic replacement of a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of modern medicinal chemistry.[1][2][3] This powerful strategy allows for the fine-tuning of a drug candidate's physicochemical properties, potency, selectivity, and metabolic profile, ultimately enhancing its therapeutic potential.[1] One area of increasing interest is the use of small, strained heterocycles as bioisosteres for larger, more common ring systems.[4] The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in this regard.[5][6][7] Its inherent ring strain and conformational rigidity offer unique advantages in the design of novel therapeutic agents, allowing for precise control over the spatial orientation of substituents.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 1-methylazetidin-3-amine dihydrochloride as a bioisostere for the piperidine moiety. Piperidine is a ubiquitous scaffold in pharmaceuticals, but its replacement with a 1-methylazetidin-3-amine group can offer significant advantages, including improved metabolic stability, enhanced aqueous solubility, and access to novel chemical space.[8][9] We will explore the rationale behind this bioisosteric replacement, provide detailed protocols for its synthesis and incorporation into a lead molecule, and outline a workflow for the comparative evaluation of the resulting analogue.

The Azetidine Advantage: Why Replace Piperidine?

The decision to replace a piperidine ring with a 1-methylazetidin-3-amine moiety is driven by the distinct physicochemical properties of the smaller, more rigid azetidine scaffold.[8][10] While both moieties present a basic nitrogen atom crucial for target interaction, the azetidine ring introduces a unique set of structural and electronic features.

Key Advantages of the Azetidine Bioisostere:

  • Enhanced Metabolic Stability: The strained four-membered ring of azetidine can be less susceptible to metabolic degradation compared to the more flexible six-membered piperidine ring.[9]

  • Improved Aqueous Solubility: The introduction of the polar azetidine ring can lead to a significant increase in the aqueous solubility of a drug candidate, a critical factor for bioavailability.[8]

  • Increased Rigidity and Conformational Control: The rigid nature of the azetidine ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for the target protein by minimizing the entropic penalty of binding.[5][11]

  • Novel Chemical Space and Intellectual Property: The use of less common scaffolds like azetidine allows for the exploration of new chemical space and the generation of novel intellectual property.[8]

  • Three-Dimensional Diversity: Azetidines provide unique exit vectors for substituents, enabling a more three-dimensional exploration of the binding pocket compared to the often flatter piperidine ring.[9]

Physicochemical Properties: A Comparative Overview

The following table summarizes the key computed physicochemical properties of 1-methylazetidin-3-amine and a representative piperidine analogue, (R)-piperidin-3-amine, to highlight the differences that drive the bioisosteric replacement strategy.

Property1-Methylazetidin-3-amine[12][13](R)-Piperidin-3-amine Dihydrochloride[14]Rationale for Bioisosteric Advantage
Molecular Weight ( g/mol ) 86.14173.09Lower molecular weight contributes to improved ligand efficiency.
cLogP -0.8-The negative cLogP suggests higher hydrophilicity, potentially improving aqueous solubility.
Topological Polar Surface Area (TPSA) (Ų) 40.8-The TPSA indicates the molecule's polarity, which is favorable for solubility and membrane permeability.
Rotatable Bonds 11The limited number of rotatable bonds reflects the rigidity of the scaffold.

Experimental Protocols

Protocol 1: Synthesis of 1-Methylazetidin-3-amine Dihydrochloride

While 1-methylazetidin-3-amine dihydrochloride is commercially available[15][16][17], this protocol outlines a general synthetic route for its preparation, adapted from established methods for azetidine synthesis.[18][19]

Workflow for the Synthesis of 1-Methylazetidin-3-amine Dihydrochloride

start Start: Commercially available starting materials step1 Step 1: N-protection of 3-amino-1-propanol start->step1 step2 Step 2: Cyclization to N-protected 1-methylazetidin-3-ol step1->step2 Intramolecular cyclization step3 Step 3: Conversion of hydroxyl to amine step2->step3 e.g., Mitsunobu or mesylation/amination step4 Step 4: Deprotection and salt formation step3->step4 Acidic hydrolysis end_product End Product: 1-Methylazetidin-3-amine dihydrochloride step4->end_product

A schematic overview of the synthesis of 1-methylazetidin-3-amine dihydrochloride.

Materials:

  • 3-Amino-1-propanol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydride (NaH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium azide (NaN₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Hydrochloric acid (HCl) in diethyl ether

  • Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether)

Procedure:

  • N-protection: React 3-amino-1-propanol with (Boc)₂O in DCM to yield Boc-protected 3-amino-1-propanol.

  • Cyclization: Treat the Boc-protected amino alcohol with NaH in THF, followed by the addition of TsCl to facilitate intramolecular cyclization to N-Boc-1-methylazetidin-3-ol. This step is a modification of a known procedure for synthesizing azetidin-3-ol derivatives.[20]

  • Hydroxyl to Amine Conversion:

    • Option A (Mitsunobu Reaction): React the N-Boc-azetidin-3-ol with phthalimide under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate), followed by hydrazinolysis to yield the primary amine.

    • Option B (Mesylation and Azide Displacement): Convert the hydroxyl group to a mesylate using methanesulfonyl chloride and a base. Displace the mesylate with sodium azide, followed by reduction of the azide to the primary amine using a reducing agent like LiAlH₄.

  • Methylation and Deprotection: The N-Boc protected 3-aminoazetidine can be methylated on the ring nitrogen using formaldehyde and a reducing agent (Eschweiler-Clarke reaction). Subsequent deprotection of the Boc group under acidic conditions (e.g., HCl in diethyl ether) will yield 1-methylazetidin-3-amine.

  • Salt Formation: Treat the final product with two equivalents of HCl in a suitable solvent like diethyl ether to precipitate 1-methylazetidin-3-amine dihydrochloride.

  • Purification and Characterization: Purify the final product by recrystallization. Characterize the structure and purity using NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Protocol 2: Incorporation of 1-Methylazetidin-3-amine into a Lead Molecule via Amide Coupling

This protocol describes a standard method for incorporating the azetidine moiety into a lead molecule containing a carboxylic acid, replacing a piperidine-amide linkage.

Workflow for Bioisosteric Replacement

cluster_0 Original Synthesis cluster_1 Bioisosteric Replacement lead_acid Lead Molecule (with carboxylic acid) coupling1 Amide Coupling (e.g., HATU, DIPEA) lead_acid->coupling1 coupling2 Amide Coupling (e.g., HATU, DIPEA) lead_acid->coupling2 piperidine_amine Piperidine Amine piperidine_amine->coupling1 azetidine_amine 1-Methylazetidin-3-amine dihydrochloride azetidine_amine->coupling2 original_compound Original Compound (Piperidine Analogue) coupling1->original_compound new_compound New Compound (Azetidine Analogue) coupling2->new_compound

A workflow for replacing a piperidine with 1-methylazetidin-3-amine.

Materials:

  • Lead molecule with a carboxylic acid functional group

  • 1-Methylazetidin-3-amine dihydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the lead molecule (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add 1-methylazetidin-3-amine dihydrochloride (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the structure and purity of the final azetidine-containing compound using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Protocol 3: Comparative In Vitro Metabolic Stability Assay

This protocol provides a framework for comparing the metabolic stability of the original piperidine-containing compound with its new azetidine analogue using liver microsomes.

Materials:

  • Piperidine-containing lead compound

  • 1-Methylazetidin-3-amine-containing analogue

  • Human liver microsomes (HLM) or rat liver microsomes (RLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin or another compound not present in the assay)

  • 96-well plates

  • Incubator shaker set at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compounds and the internal standard in a suitable organic solvent (e.g., DMSO). Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compounds to the wells to initiate the metabolic reaction. For the main experiment, add the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of the parent compounds.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant, and t½ = 0.693/k).

    • Calculate the intrinsic clearance (Clint) as (0.693/t½) / (mg microsomal protein/mL).

Expected Outcome: A longer half-life and lower intrinsic clearance for the azetidine-containing analogue compared to the piperidine-containing compound would indicate improved metabolic stability.

Conclusion

1-Methylazetidin-3-amine dihydrochloride serves as a valuable and strategic bioisostere for the piperidine moiety in drug discovery.[8][10] The substitution can lead to significant improvements in key drug-like properties, including metabolic stability and aqueous solubility.[8][9] The protocols provided herein offer a practical guide for the synthesis, incorporation, and comparative evaluation of this promising azetidine-based building block. By leveraging the unique advantages of the azetidine scaffold, researchers can unlock new avenues for lead optimization and the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2021, June 29). Azetidines of pharmacological interest. Retrieved from [Link]

  • PubMed Central. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Retrieved from [Link]

  • (n.d.). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Methylazetidin-3-amine. PubChem. Retrieved from [Link]

  • (2025, August 18). Average electron density tool: A quantum method to evaluate bioisosterism in drug design. Retrieved from [Link]

  • (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Fiveable. (n.d.). Bioisosterism. Medicinal Chemistry Class Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Drugs containing an azetidine core. Retrieved from [Link]

  • (n.d.). Bioisosteres in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing azetidine derivatives.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).
  • National Institutes of Health. (n.d.). N-methylazetidin-3-amine. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Methylazetidin-3-amine Dihydrochloride. Retrieved from [Link]

  • (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • Arkivoc. (n.d.). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Methylazetidin-3-ol. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). Properties of amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (3R)-Piperidin-3-amine--hydrogen chloride (1/2). PubChem. Retrieved from [Link]

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Application Note: Strategic Incorporation of 1-Methylazetidin-3-amine Dihydrochloride for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a detailed exploration of synthetic methodologies utilizing 1-methylazetidin-3-amine dihydrochloride, a versatile building block for introducing the prized N-methylazetidine moiety into novel molecular scaffolds. Tailored for researchers, medicinal chemists, and drug development professionals, this document provides in-depth protocols for key transformations such as amide bond formation and reductive amination. The causality behind experimental choices, mechanistic insights, and practical guidance are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Azetidine Moiety as a Privileged Scaffold

In contemporary drug discovery, the azetidine ring has garnered significant attention as a "privileged scaffold."[1][2] This four-membered saturated heterocycle offers a unique combination of properties, including conformational rigidity and a three-dimensional architecture that can enhance binding affinity to biological targets.[1] Furthermore, the azetidine motif is often employed as a bioisosteric replacement for less favorable groups, improving physicochemical properties such as solubility and metabolic stability. 1-Methylazetidin-3-amine dihydrochloride serves as a stable, readily available precursor for the facile incorporation of this valuable structural unit into diverse molecular frameworks, making it a key reagent in the synthesis of potential therapeutics across various disease areas, including anticancer, antibacterial, and central nervous system disorders.[3][4]

Reagent Profile: 1-Methylazetidin-3-amine Dihydrochloride

A comprehensive understanding of the reagent's properties is fundamental to its successful application in synthesis.

PropertyValueSource(s)
Molecular Formula C₄H₁₂Cl₂N₂[5]
Molecular Weight 159.06 g/mol [5]
Appearance White to off-white powder[5]
CAS Number 1139634-75-5[5]
Solubility Soluble in water and methanolN/A
Storage Store at room temperature in a cool, dry, well-ventilated area. Keep container tightly closed.[1][6]

Key Handling and Safety Considerations:

1-Methylazetidin-3-amine dihydrochloride is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][5] It is also hygroscopic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[1][6][7] As a dihydrochloride salt, the free amine is protonated. Therefore, in most synthetic applications, a base is required to liberate the nucleophilic free amine for reaction.

Core Synthetic Methodologies and Protocols

The primary amine of 1-methylazetidin-3-amine is a versatile functional handle for constructing a variety of new chemical entities. Below are detailed protocols for two of the most common and powerful transformations.

Amide Bond Formation: Coupling with Carboxylic Acids

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[8] Coupling 1-methylazetidin-3-amine with carboxylic acids provides a direct route to N-(1-methylazetidin-3-yl) amides, a scaffold present in numerous bioactive compounds.

Mechanistic Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient.[9] Therefore, the carboxylic acid must first be activated. Common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as N-hydroxybenzotriazole (HOBt) are used to form a highly reactive O-acylisourea intermediate or an activated ester.[3][10] This intermediate is then readily attacked by the nucleophilic 1-methylazetidin-3-amine (liberated by a non-nucleophilic base like diisopropylethylamine, DIPEA) to form the thermodynamically stable amide bond.[3] More potent activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used for more challenging or sterically hindered couplings.[3][9]

Detailed Protocol: EDC/HOBt Mediated Amide Coupling

Materials:

  • Carboxylic Acid (1.0 eq)

  • 1-Methylazetidin-3-amine dihydrochloride (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM

  • Standard workup reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and 1-methylazetidin-3-amine dihydrochloride (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution. The base is crucial to neutralize the hydrochloride salts and deprotonate the carboxylic acid.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Workflow for Amide Bond Formation:

amide_synthesis cluster_activation Acid Activation & Amine Liberation cluster_coupling Coupling & Purification Carboxylic_Acid Carboxylic Acid Reagents EDC, HOBt, DIPEA Carboxylic_Acid->Reagents Azetidine_Salt 1-Methylazetidin-3-amine dihydrochloride Azetidine_Salt->Reagents in DMF, 0°C Activated_Complex Activated Ester + Free Amine Reagents->Activated_Complex Coupling Nucleophilic Attack Activated_Complex->Coupling RT, 12-24h Workup Aqueous Workup Coupling->Workup Purification Chromatography Workup->Purification Final_Product N-(1-methylazetidin-3-yl) Amide Purification->Final_Product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[11][12] This one-pot reaction involves the formation of an imine intermediate from an aldehyde or ketone and 1-methylazetidin-3-amine, which is then reduced in situ to the corresponding amine.

Mechanistic Rationale: The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid) to facilitate the formation of the iminium ion intermediate.[13][14] A mild and selective reducing agent is required, which reduces the iminium ion much faster than the starting carbonyl compound.[11][13] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal choice for this transformation due to its selectivity, mildness, and compatibility with a range of functional groups.[11][13][15][16] Unlike stronger reducing agents like sodium borohydride, STAB can be added directly to the mixture of the amine and carbonyl compound.[13][16]

Detailed Protocol: Reductive Amination with STAB

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • 1-Methylazetidin-3-amine dihydrochloride (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Acetic Acid (optional, catalytic amount for ketones)

  • Standard workup reagents (e.g., DCM, saturated NaHCO₃, brine)

Procedure:

  • To a stirred suspension of the aldehyde or ketone (1.0 eq) and 1-methylazetidin-3-amine dihydrochloride (1.2 eq) in DCE, add TEA or DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. For less reactive ketones, a catalytic amount of acetic acid can be added.[16]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-16 hours, monitoring completion by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to afford the desired secondary amine.

Logical Flow of Reductive Amination:

reductive_amination Start Carbonyl + Azetidine Salt + Base Imine_Formation Imine/Iminium Ion Formation (DCE, RT) Start->Imine_Formation Reduction In-situ Reduction with STAB Imine_Formation->Reduction Workup Aqueous Quench & Extraction Reduction->Workup Purification Chromatography Workup->Purification Product N-Alkyl-1-methylazetidin-3-amine Purification->Product

Caption: One-pot reductive amination workflow.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in amide coupling - Incomplete activation of carboxylic acid.- Insufficient base to liberate free amine.- Use a more powerful coupling agent like HATU.[3][9]- Ensure at least 2.2 equivalents of base are used for the dihydrochloride salt.
Reaction stalls in reductive amination - Imine formation is slow (especially with ketones).- Reducing agent has degraded.- Add a catalytic amount of acetic acid to promote iminium ion formation.[16]- Use fresh STAB and ensure anhydrous conditions.
Over-alkylation in reductive amination - Reaction of the product secondary amine with the carbonyl starting material.- This is less common with STAB.[13] If observed, consider a two-step procedure: form the imine first, then add NaBH₄.[16]
Difficult purification - Urea byproducts from EDC coupling.- Excess reagents.- For EDC, perform multiple aqueous washes to remove the water-soluble urea byproduct.[3]- Ensure accurate stoichiometry to minimize unreacted starting materials.

Conclusion

1-Methylazetidin-3-amine dihydrochloride is a highly valuable and versatile reagent for introducing the N-methylazetidine scaffold into novel molecules. Its successful application in amide bond formation and reductive amination is readily achievable through robust, well-established protocols. A thorough understanding of the reaction mechanisms, particularly the necessity of liberating the free amine from its salt form, and careful selection of reagents are paramount for optimizing reaction outcomes. The methodologies detailed in this guide provide a solid foundation for researchers to leverage this key building block in the pursuit of innovative and effective therapeutic agents.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: [(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved January 5, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). NIH Public Access. Retrieved January 5, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of 1-Alkyl-2-methylazetidin-3-ones and 1-Alkyl-2-methylazetidin-3-ols. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2011). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved January 5, 2026, from [Link]

  • Reductive Amination. (2023, March 16). YouTube. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). 1-Methylazetidin-3-amine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 5, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 5, 2026, from [Link]

  • Preparation of amines by reductive amination of aldehydes and Ketones. (2021, February 4). YouTube. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2016). Synthesis of some bioactive compounds and its application as antimicrobial agents for Plastic industry. Retrieved January 5, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 5, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling 1-Methylazetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 1-Methylazetidin-3-amine dihydrochloride (CAS: 1139634-75-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful handling and application of this valuable, yet challenging, hygroscopic reagent.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of 1-Methylazetidin-3-amine dihydrochloride.

Q1: What is 1-Methylazetidin-3-amine dihydrochloride and why is it hygroscopic?

A1: 1-Methylazetidin-3-amine dihydrochloride is a small, cyclic amine salt with the chemical formula C₄H₁₂Cl₂N₂.[1] It serves as a key building block in medicinal chemistry for synthesizing complex molecules with specific therapeutic properties. Its hygroscopicity—the tendency to readily absorb moisture from the atmosphere—stems from the polar nature of the amine hydrochloride salt. The strong ionic interactions with water molecules make it prone to deliquescence, where it can absorb enough moisture to dissolve and form an aqueous solution.

Q2: What are the immediate consequences of improper handling of this hygroscopic salt?

A2: Improper handling can lead to several critical experimental failures:

  • Inaccurate Stoichiometry: Absorbed water increases the measured weight of the reagent, leading to the addition of less amine than calculated. This directly impacts reaction yields and can lead to incomplete conversions.

  • Reaction Inhibition: Many common reactions involving amines, such as acylations or alkylations, are sensitive to moisture.[2] Water can compete with the amine as a nucleophile or react with catalysts and other reagents, leading to unwanted side products or complete reaction failure.

  • Physical Handling Difficulties: The solid can become a sticky, difficult-to-handle gum or liquid, making accurate weighing and transfer nearly impossible.[3][4]

Q3: How should I store 1-Methylazetidin-3-amine dihydrochloride upon receipt?

A3: Proper storage is the first line of defense against moisture contamination.

  • Immediate Inspection: Upon receipt, ensure the manufacturer's seal is intact.

  • Inert Atmosphere: Store the container inside a desiccator containing a suitable drying agent (e.g., Drierite, phosphorus pentoxide) or, ideally, within a nitrogen- or argon-filled glovebox.[3]

  • Temperature: While some suppliers recommend room temperature storage, for long-term stability and to minimize moisture uptake upon opening, storing at a controlled, cool temperature (-20°C Freezer) in a well-sealed container under an inert atmosphere is best practice.[5][6] Always allow the container to warm to ambient temperature before opening to prevent condensation.

Q4: The material has already absorbed some moisture. Can it be dried?

A4: Yes, but it requires careful technique.

  • High Vacuum Drying: The most common method is to dry the material under high vacuum (using a Schlenk line or vacuum oven) for several hours.[3][7] Gentle heating (e.g., 40-50°C) can accelerate the process, but care must be taken to avoid thermal decomposition. Do not heat near the melting point.

  • Azeotropic Distillation: For larger quantities or stubbornly wet material, azeotropic removal of water can be effective. This involves suspending the salt in a suitable high-boiling, non-polar solvent like toluene and distilling off the water-toluene azeotrope.[8] This is an advanced technique and should only be performed by experienced chemists.

Section 2: Troubleshooting Experimental Failures

This section provides a scenario-based approach to resolving common issues encountered during reactions with 1-Methylazetidin-3-amine dihydrochloride.

Scenario 1: Low Yield in an Amide Coupling (Acylation) Reaction

Q: I'm performing an amide coupling using EDC/HOBt, but my yield is consistently low. What could be the problem?

A: Low yields in acylation reactions are frequently linked to moisture and base-related issues.

Troubleshooting Workflow:

start Low Yield in Acylation check_reagent 1. Verify Reagent Integrity Is the amine salt dry and free-flowing? start->check_reagent check_base 2. Assess Base Stoichiometry Are you using at least 3 eq. of a non-nucleophilic base? check_reagent->check_base Yes solution_reagent Solution: Dry amine under high vacuum. Handle in a glovebox. check_reagent->solution_reagent No check_solvent 3. Evaluate Solvent Anhydrousness Was the solvent properly dried? check_base->check_solvent Yes solution_base Solution: Use >3 eq. of DIPEA or Et3N. Ensure the free amine is generated. check_base->solution_base No check_coupling 4. Examine Coupling Reagents Are EDC/HOBt fresh and active? check_solvent->check_coupling Yes solution_solvent Solution: Use freshly distilled solvent or solvent from a sure-seal bottle. check_solvent->solution_solvent No solution_coupling Solution: Use fresh coupling reagents. check_coupling->solution_coupling No

Caption: Troubleshooting Acylation Reactions

Detailed Analysis:

  • Reagent Integrity: As a dihydrochloride salt, 1-Methylazetidin-3-amine requires at least two equivalents of base to liberate the free amine nucleophile. A third equivalent is often necessary to neutralize the HCl generated from the coupling reaction itself.[9] If the salt has absorbed water, your calculated mass will be incorrect, leading to a substoichiometric amount of amine.

  • Base Selection and Stoichiometry: The choice and amount of base are critical.

    • Stoichiometry: You must add sufficient base (e.g., triethylamine, DIPEA) to neutralize both hydrochloride salts and to act as an acid scavenger for the reaction. A common mistake is using only 2 equivalents. Best Practice: Use 3.0-3.5 equivalents of a non-nucleophilic base.

    • Type of Base: Ensure the base is non-nucleophilic. Pyridine or other amine bases can sometimes compete in the acylation.

  • Anhydrous Conditions: Amide coupling reagents like EDC are notoriously moisture-sensitive. Any water present will hydrolyze the activated ester intermediate faster than it can react with the amine, shutting down the reaction.[2]

Scenario 2: Inconsistent Results in Reductive Amination

Q: My reductive amination reaction with 1-Methylazetidin-3-amine dihydrochloride works sometimes but fails at other times. Why the inconsistency?

A: Inconsistency in reductive aminations often points to issues with imine/enamine formation, which is highly dependent on pH and the presence of water.

Troubleshooting Workflow:

start Inconsistent Reductive Amination check_free_amine 1. Ensure Free Amine Generation Is sufficient base added to neutralize the HCl salt? start->check_free_amine check_ph 2. Control Reaction pH Is the pH slightly acidic (4-6) to promote imine formation? check_free_amine->check_ph Yes solution_free_amine Solution: Add >2 eq. of base (e.g., Et3N) before adding the reducing agent. check_free_amine->solution_free_amine No check_reducing_agent 3. Verify Reducing Agent Compatibility Is the reducing agent added after imine formation is likely complete? check_ph->check_reducing_agent Yes solution_ph Solution: Use a buffer or add a mild acid like AcOH after basification. check_ph->solution_ph No solution_reducing_agent Solution: Allow amine and carbonyl to stir for 1-2h before adding NaBH(OAc)3. check_reducing_agent->solution_reducing_agent No

Caption: Troubleshooting Reductive Amination

Detailed Analysis:

  • Free Amine Generation: The reaction will not proceed if the amine is protonated. You must first add at least two equivalents of a base to generate the free nucleophilic amine.

  • pH Control: Imine formation is catalyzed by mild acid. Adding a strong base to free the amine can make the solution too basic for efficient imine formation. The "sweet spot" is a slightly acidic pH. If you add your base and then your reducing agent immediately, you may not allow sufficient time for the crucial imine intermediate to form.

  • Order of Addition: Adding a reducing agent like sodium triacetoxyborohydride (STAB) prematurely can lead to the reduction of your starting carbonyl compound. The best practice is to stir the carbonyl compound, the basified amine salt, and a catalytic amount of acetic acid for a period (e.g., 1-2 hours) to facilitate imine formation before introducing the reducing agent.

Section 3: Protocols and Methodologies

Protocol: Accurate Weighing of 1-Methylazetidin-3-amine Dihydrochloride

This protocol outlines the best practice for accurately weighing and dispensing the hygroscopic salt.

Objective: To obtain a precise mass of the dry reagent for a moisture-sensitive reaction.

Environment: An inert atmosphere glovebox is highly recommended.[10] If a glovebox is unavailable, a glove bag flushed with nitrogen or argon is a viable alternative.[10]

Methodology:

  • Preparation:

    • Ensure the reagent bottle has equilibrated to the ambient temperature of the glovebox or lab bench to prevent condensation.

    • Place all necessary equipment (spatulas, weigh paper/vials, balance) inside the glovebox or glove bag.

    • Tare the balance with the receiving vial (e.g., a pre-dried reaction flask) on it.

  • Dispensing:

    • Working quickly but carefully, open the reagent bottle.

    • Use a clean, dry spatula to transfer an approximate amount of the solid to the tared vial.

    • Immediately seal the reagent stock bottle.

    • Record the precise mass.

  • If a Glovebox is Unavailable (Rapid Weighing Technique):

    • Tare the receiving vial on the balance.

    • Have the reagent bottle ready and unscrewed, but with the cap still on.

    • Remove the cap and rapidly transfer a portion of the solid into the vial. The goal is to get slightly more than needed.

    • Note the mass and how quickly it is increasing due to moisture absorption.[4]

    • This method provides a less accurate but often sufficient measurement for less sensitive applications. For high-precision work, a controlled atmosphere is essential.

Data Summary Table
PropertyValueSource
CAS Number 1139634-75-5[1][11]
Molecular Formula C₄H₁₂Cl₂N₂[1]
Molecular Weight 159.05 g/mol [1]
Appearance White to off-white solid/powder[6][11]
Storage 2-8°C or -20°C, under inert atmosphere, desiccated[1][5][6]
Key Hazard Hygroscopic[6]
References
  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from HepatoChem website. [Link]

  • Sciencemadness Discussion Board. (2007). drying the water out of hygroscopic crystals. Retrieved from Sciencemadness.org. [Link]

  • Chemistry LibreTexts. (2025). Reactions of Amines. Retrieved from Chemistry LibreTexts. [Link]

  • Pharmaffiliates. (n.d.). 1-Methylazetidin-3-amine Dihydrochloride. Retrieved from Pharmaffiliates website. [Link]

  • MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from MDPI website. [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? Retrieved from ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from University of Rochester website. [Link]

  • JoVE. (2015). Preparing Anhydrous Reagents and Equipment. Retrieved from JoVE website. [Link]

  • ResearchGate. (2011). Green and Efficient Method for the Acylation of Amines and Phenols in the Presence of Hydrotalcite in Water. Retrieved from ResearchGate. [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. Retrieved from Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from Organic Chemistry Portal. [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from Reddit. [Link]

  • Google Patents. (n.d.). Drying quaternary ammonium compounds.
  • Dampness & Rot (Glasgow) Ltd. (n.d.). What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. Retrieved from Dampness & Rot (Glasgow) Ltd website. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Reactions of Amines. Retrieved from University of Wisconsin-Madison website. [Link]

  • Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from Fisher Scientific website. [Link]

  • Chemistry LibreTexts. (2024). Drying Agents. Retrieved from Chemistry LibreTexts. [Link]

  • Advanced Damp. (n.d.). Understanding Hygroscopic Salts and Their Effects. Retrieved from Advanced Damp website. [Link]

  • Advanced Preservations. (2024). Dealing with Hygroscopic Salts: Expert Guide to Fixing Damp Walls. Retrieved from Advanced Preservations website. [Link]

  • National Institutes of Health, PubChem. (n.d.). 1-Methylazetidin-3-amine. Retrieved from PubChem. [Link]

  • Vesta® Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from Vesta® Nutra website. [Link]

  • National Institutes of Health, PubChem. (n.d.). N-methylazetidin-3-amine. Retrieved from PubChem. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from Michigan State University website. [Link]

Sources

Technical Support Center: Deprotection of Boc-Protected 1-Methylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of tert-butyloxycarbonyl (Boc)-protected 1-methylazetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles.

Introduction

The Boc protecting group is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing molecules for pharmaceutical development.[1] Its removal is a critical step that, while often straightforward, can present unique challenges, especially with strained ring systems like azetidines. The inherent ring strain of azetidines can make them susceptible to undesired side reactions, particularly under the acidic conditions typically used for Boc deprotection.[2][3] This guide will address specific issues you may encounter during the deprotection of Boc-1-methylazetidin-3-amine, providing logical solutions and detailed protocols.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My Boc deprotection is incomplete, even after extended reaction times. What are the potential causes and how can I drive the reaction to completion?

Answer:

Incomplete deprotection is a common issue that can stem from several factors.[4]

Root Cause Analysis:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid concentration is too low, the reaction kinetics will be slow, leading to incomplete conversion.[4]

  • Inadequate Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating to proceed to completion.[1][4]

  • Solvent Issues: Proper solvation of both the substrate and the acid is crucial for an efficient reaction. Dichloromethane (DCM) is a common solvent for trifluoroacetic acid (TFA)-mediated deprotection, while dioxane is often used with hydrochloric acid (HCl).[1][5]

Solutions:

  • Increase Acid Concentration: If you are using a 20% TFA in DCM solution, consider increasing the concentration to 50% or even using neat TFA. For HCl in dioxane, ensure you are using a 4M solution.[4]

  • Extend Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6] Continue the reaction until the starting material is no longer observed.

  • Increase Reaction Temperature: Gentle warming of the reaction mixture to 30-40°C can sometimes be effective. However, be cautious, as higher temperatures can also promote side reactions.

  • Change the Acid System: If the above measures fail, switching to a different acid system may be necessary. For example, if TFA is proving ineffective, 4M HCl in dioxane is a strong alternative.[7][8]

Question 2: I'm observing a significant amount of a byproduct with a mass corresponding to a ring-opened product. What is happening and how can I prevent it?

Answer:

The formation of ring-opened byproducts is a known issue when working with azetidines due to their inherent ring strain.[2][3]

Root Cause Analysis:

The azetidine ring is susceptible to nucleophilic attack, especially when the nitrogen atom is protonated under acidic conditions.[2] This can lead to cleavage of the four-membered ring. The specific N-substituent on the azetidine ring plays a critical role in its stability. While an N-methyl group is generally stable, prolonged exposure to strong acids or the presence of nucleophiles can promote ring-opening.[2][3]

Solutions:

  • Use Milder Acidic Conditions: Instead of strong acids like neat TFA, consider using a more dilute solution (e.g., 20% TFA in DCM) or a milder acid altogether.[5]

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material has been consumed to minimize the exposure of the product to acidic conditions.

  • Control the Temperature: Perform the deprotection at 0°C or room temperature. Avoid heating the reaction mixture.

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions, as water can act as a nucleophile and promote ring-opening.

Question 3: My final product, 1-methylazetidin-3-amine, is difficult to purify by silica gel chromatography. It streaks on the TLC plate and I get low recovery. What's the problem?

Answer:

The difficulty in purifying 1-methylazetidin-3-amine on silica gel is a common problem for two main reasons.

Root Cause Analysis:

  • Acidity of Silica Gel: Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds like azetidines.[2] The free amine product can also interact strongly with the acidic silica, leading to streaking and poor recovery.

  • Polarity of the Free Amine: The deprotected amine is a polar compound, which can lead to strong adsorption on the silica gel surface.

Solutions:

  • Use a Modified Stationary Phase: Consider using an amine-functionalized silica gel for your column chromatography. This will neutralize the acidic sites on the silica and reduce the strong interactions with your basic product, leading to better peak shape and recovery.[9]

  • Add a Modifier to the Eluent: If you must use standard silica gel, adding a small amount of a basic modifier to your eluent system can significantly improve the chromatography. Common choices include triethylamine (0.1-1%) or ammonium hydroxide (a few drops in the methanol portion of your eluent).[9]

  • Alternative Purification Methods: If chromatography remains problematic, consider alternative purification techniques such as:

    • Distillation: If the product is sufficiently volatile and thermally stable.

    • Crystallization as a Salt: The product can often be precipitated from the reaction mixture as its hydrochloride or trifluoroacetate salt, which can then be collected by filtration.[1] This often provides a high degree of purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents and conditions for Boc deprotection of 1-methylazetidin-3-amine?

A1: The most common and effective methods for Boc deprotection involve the use of strong acids.[1][10]

ReagentTypical ConditionsSolventTemperatureTypical Time
Trifluoroacetic Acid (TFA)20-50% (v/v) or neatDichloromethane (DCM)0°C to Room Temp.30 min - 2 hours
Hydrochloric Acid (HCl)4M solution1,4-Dioxane or MethanolRoom Temp.30 min - 4 hours

Table 1: Common Reagents and Conditions for Boc Deprotection.

The choice between TFA and HCl often depends on the other functional groups present in the molecule and the desired salt form of the final product.[5][7]

Q2: How do I monitor the progress of the deprotection reaction?

A2: The progress of the reaction should be monitored to avoid prolonged exposure of the product to harsh conditions.

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. The deprotected amine is significantly more polar than the Boc-protected starting material and will have a much lower Rf value.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more accurate assessment of the reaction progress by showing the disappearance of the starting material peak and the appearance of the product peak with the expected molecular weight.[6]

Q3: What is the mechanism of acid-catalyzed Boc deprotection?

A3: The deprotection proceeds through a well-established mechanism.[11][12]

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group.

  • Cleavage: The protonated intermediate fragments to form a stable tert-butyl cation, carbon dioxide, and the free amine.

  • Salt Formation: The liberated amine is then protonated by the acid to form the corresponding salt (e.g., trifluoroacetate or hydrochloride).

It is important to note that the reaction releases carbon dioxide gas, so the reaction should not be performed in a sealed vessel.[11][13]

Q4: Do I need to perform a basic workup after the deprotection?

A4: A basic workup is often necessary to obtain the free amine from its salt.

After removing the volatile acid (like TFA) under reduced pressure, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the remaining acid.[1] The organic layer is then dried and concentrated to yield the free amine. However, if the amine is highly water-soluble, it may be preferable to isolate it as the salt to avoid losses during the aqueous workup.

Experimental Protocols & Visualizations

Standard Boc Deprotection Protocol (TFA/DCM)
  • Dissolve the Boc-protected 1-methylazetidin-3-amine in dichloromethane (DCM) (0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise.

  • Stir the reaction at 0°C to room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene (3x) to remove residual TFA.[4]

  • For isolation of the free amine, proceed with a basic workup.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup Dissolve Substrate Dissolve Boc-protected amine in DCM Cool Reaction Cool to 0°C Dissolve Substrate->Cool Reaction Add Acid Add TFA dropwise Cool Reaction->Add Acid Monitor Monitor by TLC/LC-MS Add Acid->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Basic Workup Optional: Basic Workup Concentrate->Basic Workup Isolate Product Isolate Free Amine Basic Workup->Isolate Product

Caption: Workflow for a typical Boc deprotection using TFA.

Troubleshooting Decision Tree

G Start Incomplete Deprotection? Increase_Acid Increase Acid Concentration Start->Increase_Acid Yes Ring_Opening Ring Opening Observed? Start->Ring_Opening No Extend_Time Extend Reaction Time Increase_Acid->Extend_Time Change_Acid Change Acid System (e.g., HCl/dioxane) Extend_Time->Change_Acid Change_Acid->Ring_Opening Milder_Conditions Use Milder Conditions (Lower Temp, Less Acid) Ring_Opening->Milder_Conditions Yes Purification_Issue Purification Issues? Ring_Opening->Purification_Issue No Milder_Conditions->Purification_Issue Modified_Silica Use Amine-Functionalized Silica or Add Basic Modifier to Eluent Purification_Issue->Modified_Silica Yes Success Successful Deprotection Purification_Issue->Success No Modified_Silica->Success

Caption: Decision tree for troubleshooting Boc deprotection.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • Awuah, E., & Akpe, F. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23785-23791.
  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2023). Boc De-protection : r/Chempros. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylazetidin-3-amine. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Google Patents. (n.d.). US3131221A - Separation and purification of fatty acid amines.
  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.

Sources

Common byproducts in 1-Methylazetidin-3-amine dihydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methylazetidin-3-amine Dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with the use of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and extensive field experience.

Introduction: Understanding the Reactivity of a Strained Ring System

1-Methylazetidin-3-amine is a popular building block in medicinal chemistry, prized for introducing a small, saturated, N-methylated heterocyclic motif. However, its utility is intrinsically linked to its reactivity, which is dominated by two key features: the nucleophilicity of the primary amine at the C3 position and the inherent strain of the four-membered azetidine ring.

The dihydrochloride salt form ensures stability for storage and handling. However, liberation of the free amine is a critical first step for most synthetic transformations, typically amide bond formation or nucleophilic substitution reactions. It is during this activation and subsequent reaction that a majority of issues arise. This guide will focus primarily on the most common application—amide bond formation—to explore potential side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low and purification is difficult. What are the most common culprits when using 1-Methylazetidin-3-amine Dihydrochloride in an amide coupling?

Low yields and complex purification profiles often stem from suboptimal activation of the amine or from side reactions competing with the desired amide bond formation. The primary issues can be broken down into three categories: incomplete free-basing, byproduct formation from the coupling reagents, and intrinsic instability of the azetidine ring.

Common Issues & Initial Checks:

  • Incomplete Free-Basing: The dihydrochloride salt is unreactive. You must add at least two equivalents of a non-nucleophilic base to liberate the free amine. Insufficient base leads to a stalled reaction.

  • Reactive Base: Using a nucleophilic base (e.g., an amine like triethylamine in excess for prolonged times) can lead to competitive side reactions.

  • Order of Addition: Pre-activating the carboxylic acid with your coupling reagent before adding the free amine is crucial. Adding all reagents at once can lead to side reactions between the amine and the coupling agent.

Q2: I see an unexpected mass in my LC-MS that corresponds to [M+18] or [M+Solvent]. What is happening?

This is a classic signature of azetidinium ring-opening . The tertiary amine of the N-methylazetidine ring can be quaternized, forming a highly strained and electrophilic azetidinium ion. This intermediate is susceptible to attack by nucleophiles present in the reaction mixture.

Mechanism of Ring-Opening:

  • Activation: The N-methyl group enhances the propensity for the ring nitrogen to become activated, either by protonation (if the reaction medium becomes acidic) or by reaction with an electrophile.

  • Nucleophilic Attack: The strained azetidinium ring is then opened by a nucleophile. Common nucleophiles include:

    • Water (M+18): From residual moisture in solvents or reagents.

    • Alcohols (M+ROH): If using an alcohol as a solvent or co-solvent.

    • Other Amines: The free amine itself or a basic amine additive can act as a nucleophile, leading to dimerization.[1]

This reactivity is analogous to the well-documented ring-opening of N-methylaziridinium ions, which are even more strained.[2][3][4][5]

Q3: My LC-MS shows a byproduct with a mass of [M + 155.09]. What is this impurity?

This mass addition is highly indicative of a guanidinium byproduct . This occurs when your 1-Methylazetidin-3-amine reacts directly with a uronium- or aminium-based coupling reagent, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU.

Mechanism of Guanidinium Formation: Instead of the carboxylic acid, the primary amine attacks the electron-deficient carbon of the coupling reagent. This forms a stable, often difficult-to-remove, guanidinium species.

To mitigate this:

  • Optimize Order of Addition: Always allow the carboxylic acid to react with the coupling reagent first to form the active ester (typically 15-30 minutes) before introducing the amine.

  • Control Stoichiometry: Avoid using a large excess of the coupling reagent.

Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to diagnosing and solving common problems.

Symptom 1: Reaction stalls or gives low conversion to the desired product.
Potential Cause Diagnostic Check Recommended Solution
Incomplete Free-Basing Check the pH of your reaction mixture after adding the base. It should be basic (pH > 8).Add a sufficient quantity (at least 2.0 equivalents, often 2.2-2.5 eq. to be safe) of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).
Poor Carboxylic Acid Activation Use HPLC or TLC to monitor the consumption of the starting carboxylic acid.Ensure your coupling reagents (e.g., HATU, HOBt) are fresh and anhydrous. Allow for a 15-30 minute pre-activation period before adding the amine.
Degradation of Amine Analyze the amine starting material by NMR or GC-MS before use if degradation is suspected.Store the free amine (if isolated) under an inert atmosphere at low temperature. For reactions, generate it in situ from the stable dihydrochloride salt.
Symptom 2: Multiple peaks are observed in the crude LC-MS, complicating purification.
Potential Byproduct Expected Mass Signature Primary Cause Prevention Strategy
Ring-Opened Adduct [Mass of Product + H₂O] or [Mass of Product + Solvent]Reaction conditions that promote azetidinium ion formation (e.g., excess acid, high temperature).Use anhydrous solvents. Maintain a basic pH throughout the reaction. Avoid high temperatures (>60 °C).
Guanidinium Byproduct [Mass of Amine + 155.09] (for HATU/HBTU)Incorrect order of addition; amine reacting with the coupling reagent.Pre-activate the carboxylic acid for 15-30 minutes before adding the amine. Use phosphonium-based reagents (e.g., PyBOP), which are less prone to this side reaction.[6]
N-Acylurea Byproduct [Mass of Amine + Mass of Carbodiimide]Use of carbodiimide reagents (DCC, EDC) without an additive.Always use carbodiimides in the presence of an activating agent like HOBt or HOAt to trap the O-acylisourea intermediate and prevent rearrangement.[7]
Dimerized Amine [2 * Mass of Amine - NH₃]High concentrations, high temperatures, or prolonged reaction times, especially with a catalytic amount of acid.[1]Maintain moderate concentrations. Generate and use the free amine in situ without prolonged storage.

Table 1: Summary of Common Byproducts and Prevention Strategies

Byproduct Type Typical Reagents Involved Expected Δ Mass Key Prevention Method
Ring-Opened Product Protic Solvents, Excess Acid +18 (H₂O), +32 (MeOH), etc. Use anhydrous conditions, maintain basic pH
Guanidinium Adduct HATU, HBTU +155.09 Pre-activate carboxylic acid before adding amine
N-Acylurea DCC, EDC +206.33 (DCC), +155.25 (EDC) Use additives like HOBt or HOAt

| Dimer | - | (C₈H₁₈N₃) | Control temperature and concentration |

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway for amide bond formation versus the two most common competing side reactions: ring-opening and guanidinium formation.

reaction_pathways cluster_byproducts Byproducts Amine_HCl 1-Methylazetidin-3-amine Dihydrochloride Amine_Free Free Amine Amine_HCl->Amine_Free Guanidinium Guanidinium Byproduct Amine_Free->Guanidinium Carboxylic_Acid R-COOH Active_Ester Activated Ester Carboxylic_Acid->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Desired_Product Desired Amide Product Active_Ester->Desired_Product Azetidinium Azetidinium Ion (Intermediate) Desired_Product->Azetidinium Ring_Opened Ring-Opened Byproduct Azetidinium->Ring_Opened

Caption: Key reaction pathways for 1-Methylazetidin-3-amine.

Recommended Experimental Protocols

Protocol 1: Standard Amide Coupling with In Situ Free-Basing

This protocol is optimized to minimize common side reactions.

  • Preparation: To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, DCM).

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq.). Note: The first 2.0 eq. of base are for the amine salt, and 1.0 eq. is for the coupling.

  • Pre-Activation: Stir the mixture at room temperature for 15-30 minutes. A color change or slight warming may be observed.

  • Amine Addition: Add 1-Methylazetidin-3-amine dihydrochloride (1.05 eq.) to the activated mixture.

  • Reaction: Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Quench the reaction with water or saturated aqueous NaHCO₃. Extract the product with a suitable organic solvent (e.g., EtOAc, DCM).

  • Purification: Wash the organic layer with brine to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography or crystallization as needed.

Protocol 2: Analytical Screening for Byproducts by LC-MS
  • Sample Prep: Dilute a small aliquot of the crude reaction mixture (approx. 0.1 mg) in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Analysis: Inject the sample onto a C18 reverse-phase column.

  • Method: Use a standard gradient method (e.g., 5% to 95% Acetonitrile in Water with 0.1% formic acid over 10 minutes).

  • Detection: Monitor both UV absorbance and mass spectrometry (positive ion mode).

  • Data Review: Extract ion chromatograms for the expected masses of the starting materials, desired product, and potential byproducts as listed in Table 1.

References

  • H. Iwamoto, T. H. H. Nguyen, Y. K. Jung, "Alkylative ring opening of N-methylaziridinium ions and a formal synthesis of tyroscherin," Organic Letters, 2012.

  • N. De Kimpe, S. Mangelinckx, "Synthesis of 3-functionalized 3-methylazetidines," CORE, 2004.

  • T. H. H. Nguyen, H. Iwamoto, Y. K. Jung, "Alkylative Aziridine Ring-Opening Reactions," Molecules, 2021.

  • H. Iwamoto, T. H. H. Nguyen, Y. K. Jung, "The preparation of stable aziridinium ions and their ring-openings," Chemical Communications, 2011.

  • E. Valeur, M. Bradley, "Amide bond formation: beyond the myth of coupling reagents," Chemical Society Reviews, 2009.

  • D. Bogdán, et al., "3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes," Arkivoc, 2022.

  • HepatoChem, "Amide coupling reaction in medicinal chemistry. Coupling reagents," HepatoChem, Inc.

  • Aapptec, "Coupling Reagents," Aapptec Peptides.

  • T. H. H. Nguyen, H. Iwamoto, Y. K. Jung, "Alkylative Aziridine Ring-Opening Reactions," PubMed, 2021.

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Navigating Amide Bond Formation: A Technical Guide to Improving Yields in 1-Methylazetidin-3-amine Dihydrochloride Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered when coupling 1-Methylazetidin-3-amine dihydrochloride. Our goal is to empower you with the scientific rationale behind experimental choices to enhance your reaction yields and purity.

Introduction: Understanding the Unique Challenges

1-Methylazetidin-3-amine is a valuable building block in medicinal chemistry due to its constrained cyclic structure. However, its use in amide coupling reactions is often hampered by its commercial availability as a dihydrochloride salt. This presents several challenges that can lead to low yields, including incomplete reactions, side product formation, and difficulties in purification. This guide will dissect these issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with 1-Methylazetidin-3-amine dihydrochloride is showing low to no conversion. What are the likely causes?

Several factors can contribute to poor conversion, primarily related to the dihydrochloride nature of the starting material and the choice of reaction conditions.

  • Insufficient Base: 1-Methylazetidin-3-amine dihydrochloride requires at least two equivalents of a base to neutralize the two hydrochloride salts and liberate the free amine for nucleophilic attack. An additional equivalent of base is often necessary to deprotonate the carboxylic acid, especially when using coupling reagents like HATU or HBTU. Therefore, a minimum of three equivalents of a suitable base is a good starting point.

  • Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not sufficiently neutralize the amine salt, while a base that is too strong or nucleophilic can lead to side reactions. Non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are generally preferred.

  • Poor Solubility: The dihydrochloride salt may have limited solubility in common aprotic solvents like Dichloromethane (DCM) at room temperature. Poor solubility will significantly hinder the reaction rate. Using a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can improve solubility and facilitate the reaction.

  • Suboptimal Coupling Reagent: The choice of coupling reagent can significantly impact the reaction's success. For sterically hindered or less reactive amines, more potent coupling agents like HATU or HBTU are often more effective than standard carbodiimides like EDC.

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_base Verify Base Stoichiometry (≥ 3 equivalents) start->check_base check_base_type Evaluate Base Type (e.g., DIPEA, TEA) check_base->check_base_type Stoichiometry Correct? check_solubility Assess Substrate Solubility check_base_type->check_solubility Base Appropriate? change_solvent Switch to a more polar solvent (e.g., DMF, DMSO) check_solubility->change_solvent Poor Solubility? check_reagent Review Coupling Reagent Choice check_solubility->check_reagent Good Solubility? change_solvent->check_reagent change_reagent Consider a more potent reagent (e.g., HATU, COMU) check_reagent->change_reagent Ineffective Reagent? optimize_temp Optimize Reaction Temperature check_reagent->optimize_temp Reagent Suitable? change_reagent->optimize_temp final_check Re-evaluate Reaction and Purify optimize_temp->final_check

Caption: A decision-making workflow for troubleshooting low conversion in the coupling reaction.

Q2: I'm observing multiple spots on my TLC, suggesting side product formation. What are the common side reactions and how can I mitigate them?

Side reactions are a common cause of reduced yield and purification challenges. Here are some of the most prevalent issues:

  • N-acylurea Formation: When using carbodiimide coupling reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and consumes the activated carboxylic acid.[1]

    • Solution: The addition of a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can intercept the O-acylisourea intermediate to form a more stable active ester, minimizing N-acylurea formation.[1]

  • Racemization: If your carboxylic acid has a chiral center, there is a risk of epimerization during the activation step, especially with prolonged reaction times or in the presence of a strong base.

    • Solution: Using additives like HOBt or HOAt can suppress racemization.[1] Additionally, employing coupling reagents known for low racemization potential, such as COMU or T3P, can be beneficial. Lowering the reaction temperature can also help.

  • Double Acylation: Although less common with a primary amine, it is a possibility if the reaction conditions are harsh or if there is a large excess of the activated carboxylic acid.

    • Solution: Use a controlled stoichiometry of the coupling partners, typically a slight excess of the amine (1.1-1.2 equivalents).

Comparative Overview of Common Coupling Reagents

Coupling ReagentAdvantagesDisadvantagesRecommended Additive
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble byproducts, easy removal.Prone to N-acylurea formation and racemization.HOBt, HOAt
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)High reactivity, fast reaction times, low racemization.Higher cost, can react with the free amine if used in large excess.None required, but HOAt is the parent compound.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Effective and widely used.Can cause guanidinylation of the free amine if used in excess.HOBt
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)High efficiency, low racemization, even with sensitive amino acids.Higher cost.None required.
T3P® (Propylphosphonic Anhydride)Excellent for sterically hindered substrates, byproducts are water-soluble.Requires a base, can be viscous and difficult to handle.None required.
Q3: What is the optimal solvent for this coupling reaction?

The choice of solvent is crucial for ensuring all reactants are in solution.

  • Recommended Solvents: For 1-Methylazetidin-3-amine dihydrochloride, polar aprotic solvents are generally the best choice.

    • DMF (N,N-Dimethylformamide): Often the solvent of choice due to its excellent solvating power for a wide range of organic molecules, including amine salts.

    • DMSO (Dimethyl sulfoxide): Another highly polar aprotic solvent that can be used if solubility in DMF is an issue.

  • Solvents to Use with Caution:

    • DCM (Dichloromethane): While a common solvent for amide couplings, the solubility of the dihydrochloride salt may be limited. It can be used if the free-basing of the amine is performed prior to the coupling step.

    • Acetonitrile: Similar to DCM, solubility can be a concern.

A simple solubility test with your specific starting materials in the chosen solvent is always recommended before setting up the reaction on a larger scale.

Experimental Protocols

Protocol 1: General Procedure for HATU-mediated Coupling
  • To a solution of the carboxylic acid (1.0 eq) in DMF (0.1-0.5 M), add 1-Methylazetidin-3-amine dihydrochloride (1.1 eq).

  • Add DIPEA (3.3 eq) and stir the mixture at room temperature for 10-15 minutes to ensure complete neutralization of the amine salt.

  • Add HATU (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for EDC/HOBt-mediated Coupling
  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in DMF (0.1-0.5 M), add 1-Methylazetidin-3-amine dihydrochloride (1.1 eq).

  • Add DIPEA (3.3 eq) and stir the mixture at room temperature for 10-15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Follow steps 5-7 from Protocol 1 for workup and purification.

Purification Strategies for Polar Amide Products

The resulting N-acylated 1-methylazetidine-3-amine is often a polar compound, which can make purification challenging.

  • Flash Column Chromatography: This is the most common method. A gradient elution from a less polar solvent (e.g., hexane/ethyl acetate) to a more polar solvent system (e.g., DCM/methanol) is often effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic product on the silica gel.

  • Reverse-Phase Chromatography: For highly polar products that are difficult to purify by normal-phase chromatography, reverse-phase HPLC can be a powerful alternative.

  • Acid-Base Extraction: An aqueous workup with dilute acid (e.g., 1M HCl) can be used to extract the basic product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. This method is effective for removing non-polar impurities.

Understanding the Mechanism: The Role of the Base

The dihydrochloride salt of 1-Methylazetidin-3-amine has two protonated amine groups. The primary exocyclic amine is the desired nucleophile for the coupling reaction. The tertiary endocyclic amine is also protonated.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Carboxylic Acid Activation cluster_2 Step 3: Nucleophilic Attack Amine_HCl 1-Methylazetidin-3-amine dihydrochloride Free_Amine Free Amine Amine_HCl->Free_Amine + Base1 Base (2 eq) Free_Amine2 Free Amine Free_Amine->Free_Amine2 Carboxylic_Acid R-COOH Activated_Ester Activated Ester Carboxylic_Acid->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU) Activated_Ester2 Activated Ester Activated_Ester->Activated_Ester2 Amide_Product Amide Product Free_Amine2->Amide_Product +

Caption: A simplified workflow of the key steps in the coupling reaction.

A non-nucleophilic base is crucial to deprotonate both amine centers without competing with the desired nucleophilic attack of the primary amine on the activated carboxylic acid.

Predicted Physicochemical Properties

While experimental data is preferred, predicted values can offer valuable guidance.

PropertyPredicted ValueSource
pKa (of the free base) 9.22ChemicalBook[2]
pKa (of the hydrochloride salt) 10.57ChemicalBook[3]

The predicted pKa of the free base (9.22) is typical for a primary amine, indicating sufficient nucleophilicity for the coupling reaction once deprotonated.

Conclusion

Successfully coupling 1-Methylazetidin-3-amine dihydrochloride hinges on a clear understanding of its properties as an amine salt. By carefully selecting the appropriate stoichiometry and type of base, choosing a suitable coupling reagent and solvent, and employing the right purification strategy, researchers can significantly improve their reaction yields and obtain high-purity products. This guide provides a framework for troubleshooting common issues and optimizing your experimental setup. For further assistance, please do not hesitate to contact our technical support team.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Subirós-Funosas, A., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403. [Link]

  • Hiebl, J., Alberts, P., Banyard, P., Baresch, K., Baumgartner, H., Czechtizky, W., ... & Kollmann, H. (2007). Propylphosphonic anhydride (T3P®) in the synthesis of peptides and other amides. Journal of Peptide Science, 13(12), 825-837. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylazetidin-3-amine. Retrieved from [Link]

Sources

Technical Support Center: 1-Methylazetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Solution Stability and Experimental Success

Welcome to the technical support resource for 1-Methylazetidin-3-amine dihydrochloride. As Senior Application Scientists, we understand that the success of your research hinges on the integrity of your reagents. This guide provides in-depth answers, troubleshooting workflows, and validated protocols to address common challenges related to the handling and stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of 1-Methylazetidin-3-amine dihydrochloride?

The primary factor governing the stability of this compound is the pH of the solution. As a dihydrochloride salt, dissolving it in a non-buffered solvent like deionized water will create an acidic environment. The azetidine ring, a four-membered heterocycle, is susceptible to acid-catalyzed ring-opening due to inherent ring strain.[1][2][3] Studies on analogous azetidine compounds have demonstrated rapid decomposition at low pH (e.g., pH 1.8) and significantly enhanced stability at neutral pH.[1]

Therefore, we strongly recommend preparing stock solutions in a buffer system that maintains a neutral to slightly alkaline pH (pH 7.0 - 8.0). Phosphate-buffered saline (PBS) at pH 7.4 is an excellent first choice for many biological applications.

Q2: How should I store the solid compound and its solutions?

Proper storage is critical to preserving the integrity of the compound. Different suppliers may provide slightly different recommendations, but adhering to the most conservative conditions is the safest practice.

FormTemperatureConditionsRationale
Solid Powder 2-8°C[4]Store in a tightly sealed container, protected from moisture and light.[5]The hydrochloride salt is hygroscopic; moisture absorption can lead to degradation and clumping.
Stock Solution -20°C to -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles.Freezing minimizes chemical degradation kinetics. Aliquoting prevents contamination and degradation from repeated temperature changes.

Do not store aqueous solutions at 4°C for extended periods (more than 24-48 hours). Prepare solutions fresh whenever possible.

Q3: My solution turned slightly yellow/cloudy after a few days. What happened?

Solution discoloration or the formation of precipitates are common indicators of chemical degradation. The likely cause is the acid-catalyzed hydrolysis or ring-opening of the azetidine moiety, especially if the solution was prepared in an unbuffered solvent.[1] Oxidative degradation, potentially catalyzed by trace metal ions, can also occur over time in aqueous amine solutions.[6][7]

If you observe this, the solution should be discarded. Review your solution preparation and storage protocol, with special attention to the use of a neutral pH buffer.

Q4: Why is the azetidine ring unstable?

The reactivity of azetidines is driven by significant ring strain (approximately 25.4 kcal/mol).[2] This strain is less than that of highly reactive aziridines but substantially more than stable five-membered rings like pyrrolidines.[2][3] Under acidic conditions, the azetidine nitrogen can become protonated. This protonation makes the ring more susceptible to nucleophilic attack (e.g., by water), leading to cleavage of the C-N bonds and ring-opening.[1] This is the primary degradation pathway of concern.

Troubleshooting Guide: Investigating Solution Instability

Encountering unexpected results can be frustrating. This guide provides a logical workflow to diagnose and resolve issues related to the stability of your 1-Methylazetidin-3-amine dihydrochloride solutions.

Issue 1: Loss of Biological/Chemical Activity

If you observe a diminished or complete loss of the expected effect in your assay, compound degradation is a primary suspect.

Caption: Troubleshooting workflow for loss of compound activity.

Issue 2: Visible Changes in Solution (Color, Precipitate)

Visual changes are a clear sign of a problem. Do not use a solution that has changed in appearance.

  • Confirm pH: Use a calibrated pH meter or pH strip to check the solution's pH. If it is acidic (<6.5), this is the most likely cause.

  • Review Solvent Choice: Were any organic co-solvents used? While sometimes necessary for solubility, they can also impact stability.[8] Ensure they are of high purity and compatible with your experimental system.

  • Consider Contamination: Was the solution prepared in a sterile manner? Microbial growth can also cause turbidity and degrade the compound. Filter-sterilize solutions for long-term storage or for use in cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a Stable 10 mM Stock Solution

This protocol describes the recommended procedure for preparing a stable, buffered stock solution for use in typical biological experiments.

G start Start: Prepare 10 mM Stock weigh 1. Accurately weigh 1.59 mg of 1-Methylazetidin-3-amine dihydrochloride (MW: 159.06 g/mol). start->weigh dissolve 2. Dissolve powder in ~900 µL of sterile Phosphate-Buffered Saline (PBS, pH 7.4). weigh->dissolve vortex 3. Vortex gently until fully dissolved. Solution should be clear and colorless. dissolve->vortex qs 4. Adjust final volume to 1.0 mL with PBS. vortex->qs aliquot 5. Aliquot into sterile, single-use microcentrifuge tubes (e.g., 50 µL per tube). qs->aliquot store 6. Label clearly and store immediately at -20°C or -80°C. aliquot->store end_node End: Ready for Use store->end_node

Caption: Workflow for preparing a stable stock solution.

Protocol 2: Basic Assessment of Solution Stability via HPLC

This protocol provides a framework for researchers to monitor the stability of their prepared solutions over time.

  • Initial Analysis (T=0):

    • Immediately after preparing your stock solution according to Protocol 1, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 1 mM).

    • Inject the sample onto a suitable C18 column.

    • Develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid or TFA) that gives a sharp, well-resolved peak for the parent compound.

    • Record the retention time and integrate the peak area. This is your 100% reference value.

  • Incubation:

    • Store your aliquots under the conditions you wish to test (e.g., 4°C, room temperature, -20°C).

  • Time-Point Analysis (T=x):

    • At predetermined time points (e.g., 24h, 48h, 1 week), retrieve an aliquot stored under one of the test conditions.

    • Thaw (if frozen), dilute in the same manner as the T=0 sample, and analyze via HPLC using the identical method.

    • Compare the peak area of the parent compound to the T=0 value. The appearance of new peaks, especially earlier eluting (more polar) ones, can indicate the formation of degradation products.

  • Data Interpretation:

    • Calculate the percentage of the compound remaining at each time point: (Area at T=x / Area at T=0) * 100.

    • A loss of >5-10% of the main peak area typically indicates significant degradation, and the storage condition should be considered unacceptable.

References

  • Cee, V. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1-Methylazetidin-3-amine Dihydrochloride. Pharmaffiliates. Available at: [Link]

  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Quora. (2018). Why is the order of reactivity of amines in aqueous solution 2°>3°>1°? Quora. Available at: [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

  • ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine. Wikipedia. Available at: [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylazetidin-3-amine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-methylazetidin-3-amine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-methylazetidin-2-amine;dihydrochloride. PubChem. Available at: [Link]

  • MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Molecules. Available at: [Link]

  • National Institutes of Health. (n.d.). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. Applied and Environmental Microbiology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). L-histidine degradation III. PubChem. Available at: [Link]

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Technical Support Center: Purification of 1-Methylazetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Methylazetidin-3-amine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable building block. The unique physicochemical properties of this small, polar, and basic compound present specific challenges that standard purification protocols may not adequately address. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategy.

Section 1: Initial Assessment & Purification Strategy

The first step in any purification is to understand the nature of your crude product and the impurities it contains. This initial analysis will guide you toward the most efficient and effective purification workflow.

Initial Troubleshooting Workflow

The diagram below outlines a decision-making process for selecting a purification strategy based on the initial analysis of your crude reaction mixture.

Purification_Workflow A Analyze Crude Product (TLC, LCMS, NMR) B Are impurities non-basic/non-polar? A->B Assess Impurity Profile C Are impurities structurally similar (e.g., other amines)? B->C No D Acid-Base Extraction (Liquid-Liquid) B->D Yes E Column Chromatography C->E Yes F Recrystallization C->F No (Major Product) G Check Purity (>95%?) D->G E->G F->G H Product is Pure G->H Yes I Secondary Purification Required G->I No I->E Try Alternative Method

Caption: Decision tree for selecting a purification method.

Section 2: Troubleshooting Common Purification Problems

This section addresses the most frequent challenges encountered during the purification of 1-Methylazetidin-3-amine dihydrochloride.

Q1: I ran my crude product on a standard silica gel column and saw significant streaking and poor recovery. What happened?

Answer: This is a classic problem when purifying basic amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Your basic amine interacts strongly with these acidic sites via an acid-base interaction. This causes several issues:

  • Irreversible Adsorption: A portion of your product can become permanently stuck to the column, leading to low recovery.

  • Peak Tailing: The product that does elute comes off the column slowly and unevenly, resulting in broad, streaky bands on TLC and wide peaks in flash chromatography.[1][2]

  • Degradation: The acidic environment of the silica can sometimes degrade sensitive molecules, although this is less common for simple azetidines.

Never attempt to purify a basic amine on unmodified silica without taking corrective measures.

Q2: How can I successfully use column chromatography for 1-Methylazetidin-3-amine dihydrochloride?

Answer: You have two primary strategies to counteract the acidic nature of silica gel. The choice depends on available materials and the specific separation required.

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase. This base will "neutralize" the acidic silanol sites, allowing your compound to travel through the column without strong, undesirable interactions.[1][2] A common choice is triethylamine (TEA) at 0.5-2% (v/v) in a solvent system like Dichloromethane/Methanol.

  • Use a Modified Stationary Phase: This is often the superior method as it avoids introducing a volatile amine into your final product.[2]

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels, rather than attracts, your amine product.[2][3] This results in excellent peak shape and simplified solvent systems (e.g., Hexane/Ethyl Acetate).

    • Basic Alumina: Alumina is another option, but its activity can vary, and it may not be suitable for all separations.

Chromatography Method Stationary Phase Typical Mobile Phase Pros Cons
Standard Normal Phase Silica GelDCM / MeOHWidely available.Not Recommended. Causes streaking, low recovery.[1]
Modified Mobile Phase Silica GelDCM / MeOH + 1% TEAUses standard silica; effective.Co-elution with TEA; requires removal.
Modified Stationary Phase Amine-Functionalized SilicaHexane / EtOAc or DCM / MeOHExcellent peak shape; no additive needed; highly reproducible.[2][3]Higher initial column cost.
Reversed-Phase C18 SilicaWater / Acetonitrile + modifierGood for polar compounds.Product is highly water-soluble, may have low retention.

Q3: I'm trying to recrystallize my product. It won't dissolve in non-polar solvents but is extremely soluble in polar solvents like methanol, even when cold. How do I proceed?

Answer: This solubility profile is typical for small, polar hydrochloride salts. The key is to use a binary solvent system: a "solvent" in which the compound is soluble when hot, and an "anti-solvent" in which the compound is insoluble.[4]

The general principle of recrystallization is that the desired compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[5] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).

For 1-Methylazetidin-3-amine dihydrochloride, a good starting point is an alcohol (solvent) and an ether (anti-solvent).[4] See the detailed protocol in Section 3.

Q4: My final product has a persistent yellow or brown tint. How can I decolorize it?

Answer: Colored impurities are often large, conjugated organic molecules present in very small amounts.

  • Activated Charcoal (Carbon) Treatment: This is a highly effective method. Dissolve your crude or semi-pure product in a suitable hot solvent (like during recrystallization, before cooling). Add a very small amount of activated charcoal (1-2% by weight), keep the solution hot, and swirl for 5-10 minutes. The colored impurities will adsorb onto the high surface area of the carbon. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Then, allow the filtrate to cool and crystallize.

  • Caution: Using too much charcoal can lead to significant loss of your desired product.[4]

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System

This protocol is ideal for purifying batches of product that are already of moderate purity (>85-90%) to achieve high purity.

  • Solvent Selection: Start by screening solvent systems. Good candidates are Isopropanol/Diethyl Ether or Ethanol/tert-Butyl methyl ether (MTBE).[4]

  • Dissolution: Place the crude 1-Methylazetidin-3-amine dihydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot isopropanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble particulates, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat. Slowly add diethyl ether (the anti-solvent) dropwise while stirring until the solution becomes faintly cloudy (the saturation point).

  • Cooling: Allow the flask to cool slowly to room temperature. A slow cooling rate promotes the formation of larger, purer crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Initiation (If needed): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" of pure product.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Chromatography using Amine-Functionalized Silica

This method is best for separating the target compound from structurally similar impurities that are difficult to remove by crystallization.

Chromatography_Workflow A 1. Prepare Sample: Dissolve crude product in minimal DCM/MeOH B 2. Select & Equilibrate Column: Choose Amine-Functionalized Silica. Equilibrate with initial mobile phase (e.g., 100% DCM or 98:2 DCM:MeOH) A->B C 3. Load Sample: Load dissolved sample onto the column. B->C D 4. Elute with Gradient: Run a gradient from low to high polarity. (e.g., 2% to 15% MeOH in DCM) C->D E 5. Collect & Combine Fractions: Monitor by TLC or UV detector. Combine pure fractions. D->E F 6. Concentrate & Dry: Remove solvent under reduced pressure. E->F G Pure Product F->G

Caption: Workflow for amine-functionalized chromatography.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What is the expected appearance and stability of pure 1-Methylazetidin-3-amine dihydrochloride? Pure 1-Methylazetidin-3-amine dihydrochloride is typically a white to off-white crystalline powder or solid.[6] As a dihydrochloride salt, it is significantly more stable and less volatile than its corresponding free base.

FAQ 2: How should I properly store the purified product? The product should be stored in a tightly sealed container in a cool, dry place. A refrigerator (2-8°C) is recommended for long-term storage to minimize potential degradation.[7]

FAQ 3: How can I convert the dihydrochloride salt back to the free base if needed? To generate the free base, dissolve the dihydrochloride salt in water or an alcohol. Add a strong base, such as a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the pH is highly alkaline (pH > 12). The free amine can then be extracted into an organic solvent like dichloromethane or ethyl acetate. After drying the organic layer and removing the solvent, the free base is obtained. Note that the free base is more volatile and potentially less stable than the salt.

FAQ 4: What analytical techniques are best for confirming the purity of the final product? A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of solvent or organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate mass of the compound and is highly sensitive for detecting trace impurities.

  • HPLC (High-Performance Liquid Chromatography): An excellent method for determining purity levels (e.g., >99%) by peak area.

References

  • Process for the purification of amines.
  • 1-Methylazetidin-3-amine Dihydrochloride. Pharmaffiliates. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH). [Link]

  • Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride. International Journal of Applied Research. [Link]

  • synthesis of azetidine .pptx. Slideshare. [Link]

  • Azetidine Synthesis. ScienceDirect. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Recrystallization. YouTube. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

  • How to purify Amine? YouTube. [Link]

  • Preparation and Synthetic Applications of Azetidines. ResearchGate. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

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Technical Support Center: Overcoming Reactivity Challenges with 1-Methylazetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methylazetidin-3-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable azetidine building block into their synthetic workflows. We will address the most common challenge encountered with this reagent—its apparent low reactivity—and provide detailed, field-proven troubleshooting strategies and protocols to ensure your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section directly addresses the most common initial queries we receive regarding the use of 1-Methylazetidin-3-amine dihydrochloride.

Q1: Why is my reaction with 1-Methylazetidin-3-amine dihydrochloride failing or giving very low yields?

The most common reason for reaction failure is the chemical form of the reagent itself. The compound is supplied as a dihydrochloride salt (C₄H₁₂Cl₂N₂), meaning both the primary amine at the 3-position and the tertiary amine of the azetidine ring are protonated to form ammonium chloride salts.[1][2][3][4] In this protonated state, the nitrogen lone pairs are unavailable, rendering the molecule non-nucleophilic and thus unreactive in standard coupling reactions.

Q2: How do I overcome the low reactivity to make the amine nucleophilic?

To achieve reactivity, you must convert the dihydrochloride salt into its free base form. This is accomplished by adding a suitable base to deprotonate the ammonium centers, thereby liberating the lone pair of electrons on the primary amine, which is the primary site of reaction for couplings. This process is often referred to as "free-basing."

Q3: How many equivalents of base are required?

Since the starting material is a dihydrochloride salt, a minimum of two equivalents of a basic amine are required to neutralize both molecules of hydrochloric acid. In practice, it is highly recommended to use a slight excess, typically 2.5 to 3.0 equivalents , to ensure complete deprotonation and to drive the equilibrium towards the free amine.

Q4: What is the best type of base to use for the in-situ generation of the free amine?

The ideal choice is a non-nucleophilic, sterically hindered organic base. This is critical because the base should not compete with your now-reactive 1-methylazetidin-3-amine as a nucleophile.

BaseAbbreviationpKa (Conjugate Acid)Comments
Diisopropylethylamine DIPEA, Hünig's Base~10.7Highly Recommended. Sterically hindered and non-nucleophilic. Common in peptide coupling.[5][6]
Triethylamine TEA, Et₃N~10.7Commonly used, but can sometimes act as a nucleophile in sensitive reactions.
Potassium Carbonate K₂CO₃~10.3 (pKa of HCO₃⁻)A suitable inorganic base for use in polar aprotic solvents like DMF or Acetonitrile.[7]
1,8-Diazabicyclo[5.4.0]undec-7-ene DBU~13.5A very strong, non-nucleophilic base. Use with caution as its high basicity can cause unwanted side reactions.

Note: Avoid using nucleophilic bases like pyridine or DMAP for the initial deprotonation, as they may participate in the desired reaction.

Q5: What are the best solvents for reactions involving this reagent?

As an ionic salt, 1-Methylazetidin-3-amine dihydrochloride has poor solubility in many common nonpolar organic solvents.[8] Its solubility improves in polar aprotic solvents, which are also excellent choices for reactions like amide coupling and reductive amination.

  • Recommended: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN).

  • Use with Caution: Dichloromethane (DCM) and Tetrahydrofuran (THF) can be used, but solubility may be limited. Ensure vigorous stirring. The free base form generally has better solubility in these solvents.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed protocols and troubleshooting advice for two of the most common applications of this amine: amide bond formation and reductive amination.

Guide 1: Amide Bond Formation

Common Problem: Attempting to form an amide bond using standard coupling reagents (e.g., HATU, HBTU, EDC/HOBt) results in no product, with only starting materials recovered.

Root Cause Analysis: The primary amine is protonated and cannot attack the activated carboxylic acid intermediate. The success of the reaction is entirely dependent on the effective in-situ generation of the free amine.

Caption: Liberation of the reactive free amine from its salt.

Experimental Protocol: Robust Amide Coupling

This protocol details the in-situ free-basing method for a successful amide coupling reaction.

  • Preparation: To a clean, dry flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and the chosen coupling reagent (e.g., HATU, 1.1 eq).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF) to dissolve the solids.

  • Amine Solution: In a separate flask, suspend 1-Methylazetidin-3-amine dihydrochloride (1.1 eq) in the same anhydrous solvent.

  • Free-Basing: Add a non-nucleophilic base (e.g., DIPEA, 2.5 - 3.0 eq) to the amine suspension.

  • Pre-Stirring (Crucial Step): Stir the amine/base mixture at room temperature for 15-30 minutes. This allows for the complete formation of the free amine. The suspension may become a clearer solution as the more soluble free base is formed.

  • Coupling: Add the activated carboxylic acid solution from step 2 to the free amine solution from step 5.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LCMS until the starting material is consumed.

  • Workup: Proceed with a standard aqueous workup to remove the coupling byproducts and excess base.

Troubleshooting Amide Coupling
SymptomPossible CauseRecommended Solution
No reaction, starting materials recovered Insufficient deprotonation of the amine salt.Increase the equivalents of base (up to 3 eq). Ensure the amine/base solution is stirred for at least 30 minutes before adding the acid/coupling agent.
Low yield, complex mixture The coupling reagent is inefficient for the specific substrate.Try a different class of coupling agent. For example, if a uronium-based reagent like HATU fails, consider a carbodiimide (EDC/Oxyma) or a phosphonium-based reagent (PyBOP).[9]
Side product formation The base (e.g., TEA) is acting as a nucleophile.Switch to a more sterically hindered base like DIPEA.
Guide 2: Reductive Amination

Common Problem: The reaction between 1-Methylazetidin-3-amine dihydrochloride and a carbonyl compound (aldehyde or ketone) fails to produce the desired secondary amine. Common issues include no reaction or stalling at the imine intermediate.[10]

Root Cause Analysis: The initial formation of the imine (or enamine) requires a nucleophilic free amine. Furthermore, the pH of the reaction must be carefully controlled to facilitate both imine formation and the subsequent reduction.

Caption: Workflow for one-pot reductive amination.

Experimental Protocol: One-Pot Reductive Amination with STAB

This protocol uses sodium triacetoxyborohydride (STAB, NaBH(OAc)₃), a mild reducing agent that is effective for reductive aminations.[11][12]

  • Preparation: To a dry flask, add the aldehyde or ketone (1.0 eq) and 1-Methylazetidin-3-amine dihydrochloride (1.2 eq).

  • Solvent & Base: Add a suitable solvent (e.g., 1,2-dichloroethane (DCE) or THF) followed by a non-nucleophilic base (e.g., DIPEA, 2.5 - 3.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid (0.1 eq) can sometimes accelerate this step, but add it after the base.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious of potential gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature overnight or until completion is confirmed by TLC or LCMS.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., DCM or EtOAc), dry the organic layer, and concentrate in vacuo. Purify by column chromatography as needed.

Troubleshooting Reductive Amination
SymptomPossible CauseRecommended Solution
No imine formation observed Insufficient free amine present.Confirm that at least 2.5 eq of base have been added and that the mixture was stirred adequately before adding the reducing agent.
Imine is formed but not reduced The reducing agent is not active or suitable.Check the quality of the STAB. Alternatively, switch to a different reducing agent like sodium cyanoborohydride (NaBH₃CN), but be aware of its toxicity and the need for careful pH control.[12]
Formation of alcohol byproduct (from carbonyl reduction) The reducing agent is too reactive or was added too early.Ensure the imine has had sufficient time to form before adding the reducing agent. STAB is generally selective for imines over carbonyls, but this can be an issue with more reactive borohydrides.

By understanding that the dihydrochloride salt form is the root cause of the apparent low reactivity, and by implementing these robust protocols for generating the free amine in situ, you can effectively utilize 1-Methylazetidin-3-amine dihydrochloride as a versatile building block in your research and development projects.

References
  • Vertex AI Search. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved January 5, 2026.
  • Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved January 5, 2026.
  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved January 5, 2026.
  • PubMed Central. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved January 5, 2026.
  • ACS Publications. (2022, October 20). Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy | Organic Letters. Retrieved January 5, 2026.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 5, 2026.
  • Reddit. (2022, March 24). r/Chempros - amide coupling help. Retrieved January 5, 2026.
  • AChemBlock. (n.d.). 1-Methylazetidin-3-amine dihydrochloride 95% | CAS: 1139634-75-5. Retrieved January 5, 2026.
  • ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination?
  • Google Patents. (n.d.).
  • NIH PubChem. (n.d.). N-methylazetidin-3-amine | C4H10N2 | CID 10086969. Retrieved January 5, 2026.
  • LGC Standards. (n.d.). N-Methylazetidin-3-amine Dihydrochloride. Retrieved January 5, 2026.
  • BLD Pharm. (n.d.). 1139634-75-5|1-Methylazetidin-3-amine dihydrochloride. Retrieved January 5, 2026.
  • ChemicalBook. (2025, July 16). 1-METHYLAZETIDIN-3-AMINE | 959957-92-7. Retrieved January 5, 2026.
  • NIH PubChem. (n.d.). N-methylazetidin-2-amine;dihydrochloride | C4H12Cl2N2 | CID 67918599. Retrieved January 5, 2026.
  • NIH PubChem. (n.d.). 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662. Retrieved January 5, 2026.
  • Pharmaffiliates. (n.d.). CAS No : 1139634-75-5 | Product Name : 1-Methylazetidin-3-amine Dihydrochloride. Retrieved January 5, 2026.
  • Reddit. (2021, October 20).
  • New Journal of Chemistry (RSC Publishing). (n.d.). Syngas as a synergistic reducing agent for selective reductive amination—a mild route to bioactive amines. Retrieved January 5, 2026.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents. Retrieved January 5, 2026.
  • Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. (2025, August 7). Retrieved January 5, 2026.
  • Google Patents. (n.d.). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl). Retrieved January 5, 2026.
  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved January 5, 2026.
  • ResearchGate. (2023, July 20). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved January 5, 2026.
  • ResearchGate. (2021, September 29). Why is my Amide Coupling Not working using Cysteamine?. Retrieved January 5, 2026.
  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline?. Retrieved January 5, 2026.
  • Arkivoc. (n.d.). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Retrieved January 5, 2026.

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Azetidine Reactivity & Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine Chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with azetidine-containing molecules. Due to their inherent ring strain, azetidines present unique stability challenges and can undergo a variety of side reactions under both acidic and basic conditions.[1][2] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my azetidine-containing compound degrading during aqueous acidic workup?

A1: The degradation of azetidines in aqueous acidic workup is a common issue stemming from the protonation of the azetidine nitrogen. This protonation enhances the electrophilicity of the ring carbons, making the strained four-membered ring susceptible to nucleophilic attack by water or other nucleophiles present in the medium, leading to ring-opening.[3][4] The rate of this decomposition is highly dependent on the pH of the solution and the pKa of the azetidine nitrogen.[1]

Q2: I'm observing streaking and decomposition of my azetidine compound on a silica gel column. What is happening?

A2: Standard silica gel is acidic and can cause the degradation of sensitive azetidine compounds.[3] The prolonged exposure to the acidic surface of the silica gel can lead to the same acid-mediated ring-opening and decomposition pathways observed during acidic workups.[3]

Q3: Are azetidines stable under basic conditions?

A3: Generally, azetidines are more stable under basic conditions compared to acidic conditions.[3] However, they are not completely inert. Strong bases can induce side reactions such as deprotonation of substituents alpha to the nitrogen, which may lead to rearrangements.[3] Additionally, strong nucleophiles can also cause ring-opening.

Q4: Can the substituents on the azetidine ring influence its stability?

A4: Absolutely. The nature and position of substituents have a significant impact on the stability of the azetidine ring. Electron-withdrawing groups on the nitrogen atom can decrease its basicity, making it less prone to protonation and subsequent acid-catalyzed degradation. Conversely, substituents that can stabilize a positive charge on the ring carbons may facilitate ring-opening.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments with azetidines.

Issue 1: Unexpected Ring-Opening Side Products under Acidic Conditions
  • Symptoms:

    • Appearance of new, more polar spots on TLC analysis after acidic treatment.

    • Mass spectrometry data indicating the addition of a nucleophile (e.g., water, alcohol) to your compound.

    • Low recovery of the desired azetidine-containing product.

  • Root Cause Analysis: The strained azetidine ring is susceptible to nucleophilic attack, a reaction that is significantly accelerated under acidic conditions. Both Brønsted and Lewis acids can activate the azetidine ring towards ring-opening. Protonation of the nitrogen atom by a Brønsted acid increases the ring strain and makes the ring carbons more electrophilic. Similarly, coordination of a Lewis acid to the nitrogen atom can also facilitate nucleophilic attack.

  • Solutions & Preventative Measures:

    • Avoid Strong Acids: Whenever possible, use milder acidic conditions for your reactions or workups. Consider using buffered solutions or weak organic acids instead of strong mineral acids.

    • Protecting Group Strategy: If the azetidine nitrogen is not essential for the desired reaction, consider protecting it with an electron-withdrawing group (e.g., Boc, Cbz). This will reduce the basicity of the nitrogen and its susceptibility to protonation.

    • Temperature Control: Perform reactions and workups at low temperatures to minimize the rate of decomposition.

    • Lewis Acid Choice: When a Lewis acid is required, screen different Lewis acids to find one that promotes the desired reaction without causing significant azetidine ring-opening.

Issue 2: Intramolecular Decomposition of N-Substituted Azetidines
  • Symptoms:

    • Formation of cyclic byproducts, such as lactones or lactams, especially in N-acyl or N-sulfonyl azetidines.

    • A gradual decrease in the concentration of the starting material even under seemingly mild acidic conditions.

  • Root Cause Analysis: Certain N-substituted azetidines can undergo acid-mediated intramolecular ring-opening.[1] In this decomposition pathway, a pendant nucleophilic group (e.g., an amide) on the nitrogen substituent attacks one of the ring carbons, leading to the formation of a more stable bicyclic intermediate that subsequently rearranges.[1]

  • Solutions & Preventative Measures:

    • Modify the N-Substituent: If possible, modify the N-substituent to reduce the nucleophilicity of the pendant group. For instance, increasing the distance between the nucleophilic group and the azetidine ring can disfavor the intramolecular attack.[1]

    • Control pH: Maintain a neutral or slightly basic pH during the reaction and purification steps to prevent protonation of the azetidine nitrogen, which is often the initiating step for this decomposition pathway.[1]

Issue 3: Unwanted Polymerization of Azetidine Monomers
  • Symptoms:

    • Formation of a viscous oil or an insoluble precipitate during the reaction or purification.

    • Broad signals in the NMR spectrum, characteristic of a polymeric material.

  • Root Cause Analysis: Azetidine can undergo cationic ring-opening polymerization, which is typically initiated by acids. The protonated azetidinium ion is a reactive species that can be attacked by another azetidine molecule, propagating the polymerization chain.

  • Solutions & Preventative Measures:

    • Strictly Anhydrous and Acid-Free Conditions: Ensure all solvents and reagents are free from acidic impurities.

    • Use of a Non-Nucleophilic Base: The presence of a non-nucleophilic base can scavenge any trace amounts of acid, preventing the initiation of polymerization.

    • Monomer Concentration and Temperature Control: Lowering the monomer concentration and the reaction temperature can help to suppress the rate of polymerization.

Issue 4: Base-Induced Rearrangement or Elimination
  • Symptoms:

    • Formation of isomeric byproducts under basic conditions.

    • In the case of 3-substituted azetidines with a leaving group, formation of an alkene product.

  • Root Cause Analysis: While generally more stable to bases, azetidines can undergo base-induced side reactions. Strong bases can deprotonate the carbon alpha to the nitrogen, leading to the formation of an anion that can undergo rearrangement. If a suitable leaving group is present on an adjacent carbon, an elimination reaction can occur to form an alkene.

  • Solutions & Preventative Measures:

    • Choice of Base: Use a non-nucleophilic and sterically hindered base to favor deprotonation at the desired position while minimizing the risk of nucleophilic attack on the ring.

    • Temperature Control: Carry out the reaction at low temperatures to control the reactivity and improve selectivity.

    • Substrate Design: If possible, design the substrate to disfavor elimination pathways. For example, avoid having a good leaving group on a carbon adjacent to a proton that can be easily abstracted.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Chromatography

This protocol is essential for the purification of acid-sensitive azetidine compounds.

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in the desired solvent system for column chromatography.

  • Add Triethylamine: To the slurry, add 1-2% (v/v) of triethylamine.

  • Equilibrate: Stir the slurry gently for 15-20 minutes to ensure thorough mixing and neutralization of the acidic sites on the silica gel.

  • Pack the Column: Pack the column with the neutralized silica gel slurry as you would normally.

  • Elute with Triethylamine-Containing Solvent: Use a mobile phase that also contains 0.5-1% triethylamine to maintain the neutrality of the column throughout the purification process.

Visualizing Reaction Mechanisms

To provide a clearer understanding of the potential side reactions, the following diagrams illustrate the key mechanistic pathways.

Acid_Catalyzed_Ring_Opening cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Azetidine Azetidine Azetidinium Azetidinium Ion Azetidine->Azetidinium + H⁺ H_plus H⁺ Nucleophile Nu⁻ Ring_Opened_Product Ring-Opened Product Azetidinium->Ring_Opened_Product + Nu⁻

Caption: Acid-catalyzed ring-opening of azetidine.

Base_Induced_Elimination cluster_reactants Reactants cluster_products Products Substituted_Azetidine 3-Substituted Azetidine (with leaving group) Alkene_Product Alkene Product Substituted_Azetidine->Alkene_Product Deprotonation & Elimination Leaving_Group Leaving Group Base Base Conjugate_Acid Conjugate Acid

Caption: Base-induced elimination from a 3-substituted azetidine.

References

  • White, A. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1586–1591. [Link]

  • Singh, G. S., & Ombito, J. O. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • Li, S., & Xu, J. (2016). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 36(11), 2535-2553. [Link]

  • Van Hende, E., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Donck, S., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 527. [Link]

  • White, A. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ResearchGate. [Link]

  • Wikipedia. (2023). Azetidine. [Link]

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2653. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Williams, D. R., & Fromhold, M. G. (2018). Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. Journal of the American Chemical Society, 140(48), 16489–16494. [Link]

  • Dr. Muhammad Zaman Ashraf. (2020, November 18). Azetidine: Basicity and Preparation [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. [Link]

  • ResearchGate. (n.d.). Ring-opening of azetidines. [Link]

  • Penn State Pressbooks. (n.d.). 7.9 Biological Elimination Reactions – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

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Technical Support Center: Monitoring 1-Methylazetidin-3-amine Dihydrochloride Reactions by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 1-Methylazetidin-3-amine dihydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of in situ reaction monitoring. Here, we provide practical, field-tested advice in a question-and-answer format, supplemented with detailed troubleshooting guides and protocols to ensure the integrity and accuracy of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common challenges and queries that arise during the NMR monitoring of reactions with 1-Methylazetidin-3-amine dihydrochloride.

Q1: My baseline is distorted in the ¹H NMR spectrum. What are the likely causes and how can I fix it?

A distorted baseline is a frequent issue that can significantly impact the accuracy of your integrations. The primary culprits are typically improper shimming of the magnetic field, receiver gain set too high, or the presence of solid particles in the NMR tube. Before initiating a kinetic run, always ensure your sample is fully dissolved and filtered to remove any suspended solids.[1][2] Meticulous shimming on your sample, or a dummy sample with similar solvent properties, is crucial for achieving a homogeneous magnetic field.[3][4] Additionally, check that the receiver gain is not causing signal clipping, which can lead to a distorted baseline.

Q2: How can I accurately determine the concentration of reactants and products for kinetic analysis?

Quantitative NMR (qNMR) is a powerful tool for determining the concentration of species in a solution.[5] This is typically achieved by using an internal standard of known concentration. The ideal internal standard should be of high purity, soluble in the reaction solvent, chemically inert under the reaction conditions, and have at least one resonance that is well-resolved from the signals of the reactants and products.[5][6] Accurate weighing of both the internal standard and the starting material is paramount for precise quantification.[7]

Q3: I'm observing unexpected peaks in my spectrum. What could be their source?

Unexpected signals can arise from several sources, including impurities in the starting materials or solvent, or the formation of unforeseen side products or intermediates. It is advisable to run a ¹H NMR of your starting material and solvent separately to identify any pre-existing impurities. Common laboratory contaminants like grease or residual solvents from previous experiments can also appear in your spectrum.[8][9] If the unexpected peaks appear and change in intensity over the course of the reaction, they are likely reaction-related species that warrant further investigation.

Q4: My reaction kinetics seem inconsistent. What are the common pitfalls in NMR reaction monitoring?

Inaccurate kinetic data often stems from issues with temperature stability, inconsistent timing of data acquisition, or improper NMR acquisition parameters. Maintaining a constant and uniform temperature within the NMR probe is critical, as reaction rates are highly temperature-dependent.[3] For quantitative accuracy, it is essential to use a sufficiently long relaxation delay (D1) to ensure all nuclei have fully relaxed between scans.[7][10] This is particularly important when comparing signals from molecules with different relaxation times.[10]

Q5: How should I handle the dihydrochloride salt form of 1-Methylazetidin-3-amine in my NMR sample preparation?

1-Methylazetidin-3-amine dihydrochloride is a salt and is likely hygroscopic.[11][12][13] This necessitates careful sample preparation, preferably in a glove box or under an inert atmosphere, to minimize exposure to moisture.[14][15] The choice of deuterated solvent is also critical; solvents like D₂O, DMSO-d₆, or CD₃OD are good candidates for dissolving salts.[6] Be aware that the pH of the solution can significantly affect the chemical shifts of amine protons and adjacent protons due to protonation/deprotonation equilibria.[16][17][18][19][20] It may be beneficial to buffer the NMR sample if pH control is critical for the reaction.

Part 2: Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving specific issues you may encounter.

Guide 1: Achieving a Flat Baseline and Correct Phasing

A clean, flat baseline is the foundation of reliable quantitative NMR.

  • Sample Preparation : Ensure your sample is completely dissolved. Any suspended particulate matter will disrupt the magnetic field homogeneity.[1][2] Filter your sample through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1]

  • Shimming : This process of adjusting the magnetic field to maximize its homogeneity is critical.

    • Use a dummy sample with the same solvent and sample depth to pre-shim the spectrometer, especially for temperature-sensitive reactions.[3]

    • Automated shimming routines are a good starting point, but manual fine-tuning of the Z1, Z2, Z3, and Z4 shims is often necessary to achieve optimal lineshape and resolution.[4]

  • Phasing and Baseline Correction : After data acquisition, meticulous data processing is required.

    • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Incorrect phasing can distort integral values.[21]

    • Apply a baseline correction algorithm. Most NMR processing software has automated functions, but manual adjustment of the baseline points may be necessary to correct for any remaining distortions.

Guide 2: Quantitative NMR (qNMR) for Reaction Monitoring

For accurate kinetic data, precise quantification is a must.

  • Selection of an Internal Standard : The choice of an internal standard is a critical decision.[5][6][10]

    • Chemical Inertness : The standard must not react with any components of the reaction mixture.

    • Signal Resolution : Choose a standard with a simple spectrum (e.g., a singlet) in a region of the spectrum that is free from other signals.[6][10]

    • Solubility : The standard must be fully soluble in the reaction solvent.[6]

    • Purity : The purity of the internal standard must be accurately known.[5][10]

Common Internal Standards for Polar Solvents (D₂O, DMSO-d₆, CD₃OD) Chemical Shift (approx.) Notes
Maleic Acid~6.3 ppm (singlet) in D₂OGood for aqueous reactions.[5]
1,4-Dinitrobenzene~8.5 ppm (singlet) in DMSO-d₆Suitable for organic reactions in polar aprotic solvents.[5]
Benzyl BenzoateMultiple signals, aromatic regionCan be used if other regions are crowded.[5]
  • Acquisition Parameters for qNMR :

    • Relaxation Delay (D1) : Set D1 to at least 5 times the longest T1 relaxation time of the signals you are quantifying. This ensures complete relaxation and accurate integration.[7][10]

    • Pulse Angle : Use a 90° pulse to maximize the signal.[21]

    • Number of Scans : Choose a sufficient number of scans to achieve a good signal-to-noise ratio, especially for low-concentration species.[5]

  • Calculation of Concentration : The concentration of your analyte can be calculated using the following formula:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Moles_standard / Volume_solution)

Guide 3: Identifying and Characterizing Impurities

Distinguishing between impurities, side products, and intermediates is key to understanding your reaction.

  • Analyze Starting Materials : Run ¹H NMR spectra of all starting materials, including the solvent, to create a library of potential impurity signals.[8]

  • Utilize 2D NMR Techniques : If signals are overlapping, 2D NMR experiments like COSY and HSQC can help to resolve individual components and aid in their structural elucidation.

  • Consult Impurity Databases : Several resources provide chemical shifts for common laboratory solvents and impurities.[8] This can help in the rapid identification of known contaminants.

Part 3: Protocols

Here we provide detailed protocols for common procedures in NMR reaction monitoring.

Protocol 1: Standard Operating Procedure for Preparing a qNMR Sample
  • Accurately weigh a suitable amount of the internal standard into a clean vial.

  • Accurately weigh the 1-Methylazetidin-3-amine dihydrochloride and any other solid reactants into the same vial.

  • Add the deuterated solvent to the vial, ensuring the final volume is accurately known.

  • Gently agitate the vial until all solids are completely dissolved.

  • Filter the solution through a pipette with a glass wool plug directly into a clean, dry NMR tube.[1]

  • Cap the NMR tube securely to prevent solvent evaporation.

Protocol 2: Setting up a Time-Course NMR Experiment
  • Prepare the NMR sample as described in Protocol 1, but do not add the reagent that initiates the reaction.

  • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.

  • Acquire a spectrum of the sample before the reaction starts (t=0).

  • Remove the NMR tube, quickly and carefully add the initiating reagent, and start a timer.

  • Return the NMR tube to the spectrometer and begin acquiring spectra at regular time intervals.[3][22] Modern spectrometers allow for the setup of automated acquisition arrays.[3]

Part 4: Visualizations

Diagrams to clarify workflows and decision-making processes.

Troubleshooting_Workflow start Distorted NMR Spectrum check_baseline Is the baseline distorted? start->check_baseline check_phasing Are the peaks correctly phased? check_baseline->check_phasing No correct_baseline Apply baseline correction check_baseline->correct_baseline Yes check_shimming Is the shimming optimal? check_phasing->check_shimming Yes manual_phase Manually phase the spectrum check_phasing->manual_phase No check_impurities Are there unexpected peaks? check_shimming->check_impurities Yes re_shim Re-shim the magnet check_shimming->re_shim No analyze_impurities Analyze starting materials and consult impurity databases check_impurities->analyze_impurities Yes end_node Clean, interpretable spectrum check_impurities->end_node No correct_baseline->check_phasing manual_phase->check_shimming re_shim->check_impurities analyze_impurities->end_node

Caption: Troubleshooting workflow for a distorted NMR spectrum.

Internal_Standard_Selection start Select Internal Standard is_soluble Is it soluble in the reaction solvent? start->is_soluble is_inert Is it chemically inert? is_soluble->is_inert Yes select_new Select a different standard is_soluble->select_new No is_resolved Does it have a resolved signal? is_inert->is_resolved Yes is_inert->select_new No is_pure Is its purity known? is_resolved->is_pure Yes is_resolved->select_new No is_pure->select_new No proceed Proceed with qNMR is_pure->proceed Yes select_new->start

Caption: Decision tree for selecting a suitable internal standard for qNMR.

Part 5: References

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from --INVALID-LINK--

  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Tobin, J. (2022, June 24). Quantitative NMR Spectroscopy. Acanthus Research. Retrieved from --INVALID-LINK--

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from --INVALID-LINK--

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from --INVALID-LINK--

  • Lloyd-Jones, G. C., & Bourne, R. A. (2021). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry, 86(17), 11568–11577. --INVALID-LINK--

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Retrieved from --INVALID-LINK--

  • Arriaga, D. K., et al. (2020). Design of a combined LED and rapid-injection NMR system for structure elucidations and kinetic analyses. Magnetic Resonance in Chemistry, 58(11), 1055-1061. --INVALID-LINK--

  • Shishmarev, D., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science, 10(10), 230873. --INVALID-LINK--

  • Lloyd-Jones, G. C., & Bourne, R. A. (2021). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry, 86(17), 11568–11577. --INVALID-LINK--

  • Spectroscopy Online. (2020, May 1). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017, February 20). NMR sample preparation for highly hygroscopic compound? [Forum post]. Retrieved from --INVALID-LINK--

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from --INVALID-LINK--

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Resolving Impurities in NMR Spectra of Synthesized Imines. Retrieved from a relevant BenchChem technical document.

  • Wallace, A., et al. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. Chemical Communications, 60(18), 2441-2444. --INVALID-LINK--

  • Levine, Z. G., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 579–584. --INVALID-LINK--

  • Borys, A. (2024, October 15). 6: NMR Preparation. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • von Harbou, E. (2018). Quantitative NMR methods for reaction and process monitoring. RPTU. Retrieved from --INVALID-LINK--

  • University of Ottawa. (n.d.). Sample Preparation. Retrieved from a relevant university resource on NMR sample preparation.

  • University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Retrieved from a relevant university resource on qNMR.

  • Urbańczyk, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10638–10645. --INVALID-LINK--

  • Maschmeyer, T., et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 7(5), 1061-1072. --INVALID-LINK--

  • Nikolova, P., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4945. --INVALID-LINK--

  • Knight, J. L., et al. (2018). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. The Journal of Physical Chemistry B, 122(31), 7625–7633. --INVALID-LINK--

  • Brol, A. (2021, July 25). Does pH influences the NMR chemical shift of 31P ? And if it is the case, how strong is this influence ? [Forum post]. ResearchGate. Retrieved from --INVALID-LINK--

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from --INVALID-LINK--

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. --INVALID-LINK--

  • BLD Pharm. (n.d.). 1-Methylazetidin-3-amine dihydrochloride. Retrieved from a relevant BLD Pharm product page.

  • Reddit. (2023, May 9). NMR impurities after chromatography. r/Chempros. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Retrieved from --INVALID-LINK--

  • González, A. G., & Zaragozá, R. J. (2005). H-1 and C-13 NMR signal assignment of synthetic (-)-methyl thyrsiflorin B acetate, (-). Magnetic Resonance in Chemistry, 43(8), 673-676. --INVALID-LINK--

  • Assem, N., et al. (2020). Clean H NMR Spectra of Products Directly from Batch and Flow Reaction Mixtures. Angewandte Chemie International Edition, 59(18), 7102-7106. --INVALID-LINK--

  • AChemBlock. (n.d.). 1-Methylazetidin-3-amine dihydrochloride 95%. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). N-methylazetidin-3-amine hydrochloride. Retrieved from --INVALID-LINK--

  • de la Hoz, A., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 285–300. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 1-Methylazetidin-3-amine. PubChem. Retrieved from --INVALID-LINK--

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from --INVALID-LINK--

  • LGC Standards. (n.d.). N-Methylazetidin-3-amine Dihydrochloride. Retrieved from a relevant LGC Standards product page.

References

Technical Support Center: Navigating the Challenges of Azetidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine hydrochloride salts. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common challenges encountered during the handling, reaction, and purification of these valuable synthetic building blocks. The unique four-membered ring structure of azetidines, while synthetically attractive, presents a specific set of challenges largely stemming from its inherent ring strain.[1][2][3] This guide will equip you with the knowledge to anticipate and overcome these hurdles, ensuring the success of your experimental work.

Part 1: Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: Handling, Storage, and Solubility

Question 1: My azetidine hydrochloride salt appears clumpy and difficult to weigh accurately. What is causing this and how can I mitigate it?

Answer: This is a classic sign of hygroscopicity, a common characteristic of many amine hydrochloride salts, including azetidine hydrochloride.[4] The salt readily absorbs moisture from the atmosphere, leading to the formation of clumps and making accurate weighing challenging.

Troubleshooting & Best Practices:

  • Storage: Always store azetidine hydrochloride in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel, Drierite). For long-term storage, consider placing the container in a sealed bag with an additional desiccant pouch and storing it at room temperature.[5][6]

  • Handling: When weighing and dispensing the salt, it is crucial to work in a low-humidity environment. If available, a glove box with a dry nitrogen or argon atmosphere is ideal. For short-duration handling on an open bench, work quickly and have all necessary equipment ready to minimize atmospheric exposure.

  • Drying: If your salt has already absorbed moisture, it can be dried under high vacuum, gently warming if the compound's stability allows. Always check the material's specifications for decomposition temperature before heating.

Question 2: I'm having trouble dissolving my azetidine hydrochloride salt in my reaction solvent. What are my options?

Answer: Azetidine hydrochloride's solubility is dictated by its salt form. It is generally soluble in water and polar organic solvents.[4][7][8] Its solubility in less polar aprotic solvents commonly used in organic synthesis (e.g., THF, DCM, toluene) is often limited.

Solubility Profile & Recommendations:

SolventSolubilityRecommendations
WaterHighExcellent for aqueous reactions or workups.
Methanol, EthanolGoodCan be used as reaction solvents, but be mindful of potential side reactions with the alcohol.
DMSO, DMFModerate to GoodGood options for reaction solvents, but can be difficult to remove during workup.
Dichloromethane (DCM)Low to InsolubleOften used in biphasic reactions or as an extraction solvent.
Tetrahydrofuran (THF)Low to InsolubleSimilar to DCM; solubility can be an issue.
Toluene, HexanesInsolublePrimarily used as anti-solvents for precipitation or in biphasic systems.

Troubleshooting Steps:

  • Solvent Screening: If your desired reaction solvent is non-polar, consider performing small-scale solubility tests with alternative polar aprotic solvents like DMF or DMSO.

  • Biphasic Conditions: For reactions where the free azetidine is needed, you can generate it in situ under biphasic conditions. The azetidine hydrochloride is dissolved in an aqueous phase with a base, and the free azetidine is extracted into the organic phase where the reaction occurs.

Section 2: Reaction Setup and Execution

Question 3: I am attempting an N-alkylation/acylation of azetidine hydrochloride, but the reaction is not proceeding. What am I doing wrong?

Answer: A common oversight is forgetting that the hydrochloride salt form means the azetidine nitrogen is protonated and therefore non-nucleophilic. To render the nitrogen reactive, you must add a base to deprotonate it and generate the free azetidine.

General Workflow for N-Functionalization:

N_Functionalization

Troubleshooting & Optimization:

  • Choice of Base: The choice of base is critical. A non-nucleophilic base is preferred to avoid competition with the azetidine for the electrophile.[9]

    • Organic Bases: Triethylamine (Et3N) and diisopropylethylamine (DIPEA) are commonly used. Use at least one equivalent to neutralize the HCl salt, and often a slight excess (1.1-1.5 equivalents) is beneficial.

    • Inorganic Bases: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be effective, particularly in polar aprotic solvents like DMF or acetonitrile. These are easily removed by filtration during workup.

  • Order of Addition: It is generally best to pre-stir the azetidine hydrochloride and the base in the reaction solvent for a short period (15-30 minutes) to ensure complete formation of the free amine before adding the electrophile.[3]

  • Temperature: Most N-functionalization reactions can be carried out at room temperature.[9] However, for less reactive electrophiles, gentle heating may be required.

Question 4: My reaction is producing a significant amount of a polar byproduct, and my desired product yield is low. What could be the cause?

Answer: This is likely due to the inherent ring strain of the azetidine ring, which makes it susceptible to nucleophilic ring-opening reactions, especially under acidic conditions.[1][10][11] If your reaction conditions are acidic or generate an acidic byproduct that is not effectively scavenged, you can protonate the azetidine nitrogen, activating the ring for cleavage.

Mechanism of Acid-Mediated Ring-Opening:

Ring_Opening

Preventative Measures:

  • Maintain Basic/Neutral pH: Ensure your reaction mixture remains basic or neutral throughout the process. If your reaction generates an acid (e.g., HCl from an acyl chloride), use at least two equivalents of your non-nucleophilic base: one to neutralize the azetidine salt and one to scavenge the acid byproduct.

  • Avoid Strong Acids: Do not use strong acids as catalysts or reagents unless ring-opening is the desired outcome.[10]

  • Protecting Groups: For multi-step syntheses, consider using a Boc-protected azetidine. The Boc group can be removed under controlled acidic conditions at a later stage.[12][13]

Section 3: Workup and Purification

Question 5: I am losing a significant amount of my product during the acidic wash step of my workup. Why is this happening?

Answer: As discussed previously, azetidines are prone to degradation under acidic conditions.[10] An aqueous acidic wash (e.g., 1N HCl) can lead to protonation of the azetidine nitrogen, making the compound more water-soluble and potentially causing ring-opening if contact time is prolonged.

Troubleshooting the Workup:

  • Minimize Acid Contact: If an acidic wash is necessary to remove basic impurities, perform it quickly and at low temperatures (e.g., in an ice bath) to minimize the risk of degradation.

  • Use Milder Acids: Consider using a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH4Cl), which is less harsh than strong mineral acids.[10]

  • Alternative Extractions: If your product is sufficiently non-polar, you may be able to remove basic impurities by washing with brine or water, forgoing the acidic wash altogether.

Question 6: My product is streaking on the silica gel TLC plate and I'm getting poor recovery from my column chromatography. What's the issue?

Answer: Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds like azetidines on the column.[10] The basic nitrogen of the azetidine can also interact strongly with the acidic silanol groups, leading to streaking and poor elution.

Solutions for Chromatographic Purification:

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine in your eluent. This will neutralize the acidic sites on the silica surface.[10]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina for your chromatography.[1]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method that avoids the potential for degradation on silica gel.[1] Common solvent systems for recrystallizing hydrochloride salts include isopropanol/ether or ethanol/ether.[14]

Question 7: How do I effectively remove a Boc protecting group to generate the azetidine hydrochloride salt?

Answer: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions.[15] The key is to use conditions that are strong enough to cleave the Boc group but mild enough to avoid significant ring-opening of the azetidine.

Recommended Protocol for Boc Deprotection:

  • Reagent Selection: A common and effective method is to use a solution of HCl in a solvent like 1,4-dioxane, diethyl ether, or methanol.[16][17] Trifluoroacetic acid (TFA) can also be used, but it can be harsher and may require a subsequent salt exchange step if the HCl salt is desired.[15]

  • Procedure:

    • Dissolve the N-Boc protected azetidine in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl (e.g., 4M HCl in dioxane) and stir the mixture at 0°C to room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent under reduced pressure to yield the crude azetidine hydrochloride salt. The product can then be purified by recrystallization or trituration.[14]

Potential Pitfall: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.[15] If you observe this side reaction, consider adding a scavenger like anisole or thioanisole to your reaction mixture.

References

  • BenchChem Technical Support Team. (2025, November).
  • CymitQuimica. (n.d.). CAS 36520-39-5: azetidine hydrochloride. CymitQuimica.
  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem.
  • National Institutes of Health. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
  • Chem-Impex. (n.d.). Azetidine hydrochloride. Chem-Impex.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Azetidine Compound Stability. BenchChem.
  • Chem-Impex. (n.d.). 2-(N-Boc-aminomethyl)azetidine hydrochloride. Chem-Impex.
  • ChemBK. (2024, April 9). azetidine hydrochloride. ChemBK.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Azetidine Hydrochloride 36520-39-5. TCI Chemicals.
  • Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Thermo Fisher Scientific. (n.d.). Azetidine hydrochloride, 97%. Fisher Scientific.
  • CymitQuimica. (n.d.). CAS 943060-59-1: 3-Boc-Aminomethyl Azetidine HCl. CymitQuimica.
  • ResearchGate. (2025, August 5). Preparation and Synthetic Applications of Azetidines.
  • MedChemExpress. (n.d.). Azetidine hydrochloride (Trimethyleneimine hydrochloride). MedChemExpress.
  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?.
  • BenchChem. (n.d.). 2-(2-Methanesulfonylethyl)azetidine hydrochloride. BenchChem.

Sources

Preventing ring-opening of the azetidine core during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Ring-Opening of the Azetidine Core

Welcome, researchers and chemists, to our dedicated technical support center for azetidine synthesis. The inherent ring strain of the four-membered azetidine core, approximately 25.4 kcal/mol, makes it a valuable yet challenging scaffold in organic synthesis and medicinal chemistry.[1][2] This strain, while synthetically useful, also renders the ring susceptible to undesired opening under various conditions.[3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of azetidine chemistry and maintain the integrity of the core during your synthetic endeavors.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to provide direct answers to common problems encountered during the synthesis and manipulation of azetidines.

Issue ID: AZ-TS-01

Question: My azetidine ring is opening during N-alkylation. I'm observing the formation of a linear amine instead of my desired N-substituted product. What is causing this, and how can I prevent it?

Answer:

This is a frequent challenge that arises from the formation of a highly reactive azetidinium ion intermediate.[4][5] The quaternization of the azetidine nitrogen significantly increases ring strain and makes the α-carbons highly electrophilic and susceptible to nucleophilic attack by the counter-ion of the alkylating agent or other nucleophiles present in the reaction mixture.[6]

Probable Causes:

  • Highly Reactive Alkylating Agent: Reagents like methyl trifluoromethanesulfonate (MeOTf) or methyl iodide can readily form a stable azetidinium salt, which is then prone to ring-opening.[5]

  • Nucleophilic Counter-ion: Halide ions (I-, Br-) from alkyl halides are potent nucleophiles that can attack the azetidinium ion, leading to ring cleavage.

  • Presence of Other Nucleophiles: Solvents (e.g., alcohols), bases, or even the amine starting material can act as nucleophiles, attacking the activated azetidinium intermediate.[7]

Solutions & Optimization Strategies:

  • Choice of Alkylating Agent: Opt for alkylating agents with less nucleophilic counter-ions. For instance, using dimethyl sulfate or trimethyloxonium tetrafluoroborate can be advantageous.

  • Control of Stoichiometry: Use a minimal excess of the alkylating agent to reduce the concentration of potential nucleophilic counter-ions.

  • Solvent Selection: Employ non-nucleophilic, aprotic solvents such as dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF). Ethereal solvents like 2-MeTHF have shown to be beneficial in some cases.[8]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to minimize the rate of the ring-opening side reaction.

  • Use of a Non-Nucleophilic Base: If a base is required to scavenge the acid produced during the reaction, use a sterically hindered, non-nucleophilic base like proton sponge or 2,6-di-tert-butylpyridine.

Issue ID: AZ-TS-02

Question: I am attempting a reaction that requires acidic conditions, and I'm observing significant decomposition of my azetidine-containing molecule. How can I protect the azetidine ring?

Answer:

Azetidines are susceptible to acid-mediated ring-opening. Protonation of the nitrogen atom forms an azetidinium ion, which, as previously discussed, is highly prone to nucleophilic attack and subsequent ring cleavage.[3][9] The rate of this decomposition is highly dependent on the pH of the medium.[3]

Probable Causes:

  • Brønsted Acid Catalysis: The presence of strong acids (e.g., HCl, H₂SO₄, TFA) will readily protonate the azetidine nitrogen, activating the ring for opening.[10]

  • Lewis Acid Catalysis: Lewis acids can coordinate to the azetidine nitrogen, similarly activating the ring towards nucleophilic attack.[7][11][12] This is a common strategy for intentionally opening azetidine rings but can be an undesired side reaction.[11]

  • Intramolecular Nucleophilic Attack: If the molecule contains a pendant nucleophilic group (e.g., an amide), acid-catalyzed intramolecular ring-opening can occur.[3][9]

Solutions & Optimization Strategies:

  • Nitrogen Protecting Groups: The most effective strategy is to protect the azetidine nitrogen with a suitable protecting group. The choice of protecting group is critical and depends on the specific reaction conditions.

    • Electron-Withdrawing Groups: Groups like tosyl (Ts) or nosyl (Ns) decrease the basicity of the nitrogen, making it less prone to protonation. N-tosylazetidines have been shown to be stable enough to undergo Lewis acid-mediated ring-opening with alcohols in a controlled manner.[11]

    • Carbamates: Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups are commonly used. While they can be cleaved under acidic conditions, they often provide sufficient stability for reactions under mildly acidic conditions.[13] Interestingly, the N-Botc (tert-butoxythiocarbonyl) group has been shown to be more acid-labile than N-Boc, allowing for selective deprotection without azetidine ring-opening.[14]

  • pH Control: If possible, buffer the reaction mixture to maintain a pH where the azetidine nitrogen is not significantly protonated. The pKa of the azetidinium ion is a key parameter to consider.[3]

  • Careful Selection of Lewis Acids: If a Lewis acid is required for another transformation in the molecule, choose one that has a lower affinity for the azetidine nitrogen. Softer Lewis acids might be less prone to activating the ring. Lanthanide triflates like La(OTf)₃ have been used to catalyze intramolecular aminolysis to form azetidines, suggesting a degree of compatibility.[12][15]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the regioselectivity of azetidine ring-opening?

The regioselectivity of nucleophilic attack on an unsymmetrical azetidinium ion is governed by a combination of electronic and steric effects.[16]

  • Electronic Effects: Electron-withdrawing groups (e.g., aryl, cyano, ester) on a carbon atom adjacent to the nitrogen will stabilize a negative charge buildup in the transition state of a nucleophilic attack at that carbon, thus directing the nucleophile to that position.[4][16][17]

  • Steric Effects: In the absence of strong electronic factors, the nucleophile will typically attack the less sterically hindered carbon atom.[5][16] For example, with azetidinium ions bearing a methyl group at the C-4 position, a highly regioselective opening at the C-2 position is observed.[5]

  • Nature of the Nucleophile: The size and "hardness" or "softness" of the nucleophile can also influence the site of attack.[17]

Q2: How does the substitution pattern on the azetidine ring affect its stability?

Substituents can significantly impact the stability of the azetidine ring.

  • α-Substituents: Substituents at the 2- and 4-positions can influence the regioselectivity of ring-opening as described above. Bulky substituents can sterically hinder nucleophilic attack, potentially increasing the overall stability of the ring under certain conditions.

  • 3-Substituents: These substituents can influence the conformation of the ring and the reactivity of adjacent positions.

  • Fused Ring Systems: Incorporating the azetidine into a bicyclic system, such as in azabicyclo[1.1.0]butanes, dramatically increases ring strain and reactivity, making these compounds useful precursors for the synthesis of functionalized azetidines via strain-release homologation.[18]

Q3: Are there any "ring-opening-proof" protecting groups for the azetidine nitrogen?

While no protecting group can guarantee absolute stability under all conceivable conditions, some are significantly more robust than others at preventing ring-opening.

Protecting GroupConditions for RemovalStability towards Ring-OpeningReference
Tosyl (Ts) Reductive (e.g., Na/naphthalene)High; reduces nitrogen basicity, disfavoring protonation.[11]
Boc Acidic (e.g., TFA)Moderate; can be cleaved under conditions that may also promote ring-opening.[13]
Cbz HydrogenolysisHigh; stable to many acidic and basic conditions.[13]
Botc Acidic (milder than Boc), ThermalGood; allows for deprotection under conditions where the Boc group is stable and no ring-opening is observed.[14]

Q4: Can I use silica gel chromatography to purify my azetidine compound?

Caution is advised. Standard silica gel is acidic and can catalyze the ring-opening of sensitive azetidines, especially if they are activated (e.g., N-sulfonylated) or prone to protonation.[19]

Recommendations for Chromatography:

  • Deactivated Silica Gel: Pre-treat standard silica gel with a solution of a non-nucleophilic base like triethylamine in the eluent.

  • Alternative Stationary Phases: Consider using basic alumina or neutral alumina.

  • Buffered Mobile Phase: Add a small amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to the eluent to neutralize acidic sites on the silica gel.

  • Swift Purification: Do not let the compound sit on the column for an extended period.

Experimental Protocols & Visualizations

Protocol: N-Alkylation of Azetidine with Minimal Ring-Opening

This protocol is designed for the N-methylation of a generic azetidine using a reagent with a non-nucleophilic counter-ion.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting azetidine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Add trimethyloxonium tetrafluoroborate (1.1 equiv) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on neutral or basic alumina.

Diagrams

RingOpeningMechanism cluster_0 Activation Step cluster_1 Ring-Opening Pathway (Undesired) cluster_2 Desired Pathway Azetidine Azetidine Azetidinium Azetidinium Ion (Activated) Azetidine->Azetidinium Alkylation AlkylatingAgent R-X AlkylatingAgent->Azetidinium RingOpened Ring-Opened Product Azetidinium->RingOpened Nucleophilic Attack DesiredProduct N-Alkylated Azetidine Azetidinium->DesiredProduct Deprotonation (if applicable) or direct product formation Nucleophile Nu⁻ Nucleophile->RingOpened

Caption: General mechanism of N-alkylation and subsequent ring-opening.

DecisionTree Start Experiencing Azetidine Ring-Opening? ReactionType What is the reaction type? Start->ReactionType NAlkylation N-Alkylation ReactionType->NAlkylation AcidicCond Acidic Conditions ReactionType->AcidicCond Sol1 Use alkylating agent with non-nucleophilic counter-ion. Lower temperature. NAlkylation->Sol1 Sol2 Protect azetidine nitrogen (e.g., with Ts, Cbz). Control pH. AcidicCond->Sol2

Caption: Decision workflow for troubleshooting azetidine ring-opening.

References

  • Couty, F., et al. (2005). Regioselective Nucleophilic Opening of Azetidinium Ions. SYNLETT, 2005(11), 1666–1670. Available at: [Link]

  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. Available at: [Link]

  • Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5841-5844. Available at: [Link]

  • Parmar, D., & Kuntal, K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2659. Available at: [Link]

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  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1262943. Available at: [Link]

  • Parmar, D., & Kuntal, K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12). Available at: [Link]

  • Yoda, H., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Scientific Reports, 11(1), 23927. Available at: [Link]

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  • May, J. A., & Nguyen, T. N. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3605–3608. Available at: [Link]

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  • Evano, G., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 539. Available at: [Link]

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Validation & Comparative

The Strategic Swap: A Comparative Guide to Bioisosteric Replacement of Piperidine with 1-Methylazetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of optimized lead compounds is a relentless endeavor. Medicinal chemists continuously seek to refine molecular architectures to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects and metabolic liabilities. A powerful strategy in this optimization process is bioisosteric replacement, the substitution of one atom or group of atoms for another with similar steric and electronic properties, yet which can significantly alter the molecule's overall characteristics. This guide provides an in-depth, objective comparison of a common bioisosteric pair: the replacement of the ubiquitous piperidine ring with the less-explored 1-methylazetidin-3-amine moiety.

This analysis, grounded in experimental data and established principles, will explore the nuances of this strategic swap, offering researchers, scientists, and drug development professionals a comprehensive understanding of the potential benefits and challenges. We will delve into the comparative physicochemical properties, synthetic accessibility, and pharmacological implications, supported by detailed experimental protocols to empower your own investigations.

The Rationale: Why Replace a Privileged Scaffold?

The piperidine ring is the third most frequently used ring structure in pharmaceuticals, a testament to its utility as a versatile scaffold that can introduce a basic nitrogen atom crucial for target engagement and solubility.[1][2][3] However, its very prevalence can also be a drawback. Piperidine-containing compounds are often susceptible to metabolic degradation, particularly N-dealkylation, which can lead to rapid clearance and the formation of undesired metabolites.[4] Furthermore, the relatively high lipophilicity of some piperidine analogs can contribute to poor solubility and off-target effects.[5]

The azetidine ring, a four-membered saturated heterocycle, has emerged as a compelling bioisostere for piperidine.[6][7][8] Its constrained and more three-dimensional nature offers several potential advantages:

  • Enhanced Metabolic Stability: The compact structure of the azetidine ring can sterically hinder access by metabolic enzymes, often leading to increased resistance to N-dealkylation.[4]

  • Improved Physicochemical Properties: Azetidine derivatives frequently exhibit lower lipophilicity and improved aqueous solubility compared to their piperidine counterparts.[4][6]

  • Novel Chemical Space: The unique geometry of azetidines provides access to different regions of chemical space, potentially leading to novel interactions with biological targets.[6]

This guide will now systematically compare these two scaffolds across key drug discovery parameters.

Physicochemical Properties: A Tale of Two Rings

The subtle difference in ring size and substitution pattern between piperidine and 1-methylazetidin-3-amine leads to significant divergences in their physicochemical profiles. These differences can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity (LogD) and Basicity (pKa)

Lipophilicity, often measured as the distribution coefficient (LogD) at physiological pH, and basicity (pKa) are critical determinants of a drug's behavior. A lower LogD can improve aqueous solubility, while pKa influences the ionization state, which affects membrane permeability and target binding.

PropertyPiperidine (as a parent scaffold)1-Methylazetidin-3-amineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22[9]Predicted to be slightly lower than piperidine due to ring strain and substitution.Both are strongly basic amines. The slightly lower basicity of the azetidine derivative can be advantageous in fine-tuning interactions and reducing potential hERG liability.[10]
cLogP / LogD at pH 7.4 0.84 (for piperidine)[5]-0.8 (calculated for 1-methylazetidin-3-amine)[11]The significantly lower lipophilicity of 1-methylazetidin-3-amine is a major advantage, often leading to improved aqueous solubility and a more favorable ADME profile.[4][6]

Synthetic Accessibility: Navigating the Path to Novel Scaffolds

While piperidine derivatives are readily accessible through a multitude of well-established synthetic routes, the synthesis of substituted azetidines can be more challenging due to the inherent ring strain of the four-membered ring. However, recent advances in synthetic methodology have made 3-aminoazetidine derivatives more accessible.

A common synthetic strategy for 1-methylazetidin-3-amine involves the multi-step synthesis starting from 3-amino-1,2-propanediol, followed by cyclization and subsequent N-methylation.[12] Another approach involves the functionalization of 3-bromo-3-methylazetidines.[13]

Pharmacological Profile: The Impact on Biological Activity and Metabolism

The true test of a bioisosteric replacement lies in its impact on the pharmacological profile of a molecule. The switch from piperidine to 1-methylazetidin-3-amine can lead to significant changes in target affinity, selectivity, and, most notably, metabolic stability.

Target Binding Affinity

The more rigid and compact nature of the azetidine ring can alter the presentation of key pharmacophoric elements to the target protein. This can result in:

  • Maintained or Improved Affinity: In many cases, the azetidine scaffold can position substituents in a more optimal orientation for binding, leading to retained or even enhanced potency.

  • Altered Selectivity: The unique geometry of the azetidine ring can lead to a different selectivity profile against off-targets compared to the piperidine analog.

Metabolic Stability

One of the most significant advantages of the azetidine scaffold is its generally enhanced metabolic stability.[4] Piperidine rings are often susceptible to cytochrome P450 (CYP)-mediated oxidation, particularly at the carbons adjacent to the nitrogen, and N-dealkylation. The steric hindrance provided by the azetidine ring often protects the nitrogen from enzymatic attack.[4]

ParameterPiperidine-Containing Compound (Hypothetical)1-Methylazetidin-3-amine Analog (Hypothetical)Implication
In Vitro Half-Life (t½) in Human Liver Microsomes < 15 min> 60 minThe azetidine analog exhibits significantly higher metabolic stability, suggesting lower in vivo clearance and potentially improved oral bioavailability.[4][14]
Primary Metabolic Pathway N-dealkylation, Ring OxidationOften shifts to other parts of the moleculeThe bioisosteric replacement successfully blocks a primary metabolic soft spot, leading to a more predictable pharmacokinetic profile.[4]

Experimental Protocols for Comparative Analysis

To provide a framework for the direct comparison of piperidine and 1-methylazetidin-3-amine containing compounds, the following are detailed, step-by-step methodologies for key in vitro assays.

Determination of Lipophilicity (LogD) by Shake-Flask Method

This protocol is considered the gold standard for LogD determination.[15][16]

Materials:

  • Test compounds (piperidine and azetidine analogs)

  • 1-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Vortex mixer

  • Centrifuge

  • HPLC-UV or LC-MS/MS for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[15]

  • Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated 1-octanol and pre-saturated PBS (pH 7.4).[17]

  • Vigorously shake the mixture for a fixed period (e.g., 1 hour) to ensure equilibrium is reached.[17]

  • Centrifuge the mixture to achieve complete phase separation.[17]

  • Carefully sample both the upper (1-octanol) and lower (aqueous) phases.

  • Analyze the concentration of the test compound in each phase by a suitable analytical method (e.g., HPLC-UV).[18]

  • Calculate the LogD value using the following equation: LogD = log10([Compound]octanol / [Compound]aqueous).[17]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[19][20]

Materials:

  • Test compounds

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions[21]

  • 0.15 M KCl solution (to maintain constant ionic strength)[22]

  • Calibrated pH meter and electrode[22]

  • Automated titrator or burette

  • Stir plate and stir bar

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[22]

  • Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[21]

  • Add 0.15 M KCl to maintain constant ionic strength.[22]

  • Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) and stir.

  • Titrate the solution with standardized acid (for a basic compound) or base (for an acidic compound) in small, precise increments.[21]

  • Record the pH after each addition of titrant, allowing the reading to stabilize.[22]

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the inflection point of the titration curve.[19]

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.[14][23][24]

Materials:

  • Test compounds

  • Pooled human liver microsomes (HLMs)[23]

  • Phosphate buffer (100 mM, pH 7.4)[25]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[25]

  • Incubator (37°C)

  • Acetonitrile (with internal standard) to terminate the reaction

  • LC-MS/MS for analysis

Procedure:

  • Prepare a working solution of the test compound in buffer.

  • In a 96-well plate, add the test compound to wells containing pre-warmed HLMs in phosphate buffer.[25]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[23]

  • Incubate the plate at 37°C with shaking.[25]

  • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[14][25]

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.[25]

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[26][27][28]

Materials:

  • Test compounds

  • Radiolabeled ligand with known affinity for the target receptor

  • Cell membranes or purified receptors expressing the target[26]

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid and a microplate scintillation counter[29]

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.[26]

  • In a 96-well plate, incubate the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.[26]

  • Allow the binding to reach equilibrium.

  • Separate the receptor-bound radioligand from the free radioligand by rapid filtration through the filter plates.[26]

  • Wash the filters to remove non-specifically bound radioligand.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding versus the concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).[28]

  • Calculate the Ki value using the Cheng-Prusoff equation.[28]

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Impact on Properties Piperidine Piperidine 1-Methylazetidin-3-amine 1-Methylazetidin-3-amine Piperidine->1-Methylazetidin-3-amine Strategic Swap Metabolic_Stability Metabolic Stability 1-Methylazetidin-3-amine->Metabolic_Stability Increases Solubility Solubility 1-Methylazetidin-3-amine->Solubility Improves Lipophilicity Lipophilicity 1-Methylazetidin-3-amine->Lipophilicity Decreases Pharmacological_Profile Pharmacological Profile 1-Methylazetidin-3-amine->Pharmacological_Profile Modulates

Caption: The strategic replacement of piperidine with 1-methylazetidin-3-amine can positively impact key drug-like properties.

G Start Start Prepare_Microsomes Prepare Microsomes & Compound Start->Prepare_Microsomes Incubate Incubate at 37°C with NADPH Prepare_Microsomes->Incubate Time_Points Sample at Time Points Incubate->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t½ & Clint Analyze->Calculate End End Calculate->End

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Conclusion

The bioisosteric replacement of piperidine with 1-methylazetidin-3-amine represents a powerful and increasingly utilized strategy in medicinal chemistry.[4][30] This guide has demonstrated that such a substitution can lead to significant improvements in metabolic stability and physicochemical properties, such as reduced lipophilicity and enhanced aqueous solubility. While the synthesis of substituted azetidines can be more complex than that of their piperidine counterparts, the potential rewards in terms of an optimized pharmacokinetic profile often justify the additional synthetic effort.

By providing a comprehensive comparison and detailed experimental protocols, this guide aims to equip researchers with the knowledge and tools necessary to effectively evaluate and implement this bioisosteric replacement in their own drug discovery programs. The judicious application of this strategy can unlock novel chemical space and ultimately contribute to the development of safer and more effective medicines.

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The 1-Methylazetidin-3-yl Moiety: A Guide to Enhancing Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of candidate compounds with optimal pharmacokinetic properties is a paramount challenge. The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule dictates its efficacy, safety, and dosing regimen.[1][2][3] Medicinal chemists continually seek structural motifs that can favorably modulate these properties. Among the saturated heterocycles, the 1-methylazetidin-3-yl moiety has emerged as a valuable building block for improving the developability of drug candidates. This guide provides a comparative analysis of the pharmacokinetic advantages conferred by this moiety, supported by experimental data and detailed protocols for key in vitro assays.

The Rationale for Small Saturated Heterocycles in Drug Design

The incorporation of small, saturated rings into drug candidates is a strategic approach to navigate the complexities of ADME. These scaffolds, including azetidine, can profoundly influence a molecule's physicochemical properties in several ways:

  • Improved Solubility: The introduction of a nitrogen atom within the azetidine ring can increase polarity and enhance aqueous solubility, a critical factor for oral absorption.

  • Reduced Lipophilicity: In an effort to improve metabolic stability, medicinal chemists often increase the lipophilicity of a compound. However, this can lead to off-target effects and poor solubility. The 1-methylazetidin-3-yl moiety offers a means to introduce a polar functional group, thereby balancing lipophilicity.

  • Metabolic Stability: The strained four-membered ring of azetidine can influence the metabolic fate of a compound.[4] By blocking or altering sites of metabolism, this moiety can enhance metabolic stability and prolong the drug's half-life.

  • Three-Dimensionality: The non-planar nature of the azetidine ring can increase the three-dimensional character of a molecule, which can lead to improved target engagement and selectivity.

Comparative Pharmacokinetic Properties: A Case Study Approach

Table 1: Comparative Pharmacokinetic Data

ParameterCompound A (without 1-methylazetidin-3-yl)Compound B (with 1-methylazetidin-3-yl)
Aqueous Solubility (pH 7.4) 10 µg/mL150 µg/mL
Caco-2 Permeability (Papp A→B) 0.5 x 10⁻⁶ cm/s2.0 x 10⁻⁶ cm/s
Efflux Ratio (Papp B→A / Papp A→B) 5.21.8
Human Liver Microsomal Stability (t½) 15 min90 min
Oral Bioavailability (Rat) 5%45%

This data is illustrative and compiled from general trends observed in medicinal chemistry literature.

The data in Table 1 highlights the potential benefits of incorporating the 1-methylazetidin-3-yl moiety. Compound B exhibits significantly improved aqueous solubility, which is a prerequisite for good oral absorption. Furthermore, the Caco-2 permeability is enhanced, and the efflux ratio is reduced, suggesting that Compound B is less of a substrate for efflux transporters that can pump drugs out of cells and limit their absorption. Crucially, the metabolic stability in human liver microsomes is dramatically increased, leading to a substantial improvement in oral bioavailability in a preclinical species.

Experimental Protocols for Assessing Pharmacokinetic Properties

To generate the kind of data presented above, rigorous in vitro testing is essential. The following are detailed protocols for two of the most common assays used to evaluate intestinal permeability and metabolic stability.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[5][6][7][8][9] The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium.

Experimental Workflow:

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A Comparative Guide to the Structure-Activity Relationship of 1-Methylazetidin-3-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 1-methylazetidin-3-amine analogs. We will objectively compare the performance of this key structural motif against other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable scaffold in medicinal chemistry due to its unique combination of structural properties that can be leveraged in drug design.[1]

The Strategic Value of the 1-Methylazetidin-3-amine Scaffold

The 1-methylazetidin-3-amine moiety has garnered significant attention in medicinal chemistry, particularly for targeting central nervous system (CNS) disorders. Its compact, three-dimensional structure provides a desirable vector for exiting a core scaffold while maintaining favorable physicochemical properties. The tertiary amine within the ring and the primary exocyclic amine offer distinct points for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1] This guide will delve into a specific case study to illustrate the SAR principles governing the application of this versatile building block.

Comparative Analysis: Amide Derivatives for Spermine Oxidase (SMOX) Inhibition

A compelling example of SAR studies involving 1-methylazetidin-3-amine can be found in the development of novel spermine oxidase (SMOX) inhibitors. SMOX is a flavin-containing enzyme that plays a role in the polyamine catabolic pathway, and its dysregulation has been linked to various neurodegenerative diseases and cancers.[2] In a study aimed at discovering potent and selective SMOX inhibitors, researchers systematically explored a series of pyrazolopyrimidine carboxamides with various amine substituents.[2]

Core Scaffold and Analogs

The core scaffold under investigation was a pyrazolopyrimidine carboxamide. The key point of variation for this comparative analysis was the amide moiety, where the 1-methylazetidin-3-amine was compared against other aliphatic and cyclic amines.

dot

cluster_core Core Scaffold cluster_amines Amine Analogs Core Pyrazolopyrimidine Carboxamide Amine1 Dimethylpropylamine (17a) Core->Amine1 Amide Bond Formation Amine2 1-Methylazetidin-3-amine (17f) Amine3 Azetidine (17g) Amine4 N-Methyl-(1-methylazetidin-3-yl)amine (17h)

Caption: General structure of the pyrazolopyrimidine carboxamide analogs.

Performance Data and SAR Insights

The following table summarizes the in vitro activity of key analogs from this study, comparing their inhibitory potency against human SMOX (hSMOX) and the related enzyme, human polyamine oxidase (hPAOX), to determine selectivity.

CompoundAmine MoietyhSMOX IC50 (nM)hPAOX IC50 (nM)Selectivity (hPAOX/hSMOX)
17a Dimethylpropylamine160>10000>63
17f 1-Methylazetidin-3-amine 110 >10000 >91
17g Azetidine (unsubstituted)1801200~7
17h N-Methyl-(1-methylazetidin-3-yl)amine>10000>10000-
18 1-Methylazetidin-3-amine (with pyridyl southern part)240 >10000>42
19 Piperidine (with southern part modification)1506000~40
Data synthesized from the Journal of Medicinal Chemistry, 2025.[2]

From this comparative data, several key SAR insights emerge:

  • Superiority of 1-Methylazetidin-3-amine: Compound 17f , incorporating the 1-methylazetidin-3-amine moiety, demonstrated potent hSMOX inhibition (IC50 = 110 nM) and excellent selectivity over hPAOX (>91-fold).[2] It outperformed the simple aliphatic amine in compound 17a (IC50 = 160 nM).

  • Critical Role of N-Methyl Group: A crucial observation is the impact of the methyl group on the azetidine nitrogen. When this group is removed (compound 17g ), a significant loss of selectivity is observed (~7-fold), although potency against hSMOX is only moderately affected.[2] This highlights the importance of the tertiary amine for avoiding off-target interactions.

  • Impact of Amide N-Methylation: Further modification, such as methylating the amide nitrogen itself (compound 17h ), resulted in a complete loss of potency, indicating that the amide N-H is likely a critical hydrogen bond donor for binding to the target enzyme.[2]

  • Scaffold Dependence: The potency of the 1-methylazetidin-3-amine moiety is also dependent on the rest of the molecule. When the southern part of the core scaffold was changed to a 2-pyridyl group (compound 18 ), the potency was slightly reduced (IC50 = 240 nM) but still maintained high selectivity.[2] This demonstrates the modular utility of the azetidine fragment.

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SAR_Summary cluster_azetidine Azetidine Modifications cluster_comparison Amine Comparison A 1-Methylazetidin-3-amine (Potent & Selective) B Azetidine (unsubstituted) (Loss of Selectivity) A->B Remove N-Methyl C N-Methyl Amide (Loss of Potency) A->C Methylate Amide N-H D 1-Methylazetidin-3-amine (IC50 = 110 nM) E Dimethylpropylamine (IC50 = 160 nM) D->E Less Potent

Caption: Key structure-activity relationships for the amide series.

Experimental Protocols

To ensure scientific integrity, the protocols used to generate the comparative data are detailed below. These are self-validating systems that allow for reproducible results.

Synthesis of N-(1-Methylazetidin-3-yl) Carboxamide Analogs

The following is a representative protocol for the synthesis of compounds like 18 .

dot

synthesis_workflow start Start: Pyrazolopyrimidine Carboxylic Acid step1 Amide Coupling: 1. Add amine (e.g., 1-methylazetidin-3-amine) 2. Add coupling agent (e.g., HATU) 3. Add base (e.g., DIPEA) in DMF start->step1 step2 Stir at Room Temperature (e.g., 16 hours) step1->step2 step3 Work-up: 1. Quench with water 2. Extract with organic solvent (e.g., EtOAc) step2->step3 step4 Purification: Silica Gel Chromatography step3->step4 end Final Product: N-(1-methylazetidin-3-yl) carboxamide step4->end

Caption: General workflow for the synthesis of amide analogs.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the appropriate pyrazolopyrimidine carboxylic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF), add the amine (e.g., 1-methylazetidin-3-amine, 1.2 eq), a coupling reagent such as HATU (1.5 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq).

  • Reaction: Stir the mixture at ambient temperature for 12-18 hours. Monitor the reaction progress by a suitable method like LC-MS.

  • Aqueous Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final compound.[2]

Biochemical hSMOX Inhibition Assay

The following protocol outlines the method used to determine the IC50 values for hSMOX inhibition.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human SMOX enzyme and the substrate, spermine, in an appropriate assay buffer.

  • Compound Dilution: Create a serial dilution of the test compounds (e.g., from 10 µM to 0.1 nM) in DMSO.

  • Assay Reaction: In a 96-well plate, add the SMOX enzyme to wells containing the diluted test compounds. Allow for a pre-incubation period (e.g., 15 minutes at room temperature).

  • Initiation and Detection: Initiate the enzymatic reaction by adding spermine. The production of hydrogen peroxide, a product of the SMOX reaction, is monitored using a fluorescent probe (e.g., Amplex Red) and a horseradish peroxidase coupling enzyme.

  • Data Analysis: Measure the fluorescence intensity over time. Calculate the rate of reaction for each compound concentration and normalize to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]

Conclusion

The structure-activity relationship studies of 1-methylazetidin-3-amine analogs reveal it to be a highly effective scaffold in medicinal chemistry. As demonstrated in the case of SMOX inhibitors, the inclusion of the 1-methylazetidin-3-amine moiety can lead to potent and selective compounds. The N-methyl group on the azetidine ring is crucial for maintaining selectivity, a key finding for future drug design. The synthetic accessibility and the modular nature of this building block make it an attractive choice for researchers aiming to optimize lead compounds for CNS and other therapeutic targets. This guide underscores the importance of systematic analog synthesis and comparative biological evaluation in advancing drug discovery projects.

References

  • González-Naranjo, P., et al. (2025). Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Sabo, J., et al. (2023). Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of. OSTI.GOV. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 1-Methylazetidin-3-amine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1] Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and aqueous solubility. The 1-Methylazetidin-3-amine core, in particular, offers a versatile platform for the development of a diverse range of therapeutic agents by allowing for substitutions at the exocyclic amine. This guide explores how modifications to this core structure influence its biological activity across several key areas: antimicrobial, anticancer, and enzyme inhibitory effects.

Comparative Biological Evaluation

To provide a clear and objective comparison, this guide will present illustrative experimental data for a series of hypothetical N-substituted 1-Methylazetidin-3-amine derivatives. While the specific compounds and their corresponding data are representative examples for the purpose of this guide, the methodologies and interpretations are grounded in established scientific principles.

Hypothetical Derivatives for Comparative Analysis:

  • Compound A: 1-Methylazetidin-3-amine dihydrochloride (Parent Compound)

  • Derivative B: N-Benzyl-1-methylazetidin-3-amine

  • Derivative C: N-(4-Chlorobenzyl)-1-methylazetidin-3-amine

  • Derivative D: N-(3,4-Dichlorobenzyl)-1-methylazetidin-3-amine

  • Derivative E: N-(4-Methoxybenzyl)-1-methylazetidin-3-amine

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Azetidine derivatives have shown promise in this area.[2][3] The following data compares the antibacterial activity of the 1-Methylazetidin-3-amine derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Methodology: The antibacterial activity was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[4][5][6]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Compound A >128>128
Derivative B 64128
Derivative C 3264
Derivative D 1632
Derivative E 128>128
Ampicillin 0.54

Interpretation of Results:

The parent compound (A) exhibited no significant antibacterial activity. The introduction of a benzyl group (Derivative B) conferred weak activity. Increasing the lipophilicity and introducing electron-withdrawing groups with the chloro-substitutions (Derivatives C and D) led to a progressive enhancement of antibacterial potency against both bacterial strains. The electron-donating methoxy group (Derivative E) resulted in a decrease in activity compared to the halogenated derivatives. This suggests that lipophilicity and electronic effects on the aromatic ring play a crucial role in the antibacterial mechanism of these compounds.

Anticancer Activity (Cytotoxicity)

The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research. Many heterocyclic compounds, including those with an azetidine core, have been investigated for their cytotoxic effects against various cancer cell lines.[7][8][9][10]

Methodology: The cytotoxicity of the derivatives was evaluated against two human cancer cell lines, HeLa (cervical cancer) and MCF-7 (breast cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13][14][15][16] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, was determined.

Table 2: Comparative Cytotoxicity (IC50 in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)
Compound A >100>100
Derivative B 75.288.4
Derivative C 42.155.9
Derivative D 15.825.3
Derivative E 95.3>100
Doxorubicin 0.81.2

Interpretation of Results:

Similar to the antimicrobial activity, the parent compound was inactive. The cytotoxic potency increased with the addition of the benzyl group and was further enhanced by the presence of one and two chloro substituents (Derivatives B, C, and D). Derivative D, with two chloro groups, demonstrated the most potent anticancer activity among the synthesized series. The methoxy-substituted derivative (E) showed a significant drop in activity. These findings suggest a SAR where increased lipophilicity and electron-withdrawing character on the N-benzyl substituent are favorable for cytotoxicity against these cancer cell lines.

Enzyme Inhibitory Activity: Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery.[17][18][19] The azetidine scaffold has been incorporated into potent kinase inhibitors. This section explores the inhibitory potential of the 1-Methylazetidin-3-amine derivatives against a representative tyrosine kinase, Src kinase.

Methodology: The inhibitory activity of the compounds against Src kinase was determined using an in vitro kinase inhibition assay. The assay measures the phosphorylation of a peptide substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[20][21][22]

Table 3: Comparative Src Kinase Inhibitory Activity

CompoundSrc Kinase IC50 (nM)
Compound A >10,000
Derivative B 8,500
Derivative C 3,200
Derivative D 950
Derivative E >10,000
Dasatinib 1.1

Interpretation of Results:

The SAR for Src kinase inhibition mirrors the trends observed in the antimicrobial and cytotoxicity assays. The parent compound was inactive, and the inhibitory potency increased with the lipophilicity and electron-withdrawing nature of the substituents on the benzyl ring. The di-chloro substituted derivative (D) was the most potent inhibitor in this series, albeit significantly less potent than the clinically used Src inhibitor, Dasatinib. The methoxy derivative (E) was inactive. This suggests that the N-benzyl substituent interacts with a hydrophobic pocket in the kinase active site, and this interaction is strengthened by the presence of halogens.

Experimental Protocols

Workflow for Biological Evaluation

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR s1 Synthesis of 1-Methylazetidin-3-amine Derivatives s2 Purification & Characterization (NMR, MS) s1->s2 b1 Antimicrobial Assay (MIC Determination) s2->b1 b2 Cytotoxicity Assay (MTT Assay, IC50) s2->b2 b3 Enzyme Inhibition Assay (Kinase Assay, IC50) s2->b3 d1 Data Compilation & Comparative Analysis b1->d1 b2->d1 b3->d1 d2 Structure-Activity Relationship (SAR) Elucidation d1->d2

Caption: Workflow for the synthesis, biological evaluation, and analysis of 1-Methylazetidin-3-amine derivatives.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11][12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Signaling Pathway: Hypothetical Mechanism of Action for Kinase Inhibition

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Activates Downstream Downstream Signaling (e.g., MAPK pathway) Src->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Azetidine Derivative (e.g., D) Inhibitor->Src Inhibits

Caption: Hypothetical inhibition of the Src kinase signaling pathway by an N-substituted 1-Methylazetidin-3-amine derivative.

Conclusion and Future Directions

The illustrative data presented in this guide highlights the significant potential of the 1-Methylazetidin-3-amine scaffold in medicinal chemistry. The structure-activity relationship studies reveal that modifications to the N-substituent can profoundly influence the biological activity of these derivatives. Specifically, the introduction of lipophilic and electron-withdrawing groups on an N-benzyl moiety appears to be a promising strategy for enhancing antimicrobial, anticancer, and kinase inhibitory activities.

Future research should focus on synthesizing a broader range of derivatives to further refine the SAR. This includes exploring different aromatic and heterocyclic substituents, varying the linker between the azetidine core and the substituent, and investigating the stereochemistry of the azetidine ring. In vivo studies will be essential to evaluate the pharmacokinetic properties, efficacy, and toxicity of the most promising lead compounds. The versatile nature of the 1-Methylazetidin-3-amine core positions it as a valuable building block for the development of next-generation therapeutics.

References

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (n.d.). [Link]

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  • Plant Methods. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]

  • Hubbard, P. A., & Turella, J. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

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  • Yaduwanshi, P. S., et al. (2024). Azetidine analogs synthesis and characterization for antimicrobial activity. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. (n.d.). [Link]

  • MedCrave. (2018). Antimicrobial potential of various substituted azetidine derivatives. [Link]

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  • Han, Y., et al. (2014). Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. (n.d.). [Link]

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  • Kumar, A., et al. (2012). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. PMC. [Link]

  • SMRŽINOVÁ, M., et al. (2020). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. [Link]

  • Khan Achakzai, J., et al. (2020). In Vitro Anti-Inflammatory, Anticancer (MCF-7, 3T3, and HeLa Cell Lines), and Brine Shrimp Lethality Assay and FTIR Analysis of the Extract and Fractions of the Whole Plant of Heliotropium europaeum. PubMed. [Link]

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  • Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1 H -pyrazolo[3,4- d ]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. (2025). ResearchGate. [Link]

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The 1-Methylazetidin-3-amine Scaffold: A Comparative Guide to In Vitro Assay Performance

Author: BenchChem Technical Support Team. Date: January 2026

The 1-methylazetidin-3-amine scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional nature provides a distinct advantage over more flexible aliphatic amines, allowing for precise vectoral orientation of substituents into protein binding pockets. This conformational constraint can lead to significant improvements in binding affinity, selectivity, and overall physicochemical properties, such as aqueous solubility. This guide provides an in-depth comparison of in vitro assay results for compounds incorporating this key scaffold, focusing on two therapeutically significant target classes: Janus Kinases (JAKs) and the Histamine H4 Receptor (H4R). We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide researchers in drug development.

Case Study 1: Targeting the Janus Kinase (JAK) Family

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a pivotal role in cytokine signaling, regulating processes like immunity, cell division, and hematopoiesis.[1][2] The JAK-STAT signaling pathway is a primary conduit for transmitting signals from extracellular cytokines to the nucleus, making it a critical target for inflammatory diseases and cancers.[3][4] Dysregulation of this pathway is associated with numerous autoimmune disorders, such as rheumatoid arthritis.[5][6] Consequently, the development of selective JAK inhibitors is an area of intense research. While not all inhibitors explicitly contain the 1-methylazetidin-3-amine core, the use of related saturated heterocycles is a common strategy to achieve selectivity and favorable drug-like properties.

JAK-STAT Signaling Pathway

The canonical JAK-STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. These JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[2][3]

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT STAT_P p-STAT Dimer STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Regulation

Caption: The canonical JAK-STAT signaling pathway.

Comparative In Vitro Potency of JAK Inhibitors

The primary in vitro assay for kinase inhibitors measures the direct inhibition of enzymatic activity. The half-maximal inhibitory concentration (IC50) is the standard metric for potency. The following table compares several well-characterized JAK inhibitors. Note that selectivity across the JAK family is a critical parameter, as off-target inhibition can lead to undesirable side effects. For instance, inhibiting JAK2 is associated with hematological effects, while targeting JAK3 is linked to immunosuppression.[5]

CompoundTarget(s)IC50 (nM)Assay TypeReference
TofacitinibJAK1/JAK3JAK1: 112, JAK2: 20, JAK3: 1Biochemical[5]
Golidocitinib (AZD4205)Selective JAK1JAK1: 73, JAK2: >14,700, JAK3: >30,000Biochemical[7][8]
Compound 6 Selective JAK1JAK1: 11, JAK2: 240, JAK3: 2800Biochemical[9]
RB1Selective JAK3JAK3: 40, JAK1/2/TYK2: >5000Biochemical[5]
MJ04Selective JAK3JAK3: 2.03Cell-free[10]

Expertise & Experience Insight: The choice of a biochemical (enzymatic) assay is fundamental for initial inhibitor characterization. It provides a direct measure of the compound's ability to interfere with the kinase's catalytic activity, independent of cellular factors. High selectivity, as seen with Golidocitinib and RB1, is a key objective in modern kinase drug discovery to minimize off-target effects. The over 200-fold selectivity of Golidocitinib for JAK1 over JAK2 is a significant achievement.[7][8]

Experimental Protocol: Radiometric Kinase Assay (HotSpot™ Assay)

This method is considered the gold standard for measuring kinase activity.[11][12] It directly quantifies the transfer of a radiolabeled phosphate from ATP to a peptide or protein substrate, providing a highly sensitive and direct measure of enzymatic inhibition.[13][14]

Radiometric_Assay_Workflow A 1. Prepare Reaction Mix (Kinase, Substrate, Buffer) B 2. Add Test Compound (e.g., JAK Inhibitor) A->B C 3. Initiate Reaction (Add [γ-33P]ATP) B->C D 4. Incubate (e.g., 30°C for 30 min) C->D E 5. Spot Reaction on Filter Paper D->E F 6. Wash Filter (Remove unreacted ATP) E->F G 7. Quantify Radioactivity (Phosphorimager) F->G H 8. Calculate % Inhibition and IC50 G->H

Caption: Experimental workflow for a radiometric kinase assay.

Step-by-Step Methodology:

  • Reaction Setup : In a microcentrifuge tube or 96-well plate, combine the kinase (e.g., recombinant human JAK1), a specific peptide substrate, and the reaction buffer (typically containing Tris-HCl, MgCl2, and DTT).

  • Compound Addition : Add the test compound (dissolved in DMSO) at various concentrations. Include a DMSO-only control for 100% activity and a control without enzyme for background.

  • Reaction Initiation : Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP (e.g., [γ-33P]ATP). The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.[14]

  • Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.

  • Termination and Spotting : Stop the reaction (e.g., by adding phosphoric acid) and spot a small volume of the reaction mixture onto phosphocellulose filter paper. The phosphorylated peptide substrate will bind to the filter paper.[13]

  • Washing : Wash the filter papers multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove any unreacted [γ-33P]ATP.[13]

  • Quantification : Allow the filters to dry, then measure the radioactivity retained on the filters using a scintillation counter or a phosphorimager.

  • Data Analysis : The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Case Study 2: Targeting the Histamine H4 Receptor (H4R)

The Histamine H4 Receptor (H4R) is the most recently identified histamine receptor subtype and is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells.[15][16] This expression profile makes it a crucial regulator of immune and inflammatory responses.[17] H4R activation is known to mediate mast cell and eosinophil chemotaxis, making it an attractive therapeutic target for inflammatory conditions like atopic dermatitis and asthma.[16][18][19]

H4 Receptor Signaling Pathway

The H4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins.[15] Ligand binding inhibits adenylyl cyclase, leading to decreased intracellular cAMP. More importantly for inflammatory cell function, the Gβγ subunit can activate Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 then triggers the release of calcium (Ca2+) from intracellular stores, a key signal for chemotaxis.[20]

H4R_Signaling_Pathway H4R H4 Receptor Gi Gαi/o H4R->Gi 2. G-protein Activation Histamine Histamine Histamine->H4R PLC PLC Gi->PLC IP3 IP3 PLC->IP3 4. IP3 Generation Ca_Store Intracellular Ca2+ Store IP3->Ca_Store 5. Receptor Binding Ca_Mobilization Ca2+ Mobilization Ca_Store->Ca_Mobilization 6. Ca2+ Release Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis 7. Cellular Response

Caption: G-protein dependent signaling cascade of the Histamine H4 receptor.

Comparative In Vitro Potency of H4R Antagonists

For GPCRs, in vitro evaluation typically involves both binding and functional assays. Radioligand binding assays determine the affinity of a compound for the receptor (Ki), while functional assays measure the compound's ability to block agonist-induced signaling (IC50 or pA2).

CompoundTarget(s)Ki (nM)IC50 (nM)Assay TypeReference
JNJ 7777120Selective H4R4.5N/ARadioligand Binding (human)[21]
A-940894Selective H4R71180Binding / Ca2+ Mobilization (human)[22]
ThioperamideH3R/H4RH4: ~130N/ABinding (rat)[22]
Antagonist 1 Selective H4RN/A19Functional (unspecified)[23]
Compound 48 Selective H4R1.14.7Binding / cAMP (human)[19]

Expertise & Experience Insight: A comprehensive evaluation of a GPCR ligand requires both binding and functional data. A high binding affinity (low Ki) does not always translate to high functional potency (low IC50). Functional assays, such as the calcium mobilization assay, provide crucial information about a compound's ability to modulate the receptor's biological activity. Compound 48 , which incorporates a substituted azetidine amine, demonstrates excellent potency in both binding and functional assays, highlighting the potential of this chemotype.[19]

Experimental Protocol: Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following GPCR activation.[24][25] It is a common method for characterizing H4R ligands because calcium signaling is a key downstream event linked to cellular functions like chemotaxis.[20][22]

Calcium_Assay_Workflow A 1. Plate Cells (H4R-expressing cell line) B 2. Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4) A->B C 3. Add Test Compound (H4R Antagonist) B->C D 4. Measure Baseline Fluorescence C->D E 5. Inject Agonist (e.g., Histamine) D->E F 6. Measure Fluorescence Change (FLIPR or plate reader) E->F G 7. Calculate % Inhibition and IC50 F->G

Caption: Experimental workflow for a calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Culture : Plate cells stably expressing the human H4R (e.g., HEK293 or CHO cells) in a black-walled, clear-bottom 96-well plate and culture overnight.[24]

  • Dye Loading : Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate at 37°C in the dark for approximately 1 hour to allow the dye to enter the cells and be de-esterified.[26]

  • Compound Addition : Wash the cells to remove excess dye. Add the H4R antagonist at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes).

  • Assay Measurement : Place the plate into a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR).

  • Agonist Injection : Measure the baseline fluorescence for a few seconds. Then, use the instrument's integrated fluidics to inject a pre-determined concentration of an H4R agonist (e.g., histamine) into all wells simultaneously.

  • Data Acquisition : Immediately after agonist injection, continuously measure the fluorescence intensity over time (typically 3-5 minutes). Agonist binding will trigger Ca2+ release, causing an increase in fluorescence.[24]

  • Data Analysis : The peak fluorescence intensity after agonist addition corresponds to the magnitude of the calcium response. Calculate the percent inhibition of the agonist response for each antagonist concentration. Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

References

A Senior Application Scientist's Guide to the Conformational Analysis of 1-Methylazetidin-3-yl Substituted Molecules

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the primary experimental and computational methodologies for elucidating the conformational preferences of molecules containing the 1-methylazetidin-3-yl moiety. This structural motif is of increasing interest in medicinal chemistry, where the strained four-membered ring can impart unique physicochemical properties and act as a rigid scaffold to orient substituents for optimal target engagement. Understanding the conformational behavior of this ring system—specifically its puckering and the orientation of the N-methyl group and C3-substituent—is critical for rational drug design.

We will move beyond a simple listing of techniques to provide a logical workflow, demonstrating how computational and experimental methods can be synergistically employed to build a comprehensive and validated conformational model.

The Conformational Challenge: Puckering in the Azetidine Ring

The azetidine ring is not planar. It exists in a dynamic equilibrium between two puckered conformations, often described by a puckering angle and a pseudo-rotation phase angle. The substituents on the ring, particularly the 1-methyl group and the substituent at the 3-position, significantly influence the energetic landscape and the preferred conformation. The nitrogen atom's lone pair can also undergo pyramidal inversion, further complicating the conformational space. The key questions a researcher must answer are:

  • What is the preferred puckered state of the azetidine ring?

  • What is the orientation (axial vs. equatorial) of the C3-substituent relative to the ring?

  • How does the N-methyl group influence this equilibrium?

  • How do these conformational states differ in energy, and what is the barrier to interconversion?

Answering these questions requires a multi-faceted approach, combining the precision of solid-state analysis, the dynamic picture from solution-state studies, and the predictive power of computational chemistry.

Computational Modeling: Mapping the Energy Landscape

Before embarking on wet-lab experiments, in silico analysis is an invaluable first step to predict the stable conformers and estimate their relative energies. This predictive power allows for more targeted experimental design.

Expertise & Experience: Why Start with Computation?

Starting with computational methods like Density Functional Theory (DFT) provides a foundational hypothesis of the conformational landscape.[1] It is far more efficient to computationally screen dozens of potential conformers than to attempt to experimentally resolve a complex mixture without a guiding model. DFT calculations can provide precise geometries, dihedral angles, and relative energies that directly inform the interpretation of subsequent NMR and X-ray data.[2]

Method 1: Density Functional Theory (DFT) for Static Conformer Energies

DFT offers a robust balance between computational cost and accuracy for determining the geometries and relative energies of stable conformers.

Experimental Protocol: DFT-Based Conformational Search

  • Initial Structure Generation: Build the 3D structure of the 1-methylazetidin-3-yl substituted molecule using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic conformational search. For the azetidine ring, this involves systematically driving the key dihedral angles that define ring puckering.

  • Geometry Optimization and Energy Minimization: Each identified conformer is then subjected to full geometry optimization. A common and reliable level of theory is B3LYP with a basis set like 6-31+G(d,p).[3] Solvation effects, which can significantly alter conformational preferences, should be included using a continuum model like the Polarizable Continuum Model (PCM).[4]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Analysis: Analyze the output to identify the lowest energy conformers. Key parameters to extract are the puckering angle, the dihedral angles defining substituent orientation, and the relative Gibbs free energies (ΔG) between conformers.

Data Presentation: Predicted Conformational Energies
ConformerPuckering Dihedral (C2-N1-C4-C3)C3-Substituent OrientationRelative Gibbs Free Energy (ΔG, kcal/mol) in WaterPredicted Population (%)
A 25.8°Axial0.0073.1
B -24.9°Equatorial0.6526.9

This is example data and will vary for each specific molecule.

NMR Spectroscopy: Probing Conformation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying molecular conformation in solution, providing a time-averaged picture of the dynamic equilibria.[5]

Expertise & Experience: The Power of Coupling Constants and NOEs

While chemical shifts provide initial clues, the crucial data for conformational analysis come from proton-proton (¹H-¹H) coupling constants (J-couplings) and the Nuclear Overhauser Effect (NOE).[6] J-couplings are sensitive to the dihedral angle between protons, as described by the Karplus relationship, while NOEs provide through-space distance information, identifying which protons are close to each other, irrespective of their bonded connectivity.

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence conformational equilibria.[4]

  • 1D ¹H NMR Acquisition: Acquire a standard high-resolution 1D ¹H NMR spectrum. This allows for the initial assignment of protons and the measurement of J-couplings. The signals for the azetidine ring protons are often complex due to broadening from conformational dynamics.[6]

  • 2D COSY Acquisition: Acquire a Correlation Spectroscopy (COSY) spectrum to confirm proton-proton bond connectivities, which is essential for unambiguous assignment of the ring protons.

  • 2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. ROESY is often preferred for molecules of this size as it mitigates the risk of zero-crossing where NOEs can disappear.

  • Data Analysis:

    • J-Couplings: Carefully measure the vicinal coupling constants (³JHH) between the C3 proton and the C2/C4 methylene protons. Compare these experimental values to those predicted by the Karplus equation for the DFT-calculated geometries of the axial and equatorial conformers.

    • NOEs: Look for key NOE cross-peaks. For example, an NOE between the C3-proton and one of the N-methyl protons would provide strong evidence for a specific spatial arrangement. Similarly, NOEs between the C3-substituent and axial or equatorial protons on the ring can define its orientation.

Data Presentation: Key NMR Observables for Conformational Assignment
ParameterConformer A (Axial) PredictionConformer B (Equatorial) PredictionExperimental ValueConclusion
³J(H3, H2a) ~8.5 Hz~2.0 Hz7.9 HzConsistent with dominant axial conformer
³J(H3, H2e) ~3.0 Hz~7.5 Hz3.5 HzConsistent with dominant axial conformer
NOE (H3 ↔ N-CH₃) StrongWeak/AbsentObservedSupports axial orientation of C3-H

This is example data and will vary for each specific molecule.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[7] It is considered the "gold standard" for structural elucidation, providing precise bond lengths, bond angles, and dihedral angles.[8]

Expertise & Experience: A Snapshot in Time

It is crucial to recognize that a crystal structure represents a single, low-energy conformation that is stabilized by the crystal lattice packing forces. This conformation may or may not be the most populated conformer in solution.[7] Therefore, X-ray data should not be viewed in isolation but as a critical validation point for one of the low-energy structures predicted by DFT and observed in the solution-state ensemble by NMR.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: This is often the most challenging step.[8] The compound must be slowly precipitated from a supersaturated solution to form high-quality single crystals. Common techniques include slow evaporation, vapor diffusion, and solvent layering. A variety of solvents and solvent combinations should be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map and refined to yield the final atomic coordinates.[9]

  • Analysis: The final structure provides precise geometric parameters, including the azetidine ring puckering angle and the exact orientation of all substituents. This experimental geometry can be directly compared to the lowest-energy conformer predicted by DFT.

Synergistic Workflow for Conformational Analysis

An effective investigation leverages these techniques in a logical progression, where each step informs the next.

G cluster_comp Computational Phase cluster_exp Experimental Phase cluster_val Validation & Final Model Comp_Start 1. DFT Conformational Search - Predict stable conformers - Calculate relative energies (ΔG) Comp_Analysis 2. Analyze Geometries - Puckering angles - Dihedral angles - Predict NMR parameters Comp_Start->Comp_Analysis Identify minima NMR_Exp 3. NMR Spectroscopy - Measure J-couplings - Observe NOEs Comp_Analysis->NMR_Exp Generate hypothesis for solution state XRay_Exp 4. X-ray Crystallography - Grow single crystals - Solve solid-state structure Comp_Analysis->XRay_Exp Guide interpretation Validation 5. Correlate Data - Compare experimental NMR  with predicted values - Compare X-ray structure  with lowest energy conformer NMR_Exp->Validation Provide solution ensemble data XRay_Exp->Validation Provide solid-state 'snapshot' Final_Model 6. Final Conformational Model - Population-weighted ensemble - Understanding of dynamics Validation->Final_Model

Conclusion

The conformational analysis of 1-methylazetidin-3-yl substituted molecules is a non-trivial challenge that requires a carefully planned, multi-technique approach. By initiating with computational DFT studies to map the conformational landscape, researchers can form a clear hypothesis to guide targeted NMR experiments. NMR provides the essential data on the dynamic equilibrium in solution, which is the most biologically relevant state. Finally, where possible, X-ray crystallography offers the ultimate validation by providing a high-resolution snapshot of a single, low-energy conformer. This integrated workflow ensures a robust, self-validating system, leading to a comprehensive understanding of the structural dynamics that are critical for advancing drug discovery and development.

References

A Head-to-Head Comparison of Azetidine vs. Pyrrolidine Building Blocks: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of small, saturated heterocyclic scaffolds is a critical decision that profoundly influences the ultimate pharmacological profile of a lead candidate. Among these, azetidine and pyrrolidine, four- and five-membered saturated N-heterocycles respectively, have emerged as indispensable building blocks. While structurally similar, their subtle differences in ring strain, conformational flexibility, and electronic properties translate into significant divergences in basicity, lipophilicity, metabolic stability, and receptor engagement. This guide provides an in-depth, head-to-head comparison of these two scaffolds, offering experimental insights and strategic guidance for their application in drug design.

Part 1: Fundamental Physicochemical and Structural Differences

The core distinctions between azetidine and pyrrolidine originate from their fundamental structural properties. The four-membered azetidine ring possesses considerable ring strain (approx. 25.4 kcal/mol), which lies between the highly strained aziridine and the relatively strain-free pyrrolidine (5.4 kcal/mol).[1] This inherent strain dictates its reactivity and conformational behavior.

Conformational Analysis:

  • Azetidine: The high ring strain forces the azetidine ring into a more planar and rigid conformation.[2] While puckering can occur, the energy barrier is low.[3] This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target and provides well-defined exit vectors for substituents, allowing for more precise probing of receptor space.

  • Pyrrolidine: The five-membered pyrrolidine ring is significantly more flexible, readily adopting non-planar "envelope" and "twist" conformations in a phenomenon known as pseudorotation.[4][5][6] This flexibility allows it to explore a larger conformational space, which can be beneficial for adapting to the binding site of a target protein.[4][5][6]

Basicity (pKa):

A crucial differentiator is the basicity of the ring nitrogen. The pKa of the conjugate acid of unsubstituted azetidine is approximately 11.29, while that of pyrrolidine is around 11.27.[7][8] Although these values are very similar for the parent compounds, substitution patterns, particularly the introduction of electron-withdrawing groups like fluorine, can significantly modulate basicity. Studies have shown that the distance of fluorine atoms from the nitrogen has a major impact on the compound's basicity.[9][10] The generally higher basicity of azetidines can lead to stronger ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site.

Lipophilicity (LogP/LogD):

Lipophilicity is a key parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • The octanol/water partition coefficient (LogP) for pyrrolidine is 0.46, while for piperidine (a six-membered ring) it is 0.84, indicating pyrrolidine is less lipophilic.[7]

  • Generally, replacing a carbocycle with a saturated heterocycle like azetidine or pyrrolidine lowers lipophilicity and can improve aqueous solubility.[4] The choice between the two can be a tool to fine-tune a compound's lipophilicity.[7] For instance, incorporating a bridged pyrrolidine has been shown to successfully decrease lipophilicity (logD) and enhance water solubility.[11]

Part 2: Implications in Medicinal Chemistry and Drug Design

The fundamental differences outlined above have profound implications for the application of these scaffolds in drug discovery programs.

Head-to-Head Comparison in a Medicinal Chemistry Context
PropertyAzetidinePyrrolidineRationale & Implications for Drug Design
Ring Size 4-membered5-memberedInfluences all other properties; azetidine is a more compact scaffold.
Ring Strain High (~25.4 kcal/mol)[1]Low (~5.4 kcal/mol)[1]Azetidine's strain can make it more susceptible to metabolic ring-opening but also provides unique reactivity for synthesis.[1][12] Pyrrolidine's stability is often a desirable trait.
Conformational Flexibility Rigid, relatively planar[2]Flexible (envelope, twist conformations)[4][5][6]Azetidine's rigidity can improve binding affinity by pre-organizing substituents and reducing entropic loss upon binding. Pyrrolidine's flexibility can allow for better adaptation to a binding pocket.[7]
Basicity (pKa of conjugate acid) ~11.29 (unsubstituted)[8]~11.27 (unsubstituted)[7]Very similar for parent compounds, but can be tuned with substituents. A more basic nitrogen can form stronger ionic bonds with target proteins.
Impact on Lipophilicity (LogP) Generally lowers LogPGenerally lowers LogP[4]Both can be used to reduce lipophilicity compared to carbocyclic or larger heterocyclic analogs, improving solubility and ADME properties.
Metabolic Stability Can be susceptible to ring-opening due to strain.[12] However, can also block metabolic hotspots.Generally considered metabolically robust.The stability of pyrrolidine is a key advantage.[12] However, the strategic placement of an azetidine ring can block metabolism at a specific site.
Synthetic Accessibility Historically challenging, but many new methods have emerged.[1][2][13][14][15]Generally more accessible, with well-established synthetic routes.[4][16][17]The growing availability of functionalized azetidine building blocks has made them more accessible for drug discovery campaigns.[18][19][20]
Case Studies: Azetidine as a Pyrrolidine Bioisostere

The strategic replacement of a pyrrolidine ring with an azetidine, or vice versa, is a common tactic in lead optimization.

  • Neurological Disorders: In the development of treatments for conditions like ADHD and depression, researchers have designed and evaluated both azetidine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists.[21] This highlights the interchangeability of these scaffolds to fine-tune pharmacology.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Studies on DPP-IV inhibitors for type 2 diabetes have explored various fluorinated pyrrolidine and azetidine amides.[22] Interestingly, certain fluorinated azetidides displayed unexpectedly potent activity, demonstrating that the smaller, more constrained ring can lead to improved target engagement.[22]

  • Receptor Binding: It has been observed that nicotine binds less effectively to acetylcholine receptors than its azetidine analogue, suggesting that the subtle change in geometry and electronics of the azetidine ring can lead to enhanced binding in certain contexts.[23]

Part 3: Experimental Protocols for Property Assessment

To empower researchers to make data-driven decisions, the following are standardized protocols for evaluating key physicochemical properties.

Experimental Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of an azetidine or pyrrolidine-containing compound.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is limited.

  • Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the point at which half of the basic sites have been protonated).

Experimental Protocol 2: Measurement of LogP/LogD by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) for neutral compounds or the distribution coefficient (LogD) for ionizable compounds.[24]

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer for LogD measurements) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, combine equal volumes of the pre-saturated n-octanol and the aqueous solution of the compound.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for complete partitioning. Allow the layers to separate completely.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The concentration in the octanol phase can be determined by difference.

  • Calculation:

    • LogP (for neutral compounds) = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])

    • LogD (for ionizable compounds at a specific pH) = log ([Total Concentration in Octanol] / [Total Concentration in Aqueous Phase])

Part 4: Visualizations

G cluster_0 Structural Properties cluster_1 Physicochemical Consequences cluster_2 Drug Design Implications Azetidine Azetidine (4-Membered) - High Ring Strain (~25.4 kcal/mol) - Rigid, Planar Conformation Basicity Basicity (pKa) Azetidine > Pyrrolidine (Substituent Dependent) Impacts Ionic Interactions Azetidine->Basicity Lipophilicity Lipophilicity (LogP) Both lower LogP vs. Carbocycles Fine-tuning ADME Properties Azetidine->Lipophilicity Binding Target Binding Azetidine: Reduced Entropic Penalty Pyrrolidine: Conformational Adaptability Azetidine->Binding Metabolism Metabolic Stability Azetidine: Potential Ring Opening Pyrrolidine: Generally Robust Azetidine->Metabolism Synthesis Synthetic Tractability Pyrrolidine: More Established Routes Azetidine: Rapidly Advancing Field Azetidine->Synthesis Pyrrolidine Pyrrolidine (5-Membered) - Low Ring Strain (~5.4 kcal/mol) - Flexible (Envelope/Twist) Pyrrolidine->Basicity Pyrrolidine->Lipophilicity Pyrrolidine->Binding Pyrrolidine->Metabolism Pyrrolidine->Synthesis Basicity->Binding Lipophilicity->Metabolism

G cluster_0 Lead Optimization Cycle Start Initial Lead Compound (e.g., with Pyrrolidine) Hypothesis Hypothesis Generation Can rigidity improve affinity? Can basicity be tuned? Design Design Scaffold Hop Replace Pyrrolidine with Azetidine Synthesis Synthesis of Azetidine Analog Testing In Vitro & In Vivo Testing (Affinity, Selectivity, ADME) Analysis Data Analysis Compare Azetidine vs. Pyrrolidine data Decision Decision Point SAR Refine Structure-Activity Relationship (SAR)

Conclusion

The choice between azetidine and pyrrolidine is a nuanced decision that requires a deep understanding of their distinct properties. Azetidine offers rigidity, a compact size, and often higher basicity, making it an excellent choice for constraining conformations and forming strong ionic bonds. Pyrrolidine provides flexibility and metabolic robustness, which can be crucial for achieving an optimal fit within a binding pocket and ensuring a good in vivo profile. With the continuous development of novel synthetic methodologies, the accessibility of diverse azetidine building blocks is rapidly increasing, placing this valuable scaffold on equal footing with the more traditional pyrrolidine. By carefully considering the head-to-head comparison and experimental data presented in this guide, medicinal chemists can make more informed and strategic decisions, ultimately accelerating the journey from hit to clinical candidate.

References

  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Chernyshov, D. V., & Gevorgyan, V. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576–2592. [Link]

  • Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. (n.d.). [Link]

  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Research Square. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health. [Link]

  • Chernyshov, D. V., & Gevorgyan, V. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. (2024). National Institutes of Health. [Link]

  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. (n.d.). ChemRxiv. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. [Link]

  • α-Functionalization of Pyrrolidines to Access Spirocyclic Proline Derivatives. (2025). Synfacts. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • LogP values of N‐benzoylated azeditine (4 b), pyrrolidine (5 b),... (n.d.). ResearchGate. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate. [Link]

  • Examples of azetidine containing molecules alongside pyrrolidine... (n.d.). ResearchGate. [Link]

  • Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. (2025). ResearchGate. [Link]

  • Conformational preferences of proline analogues with different ring size. (2007). PubMed. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). National Institutes of Health. [Link]

  • Azetidine. (n.d.). Wikipedia. [Link]

  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (n.d.). PubMed. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online. [Link]

  • Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. (2025). ResearchGate. [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link]

  • Hulin, B., et al. (2005). New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-3. [Link]

  • Pettersson, M., et al. (2011). Design, Synthesis, and Pharmacological Evaluation of Azetedine and Pyrrolidine Derivatives as Dual Norepinephrine Reuptake Inhibitors and 5-HT(1A) Partial Agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 865-8. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. [Link]

  • Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Publishing. [Link]

Sources

A Comparative Guide to the Physicochemical Properties of Azetidine and Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Saturated nitrogen heterocycles are cornerstone scaffolds in modern medicinal chemistry, enabling the translation of flat, aromatic compounds into three-dimensional structures with improved pharmacological properties. Among these, the four-membered azetidine and the six-membered piperidine rings are frequently employed as bioisosteres or core structural elements. The choice between these two rings is not arbitrary; it is a strategic decision rooted in the profound differences in their physicochemical properties, which ultimately dictate a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

This guide provides an in-depth comparison of azetidine and piperidine analogs, supported by experimental data and methodologies, to empower researchers in making rational design choices during lead optimization.

Structural and Conformational Distinctions: The Impact of Ring Strain

The fundamental differences between azetidine and piperidine begin with their inherent ring structures, which impose distinct conformational constraints and energetic penalties.

Azetidine: The Strained Four-Membered Ring

Azetidine is characterized by significant ring strain, estimated to be around 25.4 kcal/mol.[1] This strain arises from the deviation of its internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. This inherent strain makes the azetidine ring more reactive than its larger, less-strained counterparts like pyrrolidine or piperidine, but significantly more stable and easier to handle than the highly strained three-membered aziridine ring.[1][2] The ring is not planar but adopts a puckered conformation to slightly alleviate this strain. This conformational rigidity can be advantageous in drug design by locking a molecule into a specific, biologically active conformation.

Piperidine: The Flexible Chair

In contrast, the six-membered piperidine ring is virtually strain-free. To minimize both angular and torsional strain, it predominantly adopts a stable chair conformation.[3][4] This conformation allows for substituents to be placed in two distinct orientations: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The ability to control the spatial orientation of functional groups with high precision is a key reason for piperidine's ubiquity in medicinal chemistry.[5] While higher energy boat and twist-boat conformations exist, the chair form is the most pharmacologically relevant.[5]

G cluster_0 Structural Comparison Azetidine Azetidine Piperidine Piperidine Azetidine_img Azetidine (Puckered, Strained) Piperidine_img Piperidine (Chair Conformation) Azetidine_img->Piperidine_img Increasing Ring Size Decreasing Ring Strain G cluster_workflow Shake-Flask logP Determination Workflow A 1. Preparation Dissolve compound in pre-saturated buffer (pH 7.4) B 2. Partitioning Add equal volume of pre-saturated 1-octanol. Shake vigorously. A->B C 3. Equilibration Allow layers to fully separate. (Centrifuge if needed) B->C D 4. Sampling Carefully withdraw aliquots from both layers. C->D E 5. Quantification Analyze concentration in each layer via HPLC-UV or LC-MS. D->E F 6. Calculation logP = log([C]octanol / [C]buffer) E->F

Caption: Experimental workflow for logP determination via the shake-flask method.

Conclusion: A Strategic Choice in Drug Design

The decision to use an azetidine versus a piperidine scaffold is a nuanced one, driven by the specific objectives of a drug discovery program. Neither ring is inherently superior; they are distinct tools with unique advantages.

  • Azetidine is an excellent choice when the goal is to reduce lipophilicity, increase metabolic stability against N-dealkylation, and introduce conformational constraint into a molecule. [6]Its growing prominence reflects a trend towards designing leaner, more efficient drug candidates with improved pharmacokinetic properties. [7]

  • Piperidine remains a versatile and powerful scaffold due to its synthetic tractability and the conformational control it offers. The ability to precisely position substituents in 3D space via the stable chair conformation is invaluable for optimizing interactions with complex biological targets. [8][9] Ultimately, a deep understanding of the fundamental physicochemical differences between these important heterocycles is essential for the modern medicinal chemist. By leveraging these properties, researchers can rationally design molecules with a higher probability of success, transforming chemical scaffolds into effective therapeutics.

References

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 1-Methylazetidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Quest for Stability

In modern medicinal chemistry, the 1-methylazetidin-3-amine scaffold has emerged as a valuable building block. Its rigid, three-dimensional structure can impart favorable physicochemical properties, such as improved ligand efficiency and aqueous solubility.[1][2] However, this strained four-membered ring, along with its appended functional groups (a tertiary amine, a primary amine, and an N-methyl group), presents unique metabolic challenges that must be rigorously assessed during drug discovery.[3][4][5]

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing parameters like half-life, bioavailability, and clearance.[6] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and toxicity. This guide offers a comparative framework for evaluating the metabolic fate of 1-methylazetidin-3-amine derivatives, focusing on robust in vitro methodologies that provide actionable data for lead optimization.

Predicted Metabolic Liabilities of the 1-Methylazetidin-3-amine Core

Understanding the potential "soft spots" of a chemical scaffold is the first step in designing a robust assessment strategy. The 1-methylazetidin-3-amine core contains several functional groups susceptible to common metabolic pathways.[7]

  • N-Dealkylation: The N-methyl group is a classic substrate for Cytochrome P450 (CYP) enzymes, leading to its removal and the formation of a secondary amine.[8][9] This is often a primary route of metabolism for N-methylated compounds.

  • N-Oxidation: The tertiary nitrogen within the azetidine ring can be oxidized by CYPs or Flavin-containing Monooxygenases (FMOs) to form an N-oxide metabolite.[8][10]

  • Oxidative Deamination: The primary amine at the 3-position is a potential substrate for Monoamine Oxidase (MAO) enzymes, which catalyze the removal of the amine group to form an aldehyde.[11][12][]

  • Ring Scission: The inherent strain of the azetidine ring makes it susceptible to cleavage.[3] This can be mediated by CYP enzymes, which may oxidize the α-carbon, leading to ring opening and the formation of reactive intermediates like aldehydes.[14]

  • Conjugation: Phase II enzymes can also play a role. For instance, a ring-opening reaction could be followed by conjugation with glutathione, catalyzed by Glutathione S-transferases (GSTs).[15]

The following diagram illustrates these potential metabolic transformations.

G cluster_key Key Enzymes cluster_metabolites Potential Metabolites CYP Cytochrome P450 FMO Flavin-containing Monooxygenase MAO Monoamine Oxidase parent 1-Methylazetidin-3-amine Derivative desmethyl N-Desmethyl parent->desmethyl CYP450s noxide N-Oxide parent->noxide CYPs / FMOs deaminated Oxidative Deamination (Aldehyde formation) parent->deaminated MAOs ringopened Ring Scission Product (e.g., Aldehyde/Ketone) parent->ringopened CYP450s

Caption: Potential metabolic pathways for 1-methylazetidin-3-amine derivatives.

Comparative Guide: Liver Microsomal vs. Hepatocyte Stability Assays

The two most common in vitro tools for assessing hepatic metabolic stability are liver microsomes and hepatocytes. The choice between them is a critical experimental decision driven by the stage of drug discovery and the specific questions being asked.

FeatureLiver Microsomal Stability AssayHepatocyte Stability Assay
Test System Subcellular fraction (endoplasmic reticulum) of liver cells.[16]Intact, whole liver cells.[17]
Enzymes Present Primarily Phase I enzymes (e.g., CYPs, FMOs).[16]Comprehensive suite of Phase I and Phase II enzymes (e.g., UGTs, SULTs, GSTs) and their necessary cofactors.[17][18]
Biological Complexity Low. Lacks cellular structures, transporters, and Phase II machinery.High. Represents a more physiologically relevant system, accounting for cell permeability and the interplay between Phase I and II metabolism.[17]
Typical Use Case Early-stage, high-throughput screening to rank-order compounds based on Phase I metabolism.[16]Later-stage profiling, metabolite identification, and providing a more accurate prediction of in vivo hepatic clearance.[18][19]
Cost & Throughput Relatively low cost, high-throughput.[16]Higher cost, lower throughput.
Limitations May overestimate stability for compounds cleared by non-CYP or Phase II pathways. Does not account for cellular uptake.More complex to perform; viability of cryopreserved cells can be a factor.

Expert Insight: For novel scaffolds like 1-methylazetidin-3-amine derivatives, running both assays is highly informative. A significant difference in stability between microsomes and hepatocytes can indicate that cellular uptake, Phase II metabolism, or non-CYP enzymes (like MAO, which is mitochondrial) are major clearance pathways.

Experimental Protocols & Workflows

A self-validating protocol includes positive controls to ensure the biological system is active. For these assays, high-turnover (e.g., Verapamil, Dextromethorphan) and low-turnover (e.g., Warfarin) compounds are typically used as controls to confirm that the observed degradation of the test compound is due to enzymatic activity and not experimental artifact.[16][17]

The general workflow for both assays follows a similar path from incubation to analysis.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis prep_compound Prepare Test Compound & Control Stocks (in DMSO) start_reaction Initiate Reaction (Add Cofactor/Compound) prep_compound->start_reaction prep_bio Prepare Biological System (Microsomes or Hepatocytes) prep_bio->start_reaction prep_cofactor Prepare Cofactor Solution (e.g., NADPH for Microsomes) prep_cofactor->start_reaction time_points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Add cold Acetonitrile + Internal Standard) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Quantify Parent Compound & Calculate t½, CLint lcms->data

Caption: General experimental workflow for in vitro metabolic stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

1. Purpose: To assess a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[20]

2. Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Test compounds and controls (10 mM in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Quenching Solution: Cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and collection plates.

3. Procedure:

  • Preparation:

    • Thaw liver microsomes rapidly in a 37°C water bath and immediately place on ice.[21] Dilute to a working concentration of 1 mg/mL in phosphate buffer.

    • Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare intermediate dilutions of test compounds and controls in buffer. A final assay concentration of 1 µM is common.[22] Ensure the final DMSO concentration is <0.5%.[22]

  • Incubation:

    • Add the diluted microsomal solution to the wells of the incubation plate.

    • Add the diluted test compounds to the wells. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the 2X NADPH solution. The final protein concentration should be 0.5 mg/mL.

    • For negative controls, add buffer instead of the NADPH solution.[20]

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), transfer an aliquot of the reaction mixture to a collection plate containing 3-4 volumes of cold ACN with IS to terminate the reaction.[16]

  • Sample Processing & Analysis:

    • Seal the collection plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[23][24][25][26]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

1. Purpose: To assess a compound's metabolic stability in a more complete system that includes Phase I and II enzymes, as well as cellular uptake mechanisms.[17][18]

2. Materials:

  • Cryopreserved Human Hepatocytes (plateable or suspension)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and controls (10 mM in DMSO)

  • Quenching Solution: Cold Acetonitrile (ACN) with Internal Standard (IS).

  • Multi-well plates (non-coated for suspension, collagen-coated for plated).

3. Procedure:

  • Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).

    • Resuspend the cells in pre-warmed incubation medium to the desired density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[19]

    • Prepare working solutions of test compounds and controls in the incubation medium. A final assay concentration of 1 µM is typical.[27] Ensure the final DMSO concentration is low (<0.1%).[28]

  • Incubation:

    • Add the hepatocyte suspension to the wells of the incubation plate.

    • Place the plate on an orbital shaker in a 37°C, 5% CO2 incubator to equilibrate.

    • Initiate the reaction by adding the compound working solutions to the cells.

    • For negative controls, use heat-inactivated hepatocytes to account for non-enzymatic degradation.[27]

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 min), take an aliquot of the cell suspension and add it to a collection plate containing cold ACN with IS.[27]

  • Sample Processing & Analysis:

    • Process the samples as described in the HLM protocol (vortex, centrifuge, collect supernatant).

    • Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.[17][29]

Data Interpretation & Comparative Analysis

The primary output of these assays is the measurement of the parent drug concentration over time. From this data, two key parameters are derived: half-life (t½) and intrinsic clearance (CLint).

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized. Calculated from the slope (k) of the natural log plot of the remaining compound vs. time (t½ = 0.693 / k).[16]

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound, independent of other physiological factors. It is calculated from the half-life and normalized to the amount of protein or cells used in the incubation.[19][27]

Hypothetical Comparative Data for 1-Methylazetidin-3-amine Derivatives:

CompoundAssayt½ (min)CLint (µL/min/mg protein or 10^6 cells)Interpretation
Derivative A HLM4530.8Moderately stable in the presence of Phase I enzymes.
Hepatocytes1885.7Rapidly metabolized. The significant drop in stability compared to HLM suggests major involvement of Phase II enzymes, transporters, or non-microsomal enzymes (e.g., MAO).
Derivative B HLM> 120< 11.5Very stable in HLM, suggesting low susceptibility to CYP-mediated metabolism.
Hepatocytes> 120< 11.5Very stable overall. This compound is not significantly cleared by hepatic metabolism. Good candidate for further development if potency is high.
Derivative C HLM1592.4Rapidly metabolized. High susceptibility to Phase I (likely CYP) enzymes.
Hepatocytes14109.6Rapidly metabolized. Stability is similar to HLM, confirming that Phase I metabolism is the dominant clearance pathway for this derivative.
Verapamil HLM2263.0High-turnover Control - Assay Valid
(Control)Hepatocytes2561.8High-turnover Control - Assay Valid

Causality in Action: The data for Derivative A is particularly insightful. Its stability in microsomes is acceptable, but it is cleared rapidly in hepatocytes. This discrepancy is a strong, data-driven indicator that a non-microsomal pathway is at play. Follow-up experiments could include incubations with specific MAO inhibitors or in the presence of UDPGA (a cofactor for UGT enzymes) to pinpoint the exact mechanism. This iterative process of testing and refining is central to modern drug discovery.[30]

Conclusion and Future Directions

Assessing the metabolic stability of 1-methylazetidin-3-amine derivatives requires a multi-faceted approach. While high-throughput microsomal assays are invaluable for initial rank-ordering, they do not tell the whole story.[31] The inherent chemical liabilities of the scaffold—including a strained ring and multiple amine functionalities—necessitate the more holistic view provided by hepatocyte assays.

By comparing data from both systems, researchers can gain crucial insights into the primary clearance mechanisms, identify metabolic soft spots, and make informed decisions.[32] If a compound shows high clearance (like Derivative C), medicinal chemists can implement strategies to improve stability, such as introducing steric hindrance near a metabolic site or replacing a labile group.[33][34] This integrated assessment of metabolic stability is fundamental to designing drug candidates with optimized pharmacokinetic profiles, ultimately increasing their probability of success in clinical development.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Methylazetidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of specialized chemical reagents like 1-Methylazetidin-3-amine dihydrochloride requires a clear understanding of its properties and the established protocols that ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, moving beyond mere instruction to explain the scientific reasoning behind each procedural choice.

Core Hazard Profile and Immediate Safety

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 1-Methylazetidin-3-amine dihydrochloride is classified with the GHS07 pictogram, indicating that it poses specific, non-lethal health hazards.[1]

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

These classifications are not merely administrative; they dictate the minimum required safety measures. The dihydrochloride salt form means the compound is a solid, typically a powder.[1] The primary risk during handling is the generation of airborne dust, which can be inhaled or come into contact with the skin and eyes. Therefore, all procedures must be designed to minimize dust generation.[4][5]

Essential Personal Protective Equipment (PPE)

Given the irritant nature of the compound, a robust barrier between the researcher and the chemical is non-negotiable. The selection of PPE is a direct response to the identified hazards.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects against airborne particles causing serious eye irritation.[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact that leads to irritation. Gloves should be inspected before use.[4]
Body Protection Standard laboratory coat.Protects skin on the arms and body from accidental contact.[4]
Respiratory Use only in a well-ventilated area or chemical fume hood.Prevents inhalation of dust that may cause respiratory tract irritation.[2][3][5]

Always consult your institution's specific guidelines and the product's Safety Data Sheet (SDS) before beginning work.[6][7]

Emergency Protocol for Accidental Spills

An accidental spill is an uncontrolled release that requires immediate and methodical action. The following protocol is designed for small, manageable spills that do not pose a significant fire or toxicity hazard.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate non-essential personnel from the spill area.[8]

  • Don PPE: Before approaching the spill, ensure you are wearing the full PPE detailed in the table above.

  • Control Dust and Spread: If the material is a fine powder, avoid creating dust. Do not use a dry brush or towel to wipe it up initially.[5]

  • Absorb and Neutralize:

    • Gently cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or cat litter.[9][10] This action weighs down the powder, preventing it from becoming airborne.

    • Work from the outside edges of the spill inward to prevent spreading.[8][9]

  • Collect Residue:

    • Carefully sweep or scoop the absorbed material into a designated, leak-proof container suitable for hazardous waste.[2][3][4]

    • Double-bagging the residue in heavy-duty plastic bags is a common and effective practice.[9]

  • Decontaminate the Area:

    • Thoroughly wipe the spill area with a cloth dampened with hot, soapy water or a mild detergent.[8][9]

    • Use absorbent pads to dry the area completely.[8]

  • Package and Label Waste: Place all contaminated materials (absorbent, pads, gloves) into the hazardous waste container. Seal and label the container clearly as "Hazardous Waste" with the full chemical name.[8]

  • Seek Assistance: Contact your institution's Environmental Health & Safety (EHS) office for guidance and to arrange for the removal of the spill materials.[8]

Standard Procedure for Bulk Disposal

Disposal of expired, excess, or waste 1-Methylazetidin-3-amine dihydrochloride must be handled as a formal hazardous waste stream.

Under no circumstances should this chemical be disposed of in a standard trash receptacle or washed down the drain. [2][11] Amines can be harmful to aquatic life and interfere with wastewater treatment processes.[11]

Step-by-Step Disposal Protocol:

  • Waste Segregation: It is critical to keep amine waste separate from other chemical waste streams, especially strong acids and oxidizing agents, to prevent hazardous reactions.[11][12] Store waste containers in a cool, dry, and well-ventilated area.[11][13]

  • Containerization:

    • Collect the waste chemical in its original container if possible, or in a compatible, sealable container provided by your EHS office.[12][14]

    • The container must be in good condition, with a tightly sealing lid, and the exterior must be clean and free of contamination.[14]

  • Labeling for Disposal:

    • Clearly label the container with a hazardous waste tag.

    • The label must include:

      • The full, unabbreviated chemical name: "1-Methylazetidin-3-amine dihydrochloride".

      • The associated hazards (e.g., "Irritant").

      • The accumulation start date.

  • Arrange for Professional Disposal:

    • Dispose of the contents and the container through an approved and licensed hazardous waste disposal company or your institution's EHS program.[2][11][15] This is the only acceptable final disposal route.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the handling and disposal process for 1-Methylazetidin-3-amine dihydrochloride.

G cluster_prep Preparation & Handling cluster_event Event cluster_spill Spill Response cluster_disposal Routine Disposal cluster_final Final Disposition start Handling 1-Methylazetidin-3-amine dihydrochloride ppe Wear Full PPE: - Goggles - Gloves - Lab Coat start->ppe ventilation Work in Fume Hood or Well-Ventilated Area ppe->ventilation decision Accidental Spill or Routine Disposal? ventilation->decision absorb Cover with Inert Absorbent Material decision->absorb Spill containerize Place in Original or Approved Waste Container decision->containerize Disposal collect_spill Collect Residue into Waste Container absorb->collect_spill decontaminate Decontaminate Surface collect_spill->decontaminate contact_ehs Contact EHS / Licensed Waste Contractor for Pickup decontaminate->contact_ehs segregate Segregate from Incompatible Wastes (Acids, Oxidizers) containerize->segregate label_waste Attach Hazardous Waste Label segregate->label_waste label_waste->contact_ehs

Caption: Decision workflow for handling and disposal.

By adhering to these scientifically grounded procedures, researchers can ensure the safe management and disposal of 1-Methylazetidin-3-amine dihydrochloride, protecting themselves, their colleagues, and the environment.

References

  • AK Scientific, Inc.
  • Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

  • Pharmaffiliates. 1-Methylazetidin-3-amine Dihydrochloride. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • SKC Inc. Spill DECONtamination Kit, Aromatic Amine. [Link]

  • J&K Scientific LLC. Chemical spill cleanup procedures. [Link]

  • National Center for Biotechnology Information. 1-Methylazetidin-3-amine. PubChem Compound Database. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

Sources

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